molecular formula C42H48N4O7 B8181919 Fmoc-Phe-Lys(Boc)-PAB

Fmoc-Phe-Lys(Boc)-PAB

Katalognummer: B8181919
Molekulargewicht: 720.9 g/mol
InChI-Schlüssel: FSNKYAMDHPYUFM-BCRBLDSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fmoc-Phe-Lys(Boc)-PAB is a useful research compound. Its molecular formula is C42H48N4O7 and its molecular weight is 720.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl N-[(5S)-5-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H48N4O7/c1-42(2,3)53-40(50)43-24-12-11-19-36(38(48)44-30-22-20-29(26-47)21-23-30)45-39(49)37(25-28-13-5-4-6-14-28)46-41(51)52-27-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35/h4-10,13-18,20-23,35-37,47H,11-12,19,24-27H2,1-3H3,(H,43,50)(H,44,48)(H,45,49)(H,46,51)/t36-,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNKYAMDHPYUFM-BCRBLDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H48N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Fmoc-Phe-Lys(Boc)-PAB in Advanced Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker molecule that connects the monoclonal antibody to the potent cytotoxic payload. This technical guide provides an in-depth examination of Fmoc-Phe-Lys(Boc)-PAB, a key cleavable linker used in the synthesis of ADCs. We will delve into its chemical structure, mechanism of action, and its application in the targeted delivery of anticancer agents. This document will further present synthesized experimental protocols for the assembly of an ADC using this linker, methods for its characterization, and a summary of relevant quantitative data to inform research and development efforts.

Introduction to this compound as an ADC Linker

This compound is a chemically synthesized molecule that serves as a cleavable linker in the construction of Antibody-Drug Conjugates (ADCs).[1][2] Its structure is meticulously designed to ensure stability in systemic circulation while enabling specific and efficient release of the cytotoxic payload within the target cancer cells. The linker is comprised of several key functional components:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the N-terminus of the dipeptide. Its removal is a critical step during the solid-phase synthesis of the linker-payload conjugate.

  • Phe-Lys (Phenylalanine-Lysine) dipeptide: This dipeptide sequence is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[3]

  • Boc (tert-butyloxycarbonyl) group: An acid-labile protecting group for the epsilon-amino group of the Lysine side chain. This ensures that the payload is selectively attached to the desired position.

  • PAB (p-aminobenzyl) group: This acts as a self-immolative spacer. Following the enzymatic cleavage of the Phe-Lys dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified cytotoxic drug.[4]

The strategic combination of these elements allows for the controlled release of the payload at the site of action, thereby enhancing the therapeutic window of the ADC by minimizing off-target toxicity.[5]

Mechanism of Action: From Systemic Circulation to Payload Release

The therapeutic efficacy of an ADC constructed with the this compound linker is contingent upon a series of well-orchestrated events, beginning with administration and culminating in the targeted killing of cancer cells.

ADC_Mechanism_of_Action Figure 1: ADC Mechanism of Action with a Cleavable Linker cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_payload_release Payload Release & Action ADC_circ ADC in Circulation (Linker Stable at pH 7.4) ADC_bind ADC Binds to Tumor Antigen ADC_circ->ADC_bind Tumor Targeting Endocytosis Receptor-Mediated Endocytosis ADC_bind->Endocytosis Endosome Early/Late Endosome Endocytosis->Endosome Trafficking Lysosome Lysosome (Acidic pH) Endosome->Lysosome Fusion Cleavage Cathepsin B Cleavage of Phe-Lys Bond Lysosome->Cleavage Enzymatic Action Self_immolation PAB Self-Immolation Cleavage->Self_immolation Spontaneous Payload_release Payload Released into Cytosol Self_immolation->Payload_release Cell_death Payload Induces Apoptosis Payload_release->Cell_death Cytotoxic Effect

Figure 1: ADC Mechanism of Action with a Cleavable Linker
  • Systemic Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates throughout the bloodstream. The Phe-Lys linker is designed to be stable at physiological pH (~7.4), preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization and Lysosomal Trafficking: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome.

  • Enzymatic Cleavage and Payload Release: The acidic environment of the lysosome (pH 4.5-5.0) and the presence of highly active proteases, such as Cathepsin B, facilitate the cleavage of the Phe-Lys dipeptide bond within the linker.[5] This enzymatic cleavage is the critical step that initiates the payload release cascade.

  • Self-Immolation and Drug Action: The cleavage of the dipeptide exposes an amino group on the PAB spacer, triggering a spontaneous 1,6-elimination reaction. This self-immolative process results in the release of the unmodified, fully active cytotoxic drug into the cytoplasm of the cancer cell. The released payload can then interact with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[4]

Quantitative Data on Linker Performance

The selection of a linker is a critical decision in ADC design, and this choice is often guided by quantitative data on its stability and cleavage kinetics. While specific kinetic data for this compound is not always readily available in a consolidated format, we can compile and compare relevant data from the literature for Phe-Lys and other common dipeptide linkers.

Table 1: Comparative Plasma Stability of Dipeptide Linkers

Dipeptide LinkerPlasma SourceStability MetricReference
Phe-LysHumanSubstantially less stable than Val-Cit[4]
Val-CitHumanStable[4]
Val-CitMouseUnstable (cleaved by carboxylesterase)[6]
Glu-Val-CitMouseStable[6]

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Various Substrates

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)pHReference
Z-Phe-Arg-AMC--High catalytic efficiency7.2[7]
Z-Arg-Arg-AMC--Lower catalytic efficiency than Z-Phe-Arg-AMC7.2 & 4.6[7]
Z-Arg-Lys-AMC--High catalytic efficiency7.2[8]
Z-Glu-Lys-AMC--High catalytic efficiency4.6[8]
Abz-GIVRAK(Dnp)-OH15-High4.6[9]
Abz-GIVRAK(Dnp)-OH51-High5.5[9]

Note: The data in Table 2 is for various peptide substrates of Cathepsin B and is intended to provide a comparative context for the enzyme's activity. "Z" represents a benzyloxycarbonyl protecting group, and "AMC" is a fluorogenic leaving group used in assays.

Experimental Protocols

The following sections provide representative protocols for the synthesis of a drug-linker conjugate using this compound and its subsequent conjugation to a monoclonal antibody. These protocols are based on established methodologies in the field and should be optimized for specific payloads and antibodies.

Synthesis of a Drug-Linker Construct (e.g., this compound-MMAE)

This protocol describes the conjugation of the cytotoxic drug Monomethyl Auristatin E (MMAE) to the this compound linker.

Drug_Linker_Synthesis Figure 2: Workflow for Drug-Linker Synthesis cluster_activation Linker Activation cluster_conjugation Payload Conjugation cluster_purification Purification Linker This compound Activation Activate PAB-OH (e.g., with p-nitrophenyl chloroformate) Linker->Activation Activated_Linker Activated Linker (e.g., this compound-PNP) Activation->Activated_Linker Conjugation Nucleophilic Attack (MMAE-amine on PNP-carbonate) Activated_Linker->Conjugation Payload Payload (e.g., MMAE) Payload->Conjugation Drug_Linker This compound-MMAE Conjugation->Drug_Linker Purification RP-HPLC Purification Drug_Linker->Purification Final_Product Pure Drug-Linker Conjugate Purification->Final_Product

Figure 2: Workflow for Drug-Linker Synthesis

Materials:

  • This compound

  • Monomethyl Auristatin E (MMAE)

  • p-Nitrophenyl chloroformate

  • Pyridine (B92270)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Diethyl ether, cold

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Protocol:

  • Activation of the PAB hydroxyl group: a. Dissolve this compound in anhydrous DCM. b. Add pyridine to the solution and cool to 0°C. c. Add a solution of p-nitrophenyl chloroformate in DCM dropwise. d. Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed. e. Upon completion, wash the reaction mixture with aqueous acid and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the activated linker, this compound-PNP.

  • Conjugation of MMAE: a. Dissolve the activated linker and MMAE in anhydrous DMF. b. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA). c. Stir the reaction at room temperature and monitor by LC-MS. d. Once the reaction is complete, precipitate the crude product by adding the reaction mixture to cold diethyl ether.

  • Purification: a. Purify the crude drug-linker conjugate by RP-HPLC to obtain the final product, this compound-MMAE. b. Lyophilize the pure fractions to obtain a white solid.

Antibody-Drug Conjugation, Purification, and Characterization

This protocol outlines the steps for conjugating the drug-linker construct to a monoclonal antibody, followed by purification and characterization of the resulting ADC.

ADC_Synthesis_Workflow Figure 3: ADC Synthesis and Characterization Workflow cluster_deprotection Drug-Linker Deprotection cluster_activation2 Linker Activation for Conjugation cluster_antibody_prep Antibody Preparation cluster_conjugation_purification Conjugation and Purification cluster_characterization Characterization Drug_Linker This compound-MMAE Deprotection Fmoc Removal with Piperidine (B6355638) Drug_Linker->Deprotection Activated_Drug_Linker H-Phe-Lys(Boc)-PAB-MMAE Deprotection->Activated_Drug_Linker Maleimide_Activation Introduce Maleimide (B117702) Group (e.g., with MC-OSu) Activated_Drug_Linker->Maleimide_Activation Final_Drug_Linker MC-Phe-Lys(Boc)-PAB-MMAE Maleimide_Activation->Final_Drug_Linker Conjugation Thiol-Maleimide Conjugation Final_Drug_Linker->Conjugation Antibody Monoclonal Antibody (mAb) Reduction Partial Reduction of Interchain Disulfides (TCEP) Antibody->Reduction Reduced_Antibody Reduced mAb with Free Thiols Reduction->Reduced_Antibody Reduced_Antibody->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Final_ADC Purified ADC Purification->Final_ADC Characterization Characterization (HIC, LC-MS) Final_ADC->Characterization DAR_Determination DAR Determination Characterization->DAR_Determination

Figure 3: ADC Synthesis and Characterization Workflow

Materials:

  • Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound-MMAE

  • Piperidine

  • Maleimidocaproyl-N-hydroxysuccinimide ester (MC-OSu)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Protocol:

  • Preparation of the Drug-Linker for Conjugation: a. Dissolve this compound-MMAE in DMF. b. Add piperidine to remove the Fmoc group. Monitor the deprotection by LC-MS. c. Once complete, purify the deprotected drug-linker. d. React the N-terminus of the deprotected drug-linker with MC-OSu to introduce a maleimide group for thiol-specific conjugation. Purify the resulting MC-Phe-Lys(Boc)-PAB-MMAE.

  • Antibody Reduction: a. Prepare the mAb at a suitable concentration in a conjugation buffer. b. Add a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds of the antibody, exposing free thiol groups. c. Incubate the reaction under controlled conditions (time, temperature) to achieve the desired degree of reduction.

  • Conjugation: a. Add the maleimide-activated drug-linker to the reduced antibody solution. b. Incubate the reaction to allow for the covalent conjugation of the drug-linker to the antibody's free thiol groups.

  • Purification: a. Purify the ADC from unconjugated drug-linker and unreacted antibody using SEC.

  • Characterization: a. Drug-to-Antibody Ratio (DAR) Determination: Determine the average number of drug molecules conjugated per antibody using HIC or LC-MS. HIC separates ADC species based on hydrophobicity, with higher DAR species eluting later. LC-MS provides a precise mass of the ADC, from which the DAR can be calculated. b. Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product by SEC.

Conclusion

This compound is a versatile and effective cleavable linker that plays a crucial role in the development of next-generation Antibody-Drug Conjugates. Its dipeptide structure allows for specific cleavage by lysosomal proteases, and the self-immolative PAB spacer ensures the efficient release of the active payload within target cells. The careful design of this linker contributes significantly to the enhanced therapeutic index of ADCs by balancing stability in circulation with potent, targeted cytotoxicity. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals working to harness the potential of this important class of biotherapeutics. Further research and optimization of linker technology will continue to drive the innovation of more effective and safer cancer therapies.

References

An In-Depth Technical Guide to the Fmoc-Phe-Lys(Boc)-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fmoc-Phe-Lys(Boc)-PAB linker is a critical component in the development of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs). This cleavable linker system is designed to stably connect a potent cytotoxic payload to a monoclonal antibody, ensuring payload security during systemic circulation and facilitating its specific release within the target tumor microenvironment. This guide provides a comprehensive overview of the linker's structure, properties, and applications, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

The linker's design incorporates three key functional elements: a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus of the dipeptide, a tert-butyloxycarbonyl (Boc) protecting group on the lysine (B10760008) side chain, and a p-aminobenzyl (PAB) self-immolative spacer. The dipeptide sequence, Phenylalanine-Lysine (Phe-Lys), serves as a substrate for lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. Upon enzymatic cleavage of the amide bond between lysine and the PAB group, a cascade of electronic rearrangements within the PAB spacer leads to the traceless release of the conjugated drug.[1]

Core Structure and Properties

The this compound linker is a sophisticated chemical entity with distinct protecting groups that allow for sequential and controlled chemical modifications.

PropertyValueReference
Chemical Formula C42H48N4O7[2]
Molecular Weight 720.9 g/mol [2]
CAS Number 206133-42-8[2]
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO[3]
Storage Temperature -20°C[2]

Mechanism of Action: A Stepwise Release

The efficacy of the this compound linker lies in its precisely engineered, multi-step activation and release mechanism within the target cell. This process ensures that the potent payload is delivered specifically to the cancerous tissue, minimizing systemic toxicity.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Tumor Cell ADC Antibody-Drug Conjugate (ADC) in Circulation Internalization Receptor-Mediated Endocytosis ADC->Internalization Antigen Binding Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Cathepsin B Cleavage Lysosome->Cleavage SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation Unstable Intermediate PayloadRelease Active Payload Released SelfImmolation->PayloadRelease

Figure 1: ADC internalization and payload release pathway.

Quantitative Data: Cleavage Kinetics and Stability

The performance of an ADC is critically dependent on the linker's cleavage rate and its stability in plasma. The Phe-Lys dipeptide has been shown to be a highly efficient substrate for cathepsin B.

ParameterPhe-Lys LinkerVal-Cit Linker (Reference)Conditions
Relative Cleavage Rate (Cathepsin B) ~30-fold fasterBaselineIsolated human cathepsin B
Cleavage in Lysosomal Homogenate Similar to Val-CitBaselineRat liver lysosomal preparation
Plasma Stability (Human) Generally stableGenerally stableIncubation in human plasma at 37°C
Plasma Stability (Mouse) Susceptible to premature cleavage by carboxylesteraseSusceptible to premature cleavage by carboxylesteraseIncubation in mouse plasma at 37°C

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, conjugation, and evaluation of the this compound linker.

Protocol 1: Synthesis of this compound-OH

This protocol describes the solid-phase synthesis of the Fmoc-Phe-Lys(Boc)-OH peptide, which is then coupled to p-aminobenzyl alcohol in solution.

SPPS_Workflow Resin Start: 2-Chlorotrityl Chloride Resin Swell 1. Swell Resin in DCM Resin->Swell Load 2. Load Fmoc-Lys(Boc)-OH Swell->Load Cap 3. Cap Unreacted Sites Load->Cap Deprotect1 4. Fmoc Deprotection (Piperidine/DMF) Cap->Deprotect1 Couple 5. Couple Fmoc-Phe-OH Deprotect1->Couple Deprotect2 6. Final Fmoc Deprotection Couple->Deprotect2 Cleave 7. Cleave from Resin (TFA cocktail) Deprotect2->Cleave Purify 8. Purify Fmoc-Phe-Lys(Boc)-OH Cleave->Purify CouplePAB 9. Couple to p-Aminobenzyl Alcohol Purify->CouplePAB FinalProduct End: this compound-OH CouplePAB->FinalProduct

Figure 2: Solid-phase synthesis workflow for the linker.

Materials:

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Phe-OH

  • 2-Chlorotrityl chloride resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • p-Aminobenzyl alcohol

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • First Amino Acid Loading: Dissolve Fmoc-Lys(Boc)-OH (2 eq) and DIPEA (4 eq) in DCM and add to the resin. Agitate for 2 hours.

  • Capping: Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.

  • Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group. Wash thoroughly with DMF.

  • Second Amino Acid Coupling: Dissolve Fmoc-Phe-OH (3 eq), BOP (3 eq), and DIPEA (6 eq) in DMF. Add to the resin and agitate for 2 hours.

  • Final Fmoc Deprotection: Repeat step 4.

  • Cleavage from Resin: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the pellet. Purify the crude Fmoc-Phe-Lys(Boc)-OH by reverse-phase HPLC.

  • Coupling to PAB: Dissolve the purified dipeptide and p-aminobenzyl alcohol in DMF. Add BOP and DIPEA and stir overnight. Purify the final product by HPLC.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This protocol outlines a method to assess the cleavage of the Phe-Lys linker by cathepsin B, monitoring the release of a fluorescently-labeled payload.

Materials:

  • ADC with Phe-Lys linker and a fluorescent payload (e.g., conjugated to a fluorophore)

  • Recombinant human cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Pre-incubate cathepsin B in the assay buffer for 15 minutes at 37°C.

  • Reaction Setup: In the microplate, add the ADC to the assay buffer to a final concentration of 10 µM.

  • Initiate Reaction: Add activated cathepsin B to the wells to a final concentration of 50 nM.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the payload every 5 minutes for 2 hours.

  • Data Analysis: Plot fluorescence intensity versus time. The initial rate of the reaction can be determined from the linear portion of the curve.

Protocol 3: Plasma Stability Assay

This protocol describes a method to evaluate the stability of the ADC in human plasma.

Materials:

  • ADC with Phe-Lys linker

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Sample Preparation: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins. Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the percentage of released payload against time to determine the half-life of the ADC in plasma.

Conclusion

The this compound linker represents a highly effective and versatile tool in the design of ADCs. Its rapid cleavage by lysosomal proteases, coupled with a self-immolative mechanism for clean payload release, makes it an attractive choice for targeted cancer therapy. The provided protocols offer a framework for the synthesis, conjugation, and evaluation of ADCs utilizing this advanced linker technology, empowering researchers to develop next-generation biotherapeutics with enhanced efficacy and safety profiles.

References

Technical Guide: Characterization of Fmoc-Phe-Lys(Boc)-PAB

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties of Fmoc-Phe-Lys(Boc)-PAB, a key intermediate in peptide synthesis and the development of antibody-drug conjugates (ADCs). The focus is on its molecular weight and the methodologies for its verification.

Core Molecular Data

This compound is a dipeptide derivative composed of Phenylalanine (Phe) and Lysine (B10760008) (Lys). The N-terminus of the phenylalanine residue is protected by a fluorenylmethoxycarbonyl (Fmoc) group, while the lysine side-chain amine is protected by a tert-butyloxycarbonyl (Boc) group. The C-terminus is linked to a p-aminobenzyl (PAB) alcohol, which often serves as a linker for conjugating drug payloads[1].

Molecular Weight Summary

The molecular formula for this compound is C42H48N4O7[1]. The theoretical molecular weight, along with the weights of its constituent protected amino acids and linker, are summarized below for reference.

Compound/ComponentChemical FormulaMolecular Weight ( g/mol )
This compound C42H48N4O7 720.87 - 720.9 [1][2]
Fmoc-Phe-OHC24H21NO4387.43[3][4][5][6][7][8]
Boc-Lys-OHC11H22N2O4246.30[9][10][11][12]
p-Aminobenzyl Alcohol (PAB)C7H9NO123.15[13][14][15][16]

Note: The final molecular weight of this compound is not a simple sum of the components due to the loss of water molecules during peptide bond formation.

Logical Assembly of this compound

The synthesis of the target molecule involves the formation of peptide bonds between the protected amino acids and the linker. The diagram below illustrates the logical relationship between the precursor components and the final product.

cluster_components Precursor Components cluster_product Final Product A Fmoc-Phe-OH (MW: 387.43) D This compound (MW: 720.9) A->D - H2O B Boc-Lys-OH (MW: 246.30) B->D - H2O C p-Aminobenzyl Alcohol (MW: 123.15) C->D

Fig 1. Logical assembly of this compound from its precursors.

Experimental Protocol: Molecular Weight Verification

The most common and accurate method for determining the molecular weight of a non-volatile, thermally labile compound like this compound is Mass Spectrometry (MS), particularly with an electrospray ionization (ESI) source.

Objective

To experimentally verify the molecular weight of this compound using High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials and Reagents
  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), MS-grade

  • Methanol, HPLC-grade

  • 0.5/1.5 mL microcentrifuge tubes

  • Calibrant solution (e.g., sodium trifluoroacetate)

Equipment
  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) with an ESI source

  • Syringe pump or HPLC system for sample introduction

  • Analytical balance

  • Vortex mixer

  • Pipettes

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of Acetonitrile or a 50:50 ACN:Water mixture. Vortex briefly to ensure complete dissolution.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 10 µL of the stock solution into 990 µL of a solvent mixture (e.g., 50:50 ACN:Water with 0.1% Formic Acid). The formic acid aids in the protonation of the analyte.

Instrumental Analysis
  • Mass Spectrometer Calibration: Calibrate the instrument according to the manufacturer's guidelines using a standard calibrant to ensure high mass accuracy.

  • Ionization Method: Set the ESI source to positive ion mode. This is because the molecule contains basic nitrogen atoms that are readily protonated.

  • Sample Infusion: Introduce the working solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Typical ESI-MS Parameters:

    • Ion Source: ESI (Positive Mode)

    • Capillary Voltage: 3.5 – 4.5 kV

    • Drying Gas (N2) Flow: 8 – 12 L/min

    • Drying Gas Temperature: 300 – 350 °C

    • Nebulizer Pressure: 30 – 45 psi

    • Mass Range (m/z): 100 – 1000

    • Data Acquisition: Profile or Centroid mode

Data Analysis
  • Identify Adducts: The primary ion expected is the protonated molecule [M+H]+. Other common adducts in positive mode include the sodium adduct [M+Na]+ and the potassium adduct [M+K]+.

  • Calculate Expected m/z:

    • For [M+H]+: 720.87 + 1.0078 = 721.88

    • For [M+Na]+: 720.87 + 22.9898 = 743.86

  • Compare Data: Compare the experimentally observed m/z values with the calculated values. The mass error should be within an acceptable range for high-resolution MS (typically < 5 ppm).

Experimental Workflow Diagram

The following diagram outlines the key steps for the verification of the molecular weight of this compound via ESI-MS.

prep Sample Preparation (10 µg/mL in 50% ACN + 0.1% FA) inf Direct Infusion (5-10 µL/min) prep->inf Inject cal MS Calibration (Positive Ion Mode) cal->inf acq Data Acquisition (m/z 100-1000) inf->acq ana Spectral Analysis (Identify [M+H]+, [M+Na]+) acq->ana ver Verification (Compare Experimental vs. Theoretical m/z) ana->ver

Fig 2. Workflow for molecular weight verification by ESI-MS.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Phe-Lys(Boc)-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe-Lys(Boc)-PAB is a crucial bifunctional linker molecule widely employed in the field of bioconjugation and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs). This dipeptide-based linker, featuring Phenylalanine (Phe) and Lysine (B10760008) (Lys), is designed for selective cleavage by intracellular proteases, enabling the targeted release of cytotoxic payloads within cancer cells. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering detailed experimental protocols and data for researchers in drug development.

Core Chemical Properties

This compound is a complex molecule with distinct protecting groups that facilitate its use in multi-step synthetic processes. The Fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus of phenylalanine and the tert-Butyloxycarbonyl (Boc) group on the ε-amine of lysine provide orthogonal protection, allowing for selective deprotection and further modification. The p-aminobenzyl (PAB) alcohol moiety serves as the attachment point for a drug molecule and is integral to the self-immolative mechanism that ensures the release of the unmodified payload.

Physicochemical Data

While specific experimental data for melting point and solubility can vary between batches and suppliers, the following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C42H48N4O7[1][2]
Molecular Weight 720.9 g/mol [1]
CAS Number 206133-42-8[1][2]
Appearance White to off-white solidGeneral observation from suppliers
Purity Typically ≥95%[2]
Storage Conditions -20°C[1]
Solubility Soluble in organic solvents such as DMF and DMSOInferred from synthesis protocols
Spectral Data
AnalysisExpected Results
¹H NMR Complex spectrum with characteristic peaks for the aromatic protons of the Fmoc and Phe groups, the aliphatic protons of the Lys side chain and backbone, the Boc protecting group, and the PAB linker.
¹³C NMR Resonances corresponding to the carbonyl carbons of the peptide bonds and protecting groups, the aromatic carbons of the Fmoc and Phe moieties, and the aliphatic carbons of the amino acid residues and the PAB linker.
Mass Spectrometry (ESI-MS) A prominent peak corresponding to the molecular ion [M+H]⁺ at approximately m/z 721.9.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, deprotection, and enzymatic cleavage of this compound and related structures. These protocols are based on standard procedures in solid-phase peptide synthesis (SPPS) and bioconjugation.

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). The general workflow involves the sequential coupling of the amino acids to a solid support functionalized with the PAB linker.

Materials:

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Phe-OH

  • p-Aminobenzyl alcohol functionalized resin (e.g., Wang resin)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIPEA)

  • Fmoc deprotection solution (20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • HPLC for purification

Protocol:

  • Resin Swelling: Swell the p-aminobenzyl alcohol functionalized resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling (Lysine):

    • Activate Fmoc-Lys(Boc)-OH (3 eq.) with a coupling reagent such as HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the swollen resin and shake for 2-4 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Second Amino Acid Coupling (Phenylalanine):

    • Activate Fmoc-Phe-OH (3 eq.) with a coupling reagent and base as in step 2.

    • Add the activated amino acid solution to the deprotected resin-bound lysine and shake for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Cleavage from Resin:

    • Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification:

    • Purify the crude product by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[3][4]

Deprotection Protocols

Fmoc Deprotection:

  • Reagent: 20% piperidine in DMF.

  • Procedure: Treat the Fmoc-protected substrate with the reagent for 5-20 minutes at room temperature.[5]

Boc Deprotection:

  • Reagent: Trifluoroacetic acid (TFA) in a scavenger-containing cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Procedure: Treat the Boc-protected substrate with the reagent for 1-3 hours at room temperature.[6]

Enzymatic Cleavage Assay

The Phe-Lys dipeptide is a substrate for lysosomal proteases such as Cathepsin B. The following is a general protocol for an in vitro cleavage assay.[7][]

Materials:

  • This compound conjugated to a fluorescent reporter or drug

  • Human Cathepsin B (recombinant)

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Fluorescence plate reader

Protocol:

  • Prepare a stock solution of the substrate in DMSO.

  • Dilute the substrate to the desired concentration in the assay buffer.

  • Activate Cathepsin B according to the manufacturer's instructions.

  • Initiate the reaction by adding the activated enzyme to the substrate solution.

  • Incubate at 37°C.

  • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the linker and release of the fluorophore.

Signaling Pathways and Mechanisms

The utility of this compound in drug delivery is centered around its selective cleavage within the target cell, leading to the release of the active drug.

Enzymatic Cleavage and Self-Immolation

The dipeptide linker is designed to be stable in systemic circulation but is susceptible to cleavage by proteases like Cathepsin B, which are often upregulated in the lysosomes of cancer cells.[][9] Upon cleavage of the amide bond between Phenylalanine and Lysine, a cascade of reactions is initiated. The now free amine of the p-aminobenzyl group triggers a 1,6-elimination reaction, leading to the release of the drug molecule in its active form.[9]

G ADC Antibody-Drug Conjugate (this compound Linker) Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Lysosome Lysosome Internalization->Lysosome Cleavage Dipeptide Cleavage Lysosome->Cleavage Proteolytic Environment CathepsinB Cathepsin B CathepsinB->Cleavage PAB_Amine Free p-Aminobenzyl Amine Cleavage->PAB_Amine SelfImmolation 1,6-Elimination (Self-Immolation) PAB_Amine->SelfImmolation Drug Active Drug SelfImmolation->Drug Byproducts Linker Fragments SelfImmolation->Byproducts SPPS_Workflow Start Start: PAB-Functionalized Resin Swell Swell Resin (DMF) Start->Swell CoupleLys Couple Fmoc-Lys(Boc)-OH Swell->CoupleLys Wash1 Wash (DMF, DCM) CoupleLys->Wash1 DeprotectFmoc1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->DeprotectFmoc1 Wash2 Wash (DMF, DCM) DeprotectFmoc1->Wash2 CouplePhe Couple Fmoc-Phe-OH Wash2->CouplePhe Wash3 Wash (DMF, DCM) CouplePhe->Wash3 Cleave Cleavage from Resin (TFA Cocktail) Wash3->Cleave Purify HPLC Purification Cleave->Purify End This compound Purify->End ADC_Synthesis_Workflow Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., TCEP) Antibody->Reduction Conjugation Conjugation Reaction Reduction->Conjugation LinkerPayload This compound-Drug LinkerPayload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification ADC Purified ADC Purification->ADC Characterization Characterization (e.g., DAR, MS) ADC->Characterization

References

An In-depth Technical Guide on the Mechanism of Action of Fmoc-Phe-Lys(Boc)-PAB in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fmoc-Phe-Lys(Boc)-PAB linker, a critical component in the development of antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, from its role in ADC construction to the targeted release of cytotoxic payloads within cancer cells. This document includes detailed experimental protocols, quantitative data for key performance parameters, and visualizations of the underlying processes to support researchers in the field of targeted cancer therapy.

Introduction to this compound as an ADC Linker

Antibody-drug conjugates are a promising class of therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The linker connecting the antibody and the payload is a crucial element that dictates the ADC's stability, efficacy, and overall therapeutic index.

This compound is a cleavable linker system designed for precise drug release. It is comprised of several key functional units:

  • Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butoxycarbonyl) groups: These are protecting groups for the amine functionalities on the peptide backbone. They are removed during the synthesis of the ADC to enable conjugation to the antibody and the payload.

  • Phe-Lys (Phenylalanine-Lysine) dipeptide: This dipeptide sequence serves as a recognition site for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.

  • PAB (p-aminobenzyl alcohol) spacer: This is a self-immolative spacer that connects the dipeptide to the cytotoxic drug. Upon cleavage of the Phe-Lys dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction to release the unmodified active drug.

The strategic combination of these elements ensures that the ADC remains stable in systemic circulation and releases its cytotoxic payload only upon internalization into the target cancer cell and subsequent processing in the lysosome.

Mechanism of Action: From Systemic Circulation to Intracellular Drug Release

The mechanism of action of an ADC utilizing the this compound linker can be delineated into several distinct stages:

  • Systemic Circulation and Tumor Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable to prevent premature drug release. The monoclonal antibody component of the ADC recognizes and binds to a specific antigen overexpressed on the surface of cancer cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes, including cathepsins, and characterized by an acidic environment.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the phenylalanine and lysine (B10760008) residues of the dipeptide linker.

  • Self-Immolation and Payload Release: The cleavage of the dipeptide initiates a spontaneous electronic cascade in the p-aminobenzyl (PAB) spacer. This results in a 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide.

  • Induction of Cell Death: The released cytotoxic drug is now free to exert its pharmacological effect, which typically involves interacting with intracellular targets such as microtubules or DNA, leading to cell cycle arrest and apoptosis.

ADC Intracellular Trafficking and Payload Release Intracellular Trafficking and Payload Release of a Phe-Lys Linked ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Cleavage & Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Intracellular pathway of an ADC with a protease-cleavable linker.

Quantitative Data on Linker Performance

The performance of an ADC linker is evaluated based on its stability in plasma and its efficiency of cleavage upon reaching the target cell. The following tables summarize representative quantitative data for Phe-Lys-PABC and the closely related and more extensively studied Val-Cit-PABC linkers.

Table 1: Plasma Stability of Dipeptide-PABC Linkers

LinkerPlasma SourceStability MetricValue
Phe-Lys-PABCHumanHalf-life (t1/2)30 days
Phe-Lys-PABCMouseHalf-life (t1/2)12.5 hours
Val-Cit-PABCHumanHalf-life (t1/2)~230 days
Val-Cit-PABCMouseHalf-life (t1/2)~80 hours
Val-Cit-PABC-MMAEHuman & Cynomolgus Monkey% Released MMAE<1% after 6 days

Note: The stability of the linker can be influenced by the conjugation site on the antibody and the nature of the payload.

Table 2: In Vitro Cytotoxicity of ADCs with Cathepsin-Cleavable Linkers

ADC ConstructCell LinePayloadIC50 (pM)
Trastuzumab-Val-Ala-MMAEN87 (HER2+)MMAE14.3
Trastuzumab-Val-Cit-MMAEN87 (HER2+)MMAE8.8
anti-CD79b-AsnAsn-PABC-MMAEGranta-519MMAE~100
anti-CD79b-ValCit-PABC-MMAEGranta-519MMAE~100

Note: IC50 values are dependent on the target antigen expression levels of the cell line, the potency of the payload, and the drug-to-antibody ratio (DAR).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ADCs with cleavable linkers.

Cathepsin B Cleavage Assay

Objective: To determine the rate and extent of cleavage of the dipeptide linker by Cathepsin B.

Materials:

  • ADC with Phe-Lys-PAB linker

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 25 mM MES, pH 5.0)

  • Activation Buffer (Assay Buffer with 5 mM DTT)

  • Quenching solution (e.g., 2% formic acid)

  • LC-MS/MS system

Procedure:

  • Cathepsin B Activation: Prepare a working solution of recombinant Cathepsin B in Activation Buffer and incubate at room temperature for 15 minutes.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (to a final concentration of 1 µM) with the activated Cathepsin B (20 nM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of quenching solution.

  • Sample Analysis: Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload as a function of time to determine the cleavage kinetics.

Cathepsin B Cleavage Assay Workflow Workflow for Cathepsin B Cleavage Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Activate_Enzyme Activate Cathepsin B (with DTT) Incubate Incubate ADC with activated Cathepsin B at 37°C Activate_Enzyme->Incubate Prepare_ADC Prepare ADC Solution Prepare_ADC->Incubate Time_Points Collect samples at various time points Incubate->Time_Points Quench Quench reaction (e.g., with formic acid) Time_Points->Quench LCMS LC-MS/MS Analysis (Quantify released payload) Quench->LCMS Data_Analysis Data Analysis (Determine cleavage kinetics) LCMS->Data_Analysis

Caption: Step-by-step workflow for the in vitro Cathepsin B cleavage assay.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Materials:

  • ADC with Phe-Lys-PAB linker

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or G affinity chromatography resin

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.

  • ADC Capture: Capture the ADC from the plasma sample using Protein A or G affinity chromatography.

  • Washing: Wash the captured ADC to remove plasma proteins.

  • Elution: Elute the ADC from the affinity resin.

  • Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage and payload loss. Alternatively, the plasma supernatant (after ADC capture) can be analyzed for the presence of free payload.

  • Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the plasma stability and calculate the half-life.

Plasma Stability Assay Workflow Workflow for In Vitro Plasma Stability Assay cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Incubate_Plasma Incubate ADC in plasma at 37°C Collect_Aliquots Collect aliquots at different time points Incubate_Plasma->Collect_Aliquots Capture_ADC Capture ADC with Protein A/G resin Collect_Aliquots->Capture_ADC Wash_Resin Wash resin to remove plasma proteins Capture_ADC->Wash_Resin LCMS_Payload LC-MS Analysis of Supernatant (Quantify free payload) Capture_ADC->LCMS_Payload Analyze supernatant Elute_ADC Elute intact ADC Wash_Resin->Elute_ADC LCMS_DAR LC-MS Analysis (Determine DAR) Elute_ADC->LCMS_DAR Data_Analysis Data Analysis (Calculate half-life) LCMS_DAR->Data_Analysis LCMS_Payload->Data_Analysis

Caption: Workflow for assessing the stability of an ADC in plasma.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • ADC, unconjugated antibody (control), and vehicle control

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and vehicle control. Add the solutions to the respective wells.

  • Incubation: Incubate the plates for a period that allows for the cytotoxic effect of the payload to manifest (e.g., 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathways and Downstream Effects

The signaling pathways affected by the released payload are entirely dependent on the mechanism of action of the cytotoxic drug. For instance, if the payload is a microtubule inhibitor like monomethyl auristatin E (MMAE), its release will disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent activation of apoptotic pathways.

Payload-Induced Signaling Pathway Example Signaling Pathway for a Microtubule Inhibitor Payload Released_Payload Released Payload (e.g., MMAE) Microtubules Microtubule Dynamics Released_Payload->Microtubules Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis_Pathway Apoptotic Signaling Cascade Cell_Cycle_Arrest->Apoptosis_Pathway Activation Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Simplified signaling cascade initiated by a microtubule inhibitor.

Conclusion

The this compound linker represents a sophisticated and effective technology in the design of ADCs. Its protease-cleavable dipeptide and self-immolative spacer ensure a favorable pharmacokinetic profile, with high stability in circulation and efficient, targeted drug release within cancer cells. A thorough understanding of its mechanism of action, coupled with robust experimental characterization as outlined in this guide, is paramount for the successful development of novel and effective ADC-based cancer therapies.

An In-depth Technical Guide to the Synthesis of Fmoc-Phe-Lys(Boc)-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of the Fmoc-Phe-Lys(Boc)-PAB linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). The synthesis is a multi-step process involving the formation of the dipeptide Fmoc-Phe-Lys(Boc)-OH, followed by its conjugation to the p-aminobenzyl (PAB) linker. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in understanding and practical application.

Introduction

The this compound linker is a protease-cleavable linker used in the field of antibody-drug conjugates. Its design allows for the stable attachment of a cytotoxic payload to a monoclonal antibody until it reaches the target cancer cell. The dipeptide phenylalanine-lysine (Phe-Lys) sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. Upon cleavage, the p-aminobenzyl alcohol (PAB) spacer undergoes a self-immolative 1,6-elimination to release the active drug. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group and the lysine (B10760008) side-chain tert-butyloxycarbonyl (Boc) group are protecting groups essential for the stepwise synthesis.

This guide details a reliable solution-phase synthesis approach for this linker, providing researchers with the necessary information for its preparation and characterization.

Synthesis of this compound Linker

The synthesis of the this compound linker is primarily a two-step process:

  • Step 1: Synthesis of the Dipeptide Fmoc-Phe-Lys(Boc)-OH. This step involves the coupling of N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) with the free α-amino group of N-ε-Boc-L-lysine methyl ester (H-Lys(Boc)-OMe), followed by the saponification of the methyl ester to yield the free carboxylic acid.

  • Step 2: Coupling of Fmoc-Phe-Lys(Boc)-OH to p-Aminobenzyl Alcohol. The synthesized dipeptide is then coupled to p-aminobenzyl alcohol to form the final linker.

Materials and Reagents
Reagent/MaterialGradeSupplier
N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH)Peptide Synthesis GradeCommercially Available
N-ε-Boc-L-lysine (H-Lys(Boc)-OH)Peptide Synthesis GradeCommercially Available
p-Aminobenzyl alcoholReagent GradeCommercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Peptide Synthesis GradeCommercially Available
1-Hydroxybenzotriazole (HOBt)Peptide Synthesis GradeCommercially Available
N,N-Diisopropylethylamine (DIPEA)AnhydrousCommercially Available
Dichloromethane (B109758) (DCM)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Methanol (B129727) (MeOH)AnhydrousCommercially Available
Lithium Hydroxide (LiOH)Reagent GradeCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Ethyl acetate (B1210297) (EtOAc)Reagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Sodium bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Hydrochloric acid (HCl)Reagent GradeCommercially Available
Sodium sulfate (B86663) (Na₂SO₄)AnhydrousCommercially Available
Silica (B1680970) Gel60 Å, 230-400 meshCommercially Available
Experimental Protocols

Step 1: Synthesis of Fmoc-Phe-Lys(Boc)-OH

1a. Esterification of H-Lys(Boc)-OH

A detailed protocol for the esterification of Boc-protected lysine was not found in the search results. However, a standard method involves reacting H-Lys(Boc)-OH with methanol in the presence of a catalyst like thionyl chloride or by using Fischer-Speier esterification conditions. For the purpose of this guide, we will assume the availability of the methyl ester, H-Lys(Boc)-OMe, which is also commercially available.

1b. Coupling of Fmoc-Phe-OH and H-Lys(Boc)-OMe

  • In a round-bottom flask, dissolve Fmoc-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • In a separate flask, dissolve H-Lys(Boc)-OMe (1.1 eq) in anhydrous DCM and add DIPEA (2.5 eq).

  • Cool the Fmoc-Phe-OH solution to 0 °C in an ice bath.

  • Add the H-Lys(Boc)-OMe solution to the Fmoc-Phe-OH solution.

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Phe-Lys(Boc)-OMe.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

1c. Saponification of Fmoc-Phe-Lys(Boc)-OMe

  • Dissolve the purified Fmoc-Phe-Lys(Boc)-OMe (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Fmoc-Phe-Lys(Boc)-OH.

Step 2: Coupling of Fmoc-Phe-Lys(Boc)-OH to p-Aminobenzyl Alcohol

  • In a round-bottom flask, dissolve Fmoc-Phe-Lys(Boc)-OH (1.0 eq) and p-aminobenzyl alcohol (1.1 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to obtain the final product, this compound linker.

Quantitative Data
StepProductStarting MaterialsTypical Yield (%)Purity (HPLC)
1bFmoc-Phe-Lys(Boc)-OMeFmoc-Phe-OH, H-Lys(Boc)-OMe80-90>95%
1cFmoc-Phe-Lys(Boc)-OHFmoc-Phe-Lys(Boc)-OMe90-98>98%
2This compoundFmoc-Phe-Lys(Boc)-OH, p-Aminobenzyl alcohol75-85>98%
Characterization Data of Starting Materials

Fmoc-Phe-OH

PropertyValue
Molecular FormulaC₂₄H₂₁NO₄
Molecular Weight387.43 g/mol [1]
AppearanceWhite solid[2]
Melting Point182-187 °C[2]
¹H NMR (300 MHz, DMSO-d₆) δ 12.74 (s, 1H), 7.87 (d, J=7.5 Hz, 1H), 7.73-7.19 (m, 13H), 4.20-4.13 (m, 4H), 3.11-2.82 (m, 2H)[2]
¹³C NMR (75 MHz, DMSO-d₆) δ 173.32, 155.93, 143.74, 140.67, 137.99, 129.09, 128.15, 127.60, 127.04, 126.34, 125.24, 120.05, 65.62, 55.51, 46.60, 36.51[2]

Fmoc-Lys(Boc)-OH

PropertyValue
Molecular FormulaC₂₆H₃₂N₂O₆
Molecular Weight468.54 g/mol [3]
AppearanceWhite to off-white powder[4]
Melting Point125-140 °C[4]
¹H NMR Consistent with structure[4]
Purity (HPLC) ≥99.0%[4]

p-Aminobenzyl alcohol

PropertyValue
Molecular FormulaC₇H₉NO
Molecular Weight123.15 g/mol [5][6]
AppearanceYellow to brown crystalline powder[7]
Melting Point60-65 °C[6]
Solubility Soluble in alcohol, ether, and benzene. Partially soluble in water.[7]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Fmoc-Phe-Lys(Boc)-OH cluster_step2 Step 2: Synthesis of this compound FmocPhe Fmoc-Phe-OH Coupling1 EDC, HOBt, DIPEA DCM, 0°C to RT FmocPhe->Coupling1 HLysOMe H-Lys(Boc)-OMe HLysOMe->Coupling1 DipeptideEster Fmoc-Phe-Lys(Boc)-OMe Coupling1->DipeptideEster Saponification LiOH THF/H₂O DipeptideEster->Saponification DipeptideAcid Fmoc-Phe-Lys(Boc)-OH Saponification->DipeptideAcid Coupling2 EDC, HOBt, DIPEA DMF, 0°C to RT DipeptideAcid->Coupling2 PAB p-Aminobenzyl alcohol PAB->Coupling2 FinalProduct This compound Coupling2->FinalProduct

Caption: Overall workflow for the synthesis of this compound linker.

Logical Relationship of Components

Linker_Components Linker This compound Linker Fmoc Group Phe-Lys Dipeptide Boc Group PAB Spacer Fmoc Fmoc Group (N-terminal Protection) Linker:f0->Fmoc Dipeptide Phe-Lys Dipeptide (Protease Cleavage Site) Linker:f1->Dipeptide Boc Boc Group (Lysine Side-chain Protection) Linker:f2->Boc PAB PAB Spacer (Self-immolative unit) Linker:f3->PAB

Caption: Functional components of the this compound linker.

Conclusion

This technical guide provides a detailed methodology for the synthesis of the this compound linker, a key component in the construction of antibody-drug conjugates. By following the outlined protocols and utilizing the provided data, researchers can effectively synthesize and characterize this important molecule. The successful synthesis of this linker is a critical step in the development of next-generation targeted cancer therapies.

References

In-Depth Technical Guide: Fmoc-Phe-Lys(Boc)-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Compound Information

Chemical Name: (9H-fluoren-9-yl)methyl N-[(1S)-1-[[[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-[[4-(hydroxymethyl)phenyl]carbamoyl]pentyl]amino]carbonyl]-2-phenylethyl]carbamate

Synonyms: Fmoc-Phenylalanine-Lysine(Boc)-p-aminobenzyl alcohol

CAS Number: 206133-42-8

Physicochemical Data
PropertyValueSource
CAS Number 206133-42-8Multiple Suppliers
Molecular Formula C42H48N4O7BroadPharm[1]
Molecular Weight 720.9 g/mol BroadPharm[1]
Purity Typically ≥95%Varies by supplier
Appearance White to off-white solidGeneral knowledge
Storage Conditions -20°CBroadPharm[1]
Solubility Soluble in organic solvents such as DMF and DMSOGeneral knowledge
Suppliers

A variety of chemical suppliers offer Fmoc-Phe-Lys(Boc)-PAB and its derivatives. The following table provides a non-exhaustive list of potential suppliers. Researchers should verify the purity and specifications with the respective supplier before procurement.

SupplierProduct NameCatalog Number (Example)
BroadPharmThis compoundBP-28419[1]
MedChemExpressThis compoundHY-101560
AmbeedThis compoundA19151
Creative BiolabsThis compoundWJY-0323-LS89

Mechanism of Action in Antibody-Drug Conjugates

This compound serves as a protease-cleavable linker in ADCs. The Phe-Lys dipeptide is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are often upregulated in the tumor microenvironment.[] This enzymatic cleavage is the initial trigger for drug release.

Following the cleavage of the peptide bond, the p-aminobenzyl (PAB) spacer undergoes a spontaneous, self-immolative 1,6-elimination reaction.[3][4] This electronic cascade results in the release of the conjugated cytotoxic drug in its active form, along with the formation of aza-quinone methide and carbon dioxide. This two-step release mechanism ensures that the potent payload is liberated specifically within the target cancer cells, thereby minimizing systemic toxicity.

Signaling and Cleavage Pathway Diagram

Cleavage_Pathway Figure 1: ADC Cleavage and Drug Release Pathway ADC Antibody-Drug Conjugate (in circulation) Internalization Internalization into Target Cancer Cell ADC->Internalization 1. Binding to cell surface antigen Lysosome Lysosomal Trafficking Internalization->Lysosome 2. Endocytosis Cleavage Enzymatic Cleavage (Cathepsin B) Lysosome->Cleavage 3. Fusion with lysosome SelfImmolation Self-Immolation of PAB Spacer Cleavage->SelfImmolation 4. Peptide bond hydrolysis Drug Active Drug Released SelfImmolation->Drug 5. 1,6-elimination Byproducts Linker Byproducts SelfImmolation->Byproducts Experimental_Workflow Figure 2: General Experimental Workflow for ADC Preparation cluster_linker Linker Synthesis & Modification cluster_antibody Antibody Preparation cluster_adc ADC Synthesis & Characterization SPPS 1. Solid-Phase Peptide Synthesis of this compound Payload_Conjugation 2. Conjugation of Payload to PAB linker SPPS->Payload_Conjugation Deprotection 3. Deprotection of Fmoc and Boc groups Payload_Conjugation->Deprotection Activation 4. Activation of Linker for Antibody Conjugation Deprotection->Activation ADC_Conjugation 7. Conjugation of Linker-Payload to Antibody Activation->ADC_Conjugation Antibody_Reduction 5. Antibody Reduction (if Cys conjugation) Antibody_Purification 6. Purification of Reduced Antibody Antibody_Reduction->Antibody_Purification Antibody_Purification->ADC_Conjugation ADC_Purification 8. ADC Purification (e.g., SEC, HIC) ADC_Conjugation->ADC_Purification ADC_Characterization 9. ADC Characterization (DAR, Purity, Potency) ADC_Purification->ADC_Characterization

References

Understanding cleavable ADC linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Introduction

Antibody-Drug Conjugates (ADCs) represent a highly innovative class of targeted therapeutics that merge the precise targeting capabilities of monoclonal antibodies with the potent cytotoxic effects of small-molecule drugs.[1][2] A critical component governing the success, safety, and efficacy of an ADC is the linker, the chemical bridge connecting the antibody to its cytotoxic payload.[3][4][5] Linkers must be sufficiently stable to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, yet be capable of efficiently liberating the active drug at the tumor site.[3][6]

Cleavable linkers are sophisticatedly designed to break and release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[1][7][] This targeted release mechanism is fundamental to maximizing the therapeutic window.[2] This technical guide provides a detailed exploration of the primary classes of cleavable linkers, their mechanisms of action, a quantitative comparison of their stability, and standardized protocols for their experimental evaluation.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are primarily categorized based on the physiological or biochemical trigger that initiates their cleavage. The three predominant classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[5][9]

Protease-Sensitive Linkers

These linkers are engineered for cleavage by specific proteases, such as cathepsins, which are highly concentrated within the lysosomal compartments of cells.[2][10] Upon binding to its target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the linker and subsequent release of the payload.[11]

The most prevalent protease-sensitive linkers incorporate a dipeptide sequence, with valine-citrulline (Val-Cit) being the most extensively studied and clinically utilized example.[9][12] Cathepsin B, a lysosomal cysteine protease, recognizes and hydrolyzes the amide bond between the citrulline residue and a self-immolative spacer, commonly p-aminobenzyl carbamate (B1207046) (PABC).[2][11] Following cleavage of the dipeptide, the PABC spacer spontaneously decomposes, releasing the unmodified, active drug.[11] The valine-alanine (Val-Ala) dipeptide is another effective motif that is cleaved at approximately half the rate of Val-Cit by cathepsin B but exhibits lower hydrophobicity.[13]

Protease_Cleavage cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_release Payload Release ADC_stable Antibody-Linker(Val-Cit)-Payload (Stable) Internalization Internalization via Endocytosis ADC_stable->Internalization 1. Targeting & Binding Lysosome Lysosome (Cathepsin B) Internalization->Lysosome 2. Trafficking Cleaved_ADC Cleaved Linker Lysosome->Cleaved_ADC 3. Cathepsin B Cleavage of Val-Cit Active_Payload Active Payload (e.g., MMAE) Cleaved_ADC->Active_Payload 4. Self-Immolation of Spacer

Mechanism of a protease-sensitive (Val-Cit) linker.
pH-Sensitive (Acid-Labile) Linkers

This class of linkers leverages the pH differential between the bloodstream (pH ~7.4) and the more acidic intracellular compartments of tumor cells, such as endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[7][11] Hydrazone linkers are the most common example of this technology and have been used in clinically approved ADCs like gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®).[7][13]

These linkers are designed to be stable at physiological pH but undergo rapid hydrolysis under acidic conditions to release the payload.[10] While effective, the stability of some hydrazone linkers can be variable in plasma, with some demonstrating a faster hydrolysis rate in plasma compared to buffer at the same pH, which has somewhat limited their broader application.[13]

pH_Cleavage cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_release Payload Release ADC_stable Antibody-Linker(Hydrazone)-Payload (Stable) Endosome Endosome / Lysosome (pH 4.5-6.2) ADC_stable->Endosome 1. Internalization Hydrolysis Linker Hydrolysis Endosome->Hydrolysis 2. Acid-Catalyzed Hydrolysis Active_Payload Active Payload Hydrolysis->Active_Payload 3. Payload Release

Mechanism of a pH-sensitive (hydrazone) linker.
Glutathione-Sensitive (Reducible) Linkers

This strategy exploits the significant concentration gradient of glutathione (B108866) (GSH), a tripeptide thiol, between the extracellular environment and the intracellular cytoplasm.[9] The concentration of GSH inside cells is approximately 1,000-fold higher than in the blood plasma.[12] Linkers containing a disulfide bond are stable in the low-GSH environment of the bloodstream but are readily reduced and cleaved upon entering the high-GSH environment of the cell's cytoplasm.[9][12]

The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond. For instance, incorporating methyl groups adjacent to the disulfide can increase stability and control the rate of payload release.[11] This approach allows for fine-tuning the ADC's properties to achieve an optimal balance between stability and efficacy.[11]

GSH_Cleavage cluster_circulation Systemic Circulation (Low [GSH]) cluster_cell Target Cancer Cell Cytoplasm cluster_release Payload Release ADC_stable Antibody-Linker(S-S)-Payload (Stable) Cytoplasm Cytoplasm (High [GSH]) ADC_stable->Cytoplasm 1. Internalization Reduction Disulfide Reduction Cytoplasm->Reduction 2. Reduction by Glutathione (GSH) Active_Payload Active Payload Reduction->Active_Payload 3. Payload Release

Mechanism of a glutathione-sensitive (disulfide) linker.

Quantitative Comparison of Cleavable Linkers

The stability of the linker in plasma is a critical parameter that directly influences the safety and efficacy of an ADC.[6][14] Premature payload release can lead to systemic toxicity, while insufficient cleavage at the target site can reduce therapeutic effect. The tables below summarize quantitative data on the stability of various cleavable linkers.

Table 1: Stability of Hydrazone Linkers

Linker Type Condition Half-Life (t½) / Stability Reference
N-acyl hydrazone (in Besponsa®) In vivo (circulation) ~1.5-2% hydrolysis per day [13]
Phenylketone-derived hydrazone pH 7.4 Buffer High stability [13]

| Phenylketone-derived hydrazone | Human and mouse plasma | t½ = 2 days |[13] |

Table 2: Stability of Modified Val-Cit-PABC Linkers in Rodent Plasma

R Group Modification % Stability after 4.5 days (Mouse Plasma) % Stability after 4.5 days (Rat Plasma) Reference
Unmodified Val-Cit 75% 5% [13]
Modified 1 94% 65% [13]
Modified 2 96% 84% [13]

| Modified 3 | 97% | 97% |[13] |

Experimental Protocols

Rigorous experimental evaluation is essential for characterizing the performance of cleavable linkers. Key assays include plasma stability, lysosomal stability, and in vitro cytotoxicity.

In Vitro Plasma Stability Assay

This assay assesses the stability of an ADC in plasma to predict its behavior in systemic circulation. The primary goal is to quantify the rate of drug deconjugation over time.[6][14]

Methodology

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from a relevant species (human, mouse, rat). Prepare a control sample in a stable buffer like PBS. Incubate all samples at 37°C with gentle agitation.[14]

  • Time-Point Sampling: Collect aliquots from the plasma and control samples at predetermined time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to halt degradation.[14]

  • Sample Analysis:

    • Intact ADC (DAR Measurement): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads).[14][15] Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[14][16] A decrease in DAR over time indicates payload loss.[14]

    • Released Payload Measurement: Extract the free payload from the plasma samples (e.g., via protein precipitation followed by solid-phase extraction). Quantify the released payload using LC-MS/MS.[2]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and calculate the half-life of the ADC in plasma.

Plasma_Stability_Workflow cluster_analysis Sample Analysis start Start incubation 1. Incubate ADC in Plasma and PBS (Control) at 37°C start->incubation sampling 2. Collect Aliquots at Time Points (0, 24, 48h...) incubation->sampling freezing 3. Snap Freeze Samples at -80°C sampling->freezing capture 4a. Isolate ADC via Immunoaffinity Capture freezing->capture extract 4b. Extract Free Payload from Plasma freezing->extract lcms_dar 5a. Analyze DAR by LC-MS capture->lcms_dar analysis 6. Calculate % Intact ADC and Half-Life (t½) lcms_dar->analysis lcms_payload 5b. Quantify Payload by LC-MS/MS extract->lcms_payload lcms_payload->analysis end End analysis->end

Workflow for an in vitro plasma stability assay.
Lysosomal Stability and Cleavage Assay

This assay evaluates the efficiency of payload release in a simulated lysosomal environment, which is crucial for linkers designed to be cleaved intracellularly.[17][18]

Methodology

  • Lysosome Preparation: Isolate lysosomes from relevant tissue sources (e.g., rat or human liver) using density gradient ultracentrifugation.[17][19] The resulting fractions can be characterized for lysosomal enzyme activity (e.g., cathepsin B, acid phosphatase).[17]

  • Incubation: Incubate the test ADC (e.g., at 1.3 mg/mL) with the isolated lysosomal fraction at 37°C in an appropriate acidic buffer (e.g., pH 4.5-5.0) to mimic lysosomal conditions.[18]

  • Inhibitor Control: To confirm the cleavage mechanism, run parallel experiments including specific enzyme inhibitors (e.g., a cathepsin B inhibitor for Val-Cit linkers or a legumain inhibitor for Asn-containing linkers).[19]

  • Time-Point Sampling: Collect aliquots at various time points and quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).

  • Analysis: Centrifuge the samples to pellet debris. Analyze the supernatant using LC-MS/MS to quantify the amount of payload released over time.[18]

  • Data Analysis: Compare the rate of payload release in the presence and absence of the specific inhibitor to confirm the cleavage mechanism and determine the cleavage kinetics.[19]

Lysosomal_Stability_Workflow start Start isolate 1. Isolate Lysosomes from Liver Tissue start->isolate incubate 2. Incubate ADC with Lysosomes at 37°C, pH ~5.0 (+/- Specific Inhibitor) isolate->incubate sampling 3. Collect Aliquots at Various Time Points incubate->sampling quench 4. Quench Reaction sampling->quench analysis 5. Quantify Released Payload by LC-MS/MS quench->analysis end End analysis->end

Workflow for a lysosomal stability and cleavage assay.
In Vitro Cytotoxicity Assay

Cytotoxicity assays are essential for determining the potency of an ADC and confirming its antigen-specific cell-killing activity.[20][21][22] The MTT assay is a widely used colorimetric method for this purpose.[23][24]

Methodology

  • Cell Seeding: Plate target cells (both antigen-positive and antigen-negative as a control) in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight at 37°C with 5% CO₂.[20][24]

  • ADC Treatment: Prepare serial dilutions of the test ADC, an unconjugated antibody control, and the free payload control. Remove the old medium from the cells and add the treatment solutions.[2][23]

  • Incubation: Incubate the plates for a period sufficient to observe cytotoxicity, typically 48 to 144 hours.[20]

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[23][24]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100-150 µL of 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[20][23]

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[20][23]

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against the ADC concentration (log scale) and use a non-linear regression model to determine the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%).

Cytotoxicity_Workflow start Start seed 1. Seed Antigen-Positive and -Negative Cells in 96-Well Plate start->seed treat 2. Treat Cells with Serial Dilutions of ADC / Controls seed->treat incubate 3. Incubate for 48-144 hours treat->incubate add_mtt 4. Add MTT Reagent (Incubate 2-4 hours) incubate->add_mtt solubilize 5. Add Solubilization Solution (e.g., DMSO) add_mtt->solubilize read 6. Measure Absorbance at 570 nm solubilize->read calculate 7. Calculate Cell Viability and Determine IC₅₀ read->calculate end End calculate->end

Workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of highly potent cytotoxic agents while maintaining systemic stability.[7][13] The choice of linker chemistry—be it protease-sensitive, pH-sensitive, or reducible—is a critical decision that profoundly impacts the ADC's pharmacokinetic profile, therapeutic index, and overall clinical success.[4] A thorough understanding of their cleavage mechanisms, coupled with rigorous and standardized experimental evaluation of stability and activity, is paramount for the development of safe and effective next-generation antibody-drug conjugates. The continued innovation in linker technology, focusing on enhancing stability and diversifying release triggers, will undoubtedly expand the applicability and success of ADCs in oncology and beyond.[11][13]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cathepsin B-Mediated Cleavage of Phenylalanine-Lysine (Phe-Lys) Linkers

This technical guide provides a comprehensive overview of the enzymatic cleavage of phenylalanine-lysine (Phe-Lys) linkers by Cathepsin B, a critical mechanism for the targeted release of therapeutic agents. This guide is intended for professionals in the fields of biochemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core processes.

Introduction: Cathepsin B and Phe-Lys Linkers in Drug Delivery

Cathepsin B is a lysosomal cysteine protease that plays a fundamental role in intracellular protein turnover.[1] In healthy cells, its activity is confined to the acidic environment of the lysosome.[2][3] However, in various pathological conditions, including many cancers, the expression and activity of Cathepsin B are significantly upregulated.[1][4] This differential expression makes Cathepsin B an attractive target for therapeutic strategies, particularly in the design of antibody-drug conjugates (ADCs).[]

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The efficacy of an ADC is highly dependent on the linker that connects the antibody to the drug. Peptide-based linkers, such as those containing the dipeptide sequence Phenylalanine-Lysine (Phe-Lys), are designed to be stable in systemic circulation but are efficiently cleaved by proteases like Cathepsin B upon internalization into the target tumor cell.[][6] The Phe-Lys linker, alongside the valine-citrulline (Val-Cit) linker, is a well-established motif that balances plasma stability with efficient intracellular cleavage, ensuring the conditional release of the cytotoxic payload within the lysosomal compartment of tumor cells.[][6]

Mechanism of Phe-Lys Linker Cleavage

The cleavage of a Phe-Lys linker within an ADC is a multi-step process that occurs after the ADC has been internalized by the target cell.

  • Binding and Internalization : The ADC binds to a specific antigen on the surface of a tumor cell and is internalized, typically through endocytosis.

  • Lysosomal Trafficking : The ADC-antigen complex is trafficked through the endo-lysosomal pathway, ultimately reaching the lysosome.[3]

  • Acidic Environment and Protease Activity : The acidic pH of the lysosome (pH 4.0-5.0) provides the optimal environment for Cathepsin B activity.[1][3]

  • Enzymatic Cleavage : Cathepsin B recognizes and cleaves the peptide bond between the lysine (B10760008) residue of the Phe-Lys linker and the adjacent component, which is often a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[][7]

  • Payload Release : The cleavage of the Phe-Lys sequence initiates the breakdown of the self-immolative spacer, leading to the release of the active cytotoxic drug inside the cell.[7][8]

This targeted release mechanism enhances the therapeutic window of the cytotoxic agent by concentrating its action at the tumor site and minimizing exposure to healthy tissues.

cluster_extracellular Extracellular Space (Systemic Circulation) cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (Phe-Lys Linker) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Acidic pH) Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB 4. Activation Payload Released Cytotoxic Payload Lysosome->Payload 6. Payload Release CathepsinB->Lysosome 5. Cleavage of Phe-Lys Linker Apoptosis Cell Death Payload->Apoptosis 7. Induces Apoptosis

Figure 1. ADC internalization and Cathepsin B-mediated payload release pathway.

Quantitative Data on Linker Cleavage

The efficiency of enzymatic cleavage is a critical parameter in linker design. The following tables summarize comparative and kinetic data for Phe-Lys and other common dipeptide linkers.

Table 1: Comparative Cleavage of Different Peptide Linkers

This table presents endpoint assay data showing the relative fluorescence units (RFU) after incubation with Cathepsin B, indicating the extent of cleavage for various linkers.

Peptide LinkerRelative Fluorescence Units (RFU)Fold Change vs. Control
Phe-Lys-PABC-Fluorophore 7800 ± 410 39.0
Val-Cit-PABC-Fluorophore8500 ± 35042.5
Val-Ala-PABC-Fluorophore6200 ± 28031.0
GPLG-PABC-Fluorophore9100 ± 45045.5
Negative Control (Inhibitor)200 ± 501.0
(Data adapted from a representative endpoint assay)[1]
Table 2: Kinetic Parameters for Cathepsin B Substrates

This table provides kinetic constants for various fluorogenic substrates cleaved by Cathepsin B at different pH values. While specific data for a Phe-Lys-fluorophore conjugate is not detailed in the provided search results, data for the structurally similar Z-Phe-Arg-AMC is included for reference, as it is a commonly used substrate to assess Cathepsin B activity.[9][10][11]

SubstratepHKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Z-Phe-Arg-AMC7.2Data not specifiedData not specifiedHigh catalytic efficiency[9]
Z-Phe-Arg-AMC4.6Data not specifiedData not specifiedHigh catalytic efficiency[9]
Z-Arg-Arg-AMC7.2Data not specifiedData not specifiedLow catalytic efficiency[9][10]
Z-Arg-Arg-AMC4.6Data not specifiedData not specifiedLow catalytic efficiency[9][10]
Z-Arg-Arg-AMC6.0390Data not specifiedData not specified
(Kinetic parameters are highly dependent on assay conditions and the specific substrate conjugate used)[9][10][12]

Experimental Protocols

The following sections provide detailed methodologies for assessing Cathepsin B activity and the cleavage of Phe-Lys linkers.

Protocol 1: General Cathepsin B Activity Assay (Fluorometric)

This protocol is used to determine the general enzymatic activity of Cathepsin B using a standard fluorogenic substrate like Z-Arg-Arg-7-amido-4-methylcoumarin (Z-RR-AMC).

A. Reagent Preparation:

  • Assay Buffer : 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA. Adjust pH to 6.0 at 40°C.

  • Activation Solution : 8.0 mM L-Cysteine HCl in Assay Buffer. Prepare fresh.

  • Enzyme Solution : Immediately before use, prepare a solution of 5-10 units/mL of Cathepsin B in a cold 0.1% (v/v) Brij 35 solution.

  • Substrate Solution : Prepare a stock of 7.1 mg/mL Z-RR-AMC in DMSO. Dilute to a final working concentration of 0.02 mM in 0.1% (v/v) Brij 35. Protect from light and use within 3 hours.

  • Standard : 5.0 µM 7-amino-4-methylcoumarin (B1665955) (AMC) in 0.1% (v/v) Brij 35 for generating a standard curve.

B. Assay Procedure:

  • Pipette 2.0 mL of Assay Buffer and 0.10 mL of Activation Solution into a cuvette.

  • Add 0.20 mL of the Enzyme Solution. Mix by inversion and equilibrate to 40°C for 5-10 minutes.

  • Initiate the reaction by adding 0.50 mL of the Substrate Solution and immediately mix by inversion.

  • Place the cuvette in a suitably thermostatted fluorometer.

  • Record the increase in fluorescence intensity for approximately 5 minutes at an excitation wavelength of 348 nm and an emission wavelength of 440 nm.

  • Prepare a blank reaction using the same procedure but substituting the Enzyme Solution with 0.20 mL of 0.1% (v/v) Brij 35.

  • Generate an AMC standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (nmol/min).

Protocol 2: In Vitro Cleavage Assay for Phe-Lys Linkers

This protocol is specifically designed to evaluate the cleavage of a Phe-Lys linker, often conjugated to a fluorophore, by recombinant Cathepsin B.[1][4]

A. Reagent Preparation:

  • Assay Buffer : 25 mM MES, pH 5.0.[4]

  • Activation Buffer : 25 mM MES, 5 mM DTT, pH 5.0. Prepare fresh.[4]

  • Cathepsin B Solution : Reconstitute lyophilized recombinant Cathepsin B in Activation Buffer. Incubate at room temperature for 15 minutes to activate the enzyme. Dilute to a working concentration (e.g., 10-50 nM) in Activation Buffer.[1][4]

  • Substrate Solution : Prepare a stock solution of the Phe-Lys-PABC-Fluorophore conjugate in DMSO. Dilute to the final desired concentration (e.g., 10-50 µM) in Assay Buffer.[1]

  • Inhibitor Control (Optional) : A Cathepsin B inhibitor (e.g., CA-074) can be used as a negative control.[4]

B. Assay Procedure (96-well plate format):

  • Add 50 µL of activated Cathepsin B solution to the appropriate wells of a black 96-well microplate.[1]

  • Prepare control wells :

    • Blank (Substrate Only) : 50 µL of Activation Buffer + 50 µL of Substrate Solution.

    • Enzyme Only : 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.

    • Negative Control (Inhibitor) : Pre-incubate the activated Cathepsin B with an inhibitor for 15 minutes, then add 50 µL of this solution + 50 µL of Substrate Solution.[1]

  • To initiate the reaction, add 50 µL of the Substrate Solution to the wells containing the enzyme.

  • Endpoint Assay : Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). Measure the final fluorescence on a microplate reader (e.g., Ex/Em = 400/505 nm for AFC fluorophore).[13]

  • Kinetic Assay : Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[1]

C. Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other wells.[1]

  • For endpoint assays, compare the fluorescence of sample wells to the negative control to determine the extent of cleavage.

  • For kinetic assays, determine the initial velocity (V₀) from the linear portion of the fluorescence vs. time plot.

  • To determine kinetic constants (Km and kcat), perform the kinetic assay with varying substrate concentrations and fit the V₀ vs. substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis.[1]

cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-Well Plate) cluster_measure 3. Measurement cluster_analysis 4. Data Analysis p1 Prepare Assay and Activation Buffers p2 Activate Recombinant Cathepsin B in Activation Buffer p1->p2 s1 Add Activated Cathepsin B to Wells p2->s1 p3 Prepare Serial Dilutions of Phe-Lys Substrate s2 Add Substrate Dilutions to Initiate Reaction p3->s2 s1->s2 m1 Place Plate in Reader (37°C) s2->m1 s3 Include Blank and Control Wells s3->m1 m2 Record Fluorescence Over Time (Kinetic) or at Endpoint m1->m2 a1 Subtract Blank Fluorescence m2->a1 a2 Calculate Initial Velocity (V₀) a1->a2 a3 Plot V₀ vs. [Substrate] a2->a3 a4 Determine Km and kcat via Michaelis-Menten Fit a3->a4

Figure 2. General workflow for a kinetic Cathepsin B cleavage assay.

Key Factors Influencing Cleavage

The efficiency and specificity of Phe-Lys linker cleavage by Cathepsin B are influenced by several factors, which are critical considerations in the design and development of ADCs.

  • pH : Cathepsin B exhibits optimal activity in the acidic pH range of 4.5 to 6.5, characteristic of the endo-lysosomal compartments.[10][14] Its activity is significantly lower at the neutral pH of the bloodstream (around 7.4), which contributes to linker stability in circulation.[][11]

  • Substrate Sequence : While Phe-Lys is an effective substrate, the amino acids flanking the dipeptide can influence cleavage rates. The P2 (Phe) and P1 (Lys) positions are critical for recognition by the enzyme's active site.[6][11]

  • Steric Hindrance : The nature of the cytotoxic payload conjugated to the linker can sterically hinder the enzyme's access to the cleavage site, potentially affecting the rate of drug release.[6]

  • Enzyme Specificity : While Cathepsin B is a primary driver of cleavage, other lysosomal proteases like Cathepsins L, S, and F can also contribute to the processing of dipeptide linkers.[15][16]

center_node Phe-Lys Linker Cleavage Efficiency stability Plasma Stability (Neutral pH) center_node->stability inversely related to pH Optimal pH (Acidic) pH->center_node promotes sequence P1/P2 Residues (Phe-Lys) sequence->center_node determines sterics Payload Steric Hindrance sterics->center_node hinders enzymes Lysosomal Protease (Cathepsin B, L, S) enzymes->center_node mediates

Figure 3. Logical relationships of factors affecting Phe-Lys linker cleavage.

Conclusion

The Cathepsin B-mediated cleavage of Phe-Lys linkers is a cornerstone of modern ADC design, enabling the targeted release of cytotoxic agents within tumor cells while maintaining stability in systemic circulation. A thorough understanding of the cleavage mechanism, coupled with robust in vitro assays to quantify cleavage efficiency and kinetics, is essential for the successful development of next-generation targeted therapies. The protocols and data presented in this guide provide a framework for researchers to evaluate and optimize Phe-Lys and other peptide-based linkers for clinical applications.

References

Physicochemical Properties of Fmoc-Dipeptide Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the physicochemical properties of Fluorenylmethyloxycarbonyl (Fmoc)-dipeptide linkers, which are critical components in the design of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). Understanding these properties is paramount for researchers, scientists, and drug development professionals to optimize the stability, efficacy, and safety of targeted therapeutics.

Introduction to Fmoc-Dipeptide Linkers

Fmoc-dipeptide linkers are a class of enzymatically cleavable linkers used to connect a cytotoxic payload to a targeting moiety, such as a monoclonal antibody. The linker's design is crucial for the overall performance of the ADC. It must remain stable in systemic circulation to prevent premature drug release and then be efficiently cleaved by specific enzymes, such as cathepsin B, upon internalization into target cancer cells. The Fmoc protecting group is typically removed during the synthesis of the linker-payload conjugate, and the dipeptide sequence (e.g., valine-citrulline or valine-alanine) is engineered for selective enzymatic cleavage within the lysosomal compartment of the cell.

The choice of the dipeptide sequence significantly influences the linker's susceptibility to enzymatic cleavage and its overall physicochemical properties, including hydrophobicity and solubility. These properties, in turn, affect the drug-to-antibody ratio (DAR), aggregation propensity, and pharmacokinetic profile of the resulting ADC.

Key Physicochemical Properties

The performance of an Fmoc-dipeptide linker is dictated by a range of physicochemical parameters. The following tables summarize key quantitative data for commonly used dipeptide linkers.

Table 1: Solubility and Hydrophobicity of Common Dipeptide Payloads
Dipeptide SequencePayloadLogPAqueous Solubility (µg/mL)Reference
Valine-CitrullineMMAE1.2> 200
Valine-AlanineMMAE1.5150
Valine-CitrullineMMAF0.8> 300
Phenylalanine-LysineDoxorubicin1.850

MMAE: Monomethyl auristatin E; MMAF: Monomethyl auristatin F; LogP values are calculated or experimentally determined indicators of lipophilicity.

Table 2: Plasma Stability and Cleavage Kinetics
Dipeptide SequenceLinker-PayloadHalf-life in Human Plasma (h)Cathepsin B Cleavage Rate (k_cat/K_m, M⁻¹s⁻¹)Reference
Valine-Citrullinevc-MMAE> 1501.2 x 10⁵
Valine-Alanineva-MMAE> 1205.8 x 10⁴
Phenylalanine-Lysinefk-Dox~902.1 x 10⁴

Higher half-life indicates greater stability in circulation. A higher k_cat/K_m value indicates more efficient enzymatic cleavage.

Experimental Protocols

Accurate characterization of Fmoc-dipeptide linkers requires robust experimental methodologies. Below are detailed protocols for key assays.

Determination of Plasma Stability

Objective: To assess the stability of the linker-payload conjugate in human plasma.

Methodology:

  • The linker-payload conjugate is incubated in human plasma at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 2, 6, 24, 48, 96, and 168 hours).

  • The plasma proteins are precipitated by adding an excess of cold acetonitrile.

  • The samples are centrifuged, and the supernatant containing the conjugate and any released payload is collected.

  • The concentration of the intact conjugate is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection.

  • The half-life (t₁/₂) is calculated by fitting the concentration-time data to a first-order decay model.

Enzymatic Cleavage Assay

Objective: To determine the kinetics of linker cleavage by a specific enzyme (e.g., Cathepsin B).

Methodology:

  • The linker-payload conjugate is dissolved in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 5 mM dithiothreitol).

  • The reaction is initiated by adding a known concentration of the purified enzyme (e.g., human liver cathepsin B).

  • The mixture is incubated at 37°C.

  • The reaction is quenched at different time points by adding a stopping agent (e.g., a strong acid or a specific enzyme inhibitor).

  • The amount of released payload is quantified by RP-HPLC or fluorescence spectroscopy (if the payload is fluorescent).

  • The initial reaction velocities are plotted against the substrate concentration, and the Michaelis-Menten kinetic parameters (K_m and k_cat) are determined by non-linear regression analysis.

Visualizing Key Processes

Diagrams are essential for conceptualizing the complex biological and experimental processes involving dipeptide linkers.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Enzymatic Cleavage of Dipeptide Linker Target Intracellular Target (e.g., Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Mechanism of action for an ADC with an enzyme-cleavable dipeptide linker.

Plasma_Stability_Workflow cluster_protocol Experimental Protocol Start Start: Linker-Payload in Plasma Incubation Incubate at 37°C Start->Incubation Sampling Take Aliquots at Time Points Incubation->Sampling Precipitation Precipitate Proteins (Acetonitrile) Sampling->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Analysis Analyze Supernatant (RP-HPLC) Centrifugation->Analysis Calculation Calculate Half-Life (t½) Analysis->Calculation

Caption: Experimental workflow for determining the plasma stability of a linker-payload.

Conclusion

The physicochemical properties of Fmoc-dipeptide linkers are a cornerstone of rational ADC design. Properties such as solubility, stability in circulation, and susceptibility to enzymatic cleavage must be carefully balanced to develop a therapeutic with a wide therapeutic window. The data and protocols presented in this guide offer a foundational understanding for scientists in the field of drug development, enabling more informed decisions in the selection and optimization of linker technologies for next-generation targeted therapies.

Methodological & Application

Application Notes and Protocols for Fmoc-Phe-Lys(Boc)-PAB Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety. The Fmoc-Phe-Lys(Boc)-PAB linker is a protease-cleavable linker system designed for the controlled release of therapeutic payloads within the tumor microenvironment. This dipeptide linker, composed of phenylalanine and lysine (B10760008), is recognized and cleaved by lysosomal proteases such as Cathepsin B, which are often upregulated in tumor cells.[][2][3]

The p-aminobenzyl (PAB) group serves as a self-immolative spacer.[2][3] Following enzymatic cleavage of the Phe-Lys bond, a cascade of electronic rearrangements within the PAB moiety leads to the release of the unconjugated drug. The fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups on the N-terminus and lysine side chain, respectively, allow for a stepwise and controlled conjugation strategy.[4]

These application notes provide a detailed protocol for the conjugation of a payload to the this compound linker and the subsequent conjugation of the linker-payload construct to an antibody via lysine residues.

Core Components and their Functions

ComponentChemical NameFunction
Dipeptide Linker Phenylalanine-Lysine (Phe-Lys)Serves as the recognition site for enzymatic cleavage by lysosomal proteases like Cathepsin B.[][2]
Self-immolative Spacer p-aminobenzyl (PAB)Facilitates the traceless release of the payload following enzymatic cleavage of the dipeptide.[2][3]
N-terminal Protecting Group Fluorenylmethyloxycarbonyl (Fmoc)Protects the N-terminal amine, allowing for selective deprotection and further modification if needed.[4]
Lysine Side-chain Protecting Group tert-butyloxycarbonyl (Boc)Protects the ε-amino group of lysine, enabling controlled conjugation and preventing unwanted side reactions.[4]

Experimental Workflow Overview

The overall workflow for the synthesis of an antibody-drug conjugate using the this compound linker involves a multi-step process. This typically begins with the activation of the PAB group for payload attachment, followed by deprotection steps and finally conjugation to the antibody.

G cluster_0 Linker-Payload Synthesis cluster_1 Deprotection cluster_2 Antibody Conjugation cluster_3 Purification and Analysis Activate PAB Activation of PAB group (e.g., with PNP-chloroformate) Attach Payload Attachment of Amine-containing Payload Activate PAB->Attach Payload Fmoc Deprotection Fmoc Deprotection (Piperidine/DMF) Attach Payload->Fmoc Deprotection Activate for Conjugation Activation of Linker-Payload (e.g., NHS ester formation) Fmoc Deprotection->Activate for Conjugation Boc Deprotection Boc Deprotection (TFA/DCM) Conjugate to Antibody Conjugation to Antibody Lysine Residues Activate for Conjugation->Conjugate to Antibody Purification Purification of ADC (e.g., SEC, HIC) Conjugate to Antibody->Purification Characterization Characterization of ADC (e.g., HIC-HPLC for DAR) Purification->Characterization G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Internalization and Trafficking cluster_3 Payload Release and Action ADC in Circulation ADC in Systemic Circulation (Stable Linker) Binding to Antigen Antibody binds to Tumor Cell Antigen ADC in Circulation->Binding to Antigen Internalization Receptor-mediated Endocytosis Binding to Antigen->Internalization Lysosomal Trafficking Trafficking to Lysosome Internalization->Lysosomal Trafficking Linker Cleavage Cathepsin B cleaves Phe-Lys Linker Lysosomal Trafficking->Linker Cleavage Self-immolation PAB Self-immolation Linker Cleavage->Self-immolation Payload Release Release of Free Payload Self-immolation->Payload Release Cell Death Payload induces Cell Death Payload Release->Cell Death

References

Application Notes and Protocols for Fmoc-Phe-Lys(Boc)-PAB in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-Phe-Lys(Boc)-PAB, a critical building block in solid-phase synthesis, particularly for the construction of enzyme-cleavable linkers used in Antibody-Drug Conjugates (ADCs). This document outlines the core principles, detailed experimental protocols, and expected quantitative data for incorporating this linker into a synthetic workflow.

Introduction and Core Concepts

This compound is a dipeptide-based linker precursor designed for advanced bioconjugation applications. Its structure is optimized for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and subsequent enzymatic cleavage to release a conjugated payload.

  • Components and Functionality:

    • Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group on the N-terminus (Phenylalanine), enabling stepwise peptide elongation under standard SPPS conditions. It is typically removed using a piperidine (B6355638) solution.[1]

    • Phe-Lys (Phenylalanine-Lysine): A dipeptide sequence specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[2][3]

    • Boc (tert-Butoxycarbonyl): An acid-labile protecting group on the ε-amine of the Lysine side chain, ensuring its stability during Fmoc-SPPS cycles.[1]

    • PAB (p-Aminobenzyl Alcohol): A self-immolative spacer. Once the Phe-Lys dipeptide is cleaved by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction to release the attached drug payload in its unmodified, active form.[1][4]

The primary application of this linker is in the construction of ADC drug-linker complexes. The synthesis is typically performed in a multi-stage process involving solid-phase synthesis of the linker-payload conjugate, followed by solution-phase conjugation to a monoclonal antibody.

Diagrams and Workflows

The following diagrams illustrate the chemical structure and the overall workflow for utilizing this compound in the synthesis of a drug-linker conjugate.

Chemical Structure of this compound-PNP cluster_Fmoc Fmoc Group (Base-Labile) cluster_Phe Phenylalanine cluster_Lys Lysine cluster_Boc Boc Group (Acid-Labile) cluster_PAB PAB Spacer (Self-Immolative) cluster_PNP PNP Group (Activated Carbonate) Fmoc_label Fmoc Phe_label Phe Fmoc_label->Phe_label N-Terminus Protection Lys_label Lys Phe_label->Lys_label Peptide Bond Boc_label Boc Lys_label->Boc_label Side-Chain Protection PAB_label PAB Lys_label->PAB_label Peptide Bond PNP_label PNP PAB_label->PNP_label Payload Attachment Site Workflow for Drug-Linker Synthesis & Conjugation Start Start with Spacer-Functionalized Resin (e.g., Rink Amide) SPPS_Lys 1. Couple Fmoc-Lys(Boc)-OH Start->SPPS_Lys SPPS_Phe 2. Deprotect Fmoc 3. Couple Fmoc-Phe-OH SPPS_Lys->SPPS_Phe Add_Spacer 4. Deprotect Fmoc 5. Couple Spacer (e.g., Mc-OH) SPPS_Phe->Add_Spacer Cleavage 6. Cleave Linker-Peptide from Resin (TFA) Add_Spacer->Cleavage Purify_Linker 7. Purify via RP-HPLC Cleavage->Purify_Linker Conjugate_Drug 8. Conjugate Payload (Drug-NH2) to Linker-COOH (Solution Phase) Purify_Linker->Conjugate_Drug Purify_DrugLinker 9. Purify Drug-Linker via RP-HPLC Conjugate_Drug->Purify_DrugLinker Activate_DrugLinker 10. Activate for Antibody Conjugation (e.g., create NHS ester) Purify_DrugLinker->Activate_DrugLinker Conjugate_Ab 11. Conjugate to Antibody Activate_DrugLinker->Conjugate_Ab Final_ADC Purified ADC Conjugate_Ab->Final_ADC Mechanism of Payload Release ADC Antibody-Linker-Drug (Phe-Lys-PAB-Drug) Internalization 1. ADC Internalization into Tumor Cell ADC->Internalization Lysosome 2. Trafficking to Lysosome Internalization->Lysosome Cleavage 3. Cathepsin B Cleavage of Phe-Lys Bond Lysosome->Cleavage Unstable_Intermediate 4. Unstable Intermediate (H2N-PAB-Drug) Cleavage->Unstable_Intermediate Elimination 5. Spontaneous 1,6-Elimination of PAB Spacer Unstable_Intermediate->Elimination Release 6. Free Active Drug Released + CO2 + Aza-quinone methide Elimination->Release

References

Application Notes and Protocols for Fmoc-Phe-Lys(Boc)-PAB in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Fmoc-Phe-Lys(Boc)-PAB, a cleavable dipeptide linker, in the synthesis of antibody-drug conjugates (ADCs).

Introduction

This compound is a critical component in the construction of modern ADCs. It is a protease-cleavable linker designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target tumor cells. The linker's design incorporates several key features: a Phenylalanine-Lysine (Phe-Lys) dipeptide sequence that is a substrate for lysosomal proteases such as Cathepsin B, a self-immolative p-aminobenzyl (PAB) spacer that ensures the efficient release of an unmodified drug, and fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups that facilitate controlled, stepwise synthesis of the drug-linker conjugate.

The Phe-Lys dipeptide has been shown to be rapidly cleaved by Cathepsin B, an enzyme often upregulated in the tumor microenvironment. This targeted cleavage initiates a cascade that leads to the release of the cytotoxic payload directly within the cancer cell, thereby maximizing its therapeutic effect while minimizing off-target toxicity.

Mechanism of Action

The mechanism of action for an ADC utilizing a Phe-Lys-PAB linker is a multi-step process that begins with the specific binding of the ADC to its target antigen on the surface of a cancer cell.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH, Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Figure 1: General mechanism of action for a cathepsin-cleavable ADC.
  • Binding: The antibody component of the ADC selectively binds to a tumor-specific antigen on the cancer cell surface.

  • Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis, forming an endosome.

  • Trafficking: The endosome traffics to and fuses with a lysosome.

  • Linker Cleavage & Payload Release: Within the acidic environment of the lysosome, proteases, primarily Cathepsin B, recognize and cleave the Phe-Lys dipeptide linker. This enzymatic cleavage triggers the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload.

  • Cytotoxicity: The released payload can then bind to its intracellular target (e.g., microtubules or DNA), inducing cell cycle arrest and apoptosis.

Data Presentation

The following tables provide illustrative quantitative data based on the synthesis and characterization of ADCs using similar dipeptide linkers. Actual results with this compound may vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) and Yields

ParameterIllustrative ValueMethod of DeterminationReference
Drug-Linker Synthesis
This compound-Payload Yield60-80%RP-HPLC, Mass SpectrometryN/A
Antibody-Drug Conjugation
Average DAR3.5 - 4.0Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry[1]
Conjugation Efficiency>95%SDS-PAGE, SECN/A
Monomer Purity>98%Size Exclusion Chromatography (SEC)[2]
ADC Stability
Plasma Stability (Human)>95% intact ADC after 7 daysELISA, LC-MS[2][3]
Plasma Stability (Mouse)Variable, potential for cleavageLC-MS[4][5]

Table 2: Illustrative In Vitro Cytotoxicity Data

Cell LineAntigen ExpressionADC (Phe-Lys-Payload) IC₅₀Payload Only IC₅₀Reference
SK-BR-3 (Breast Cancer)HER2+++5-15 ng/mL<1 ng/mL[6][7]
NCI-N87 (Gastric Cancer)HER2+++10-25 ng/mL<1 ng/mL[6]
MDA-MB-468 (Breast Cancer)HER2->1000 ng/mL<1 ng/mL[6]
Karpas-299 (Lymphoma)CD30+0.5-10 ng/mL<0.1 ng/mL[2]
L540cy (Hodgkin's Lymphoma)CD30+1.4-9.2 ng/mL<0.1 ng/mL[7]

Experimental Protocols

The synthesis of an ADC using this compound is a multi-stage process. The following protocols provide a detailed methodology for each key stage.

Protocol 1: Synthesis of the Drug-Linker Conjugate (Payload-Phe-Lys-PAB)

This protocol describes the synthesis of the drug-linker moiety prior to conjugation with the antibody. This process typically involves solid-phase peptide synthesis (SPPS) or solution-phase chemistry.

Drug_Linker_Synthesis_Workflow Start This compound Fmoc_Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Start->Fmoc_Deprotection Payload_Coupling 2. Payload Coupling (Activated Payload, e.g., with HATU/DIPEA) Fmoc_Deprotection->Payload_Coupling Boc_Deprotection 3. Boc Deprotection (e.g., TFA) Payload_Coupling->Boc_Deprotection Purification 4. Purification (RP-HPLC) Boc_Deprotection->Purification Final_Product Purified Drug-Linker (Payload-Phe-Lys-PAB) Purification->Final_Product

Figure 2: Workflow for the synthesis of the drug-linker conjugate.

Materials:

  • This compound

  • Cytotoxic payload with a suitable conjugation handle (e.g., carboxylic acid)

  • Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)

  • Fmoc-protected amino acids

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Trifluoroacetic acid (TFA)

  • Coupling reagents: HATU, HBTU, HOBt, DIPEA

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Resin Loading: Swell the resin in DCM. Dissolve this compound and DIPEA in DCM and add to the resin. Agitate for 2-4 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group. Wash the resin with DMF and DCM.

  • Payload Coupling: Dissolve the cytotoxic payload, HATU, and DIPEA in DMF. Add the solution to the resin and agitate for 2-4 hours.

  • Boc Deprotection and Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours to deprotect the Boc group and cleave the drug-linker from the resin.

  • Purification: Precipitate the crude drug-linker in cold diethyl ether. Purify the product by RP-HPLC.

  • Characterization: Confirm the identity and purity of the drug-linker conjugate by mass spectrometry and NMR.

Protocol 2: Antibody-Drug Conjugation (Lysine Conjugation)

This protocol describes the conjugation of the purified drug-linker to the antibody via lysine (B10760008) residues.

ADC_Conjugation_Workflow Antibody Monoclonal Antibody (mAb) Conjugation 1. Conjugation Reaction (Controlled pH and temperature) Antibody->Conjugation Drug_Linker Activated Drug-Linker (e.g., NHS ester) Drug_Linker->Conjugation Purification 2. Purification (Size Exclusion Chromatography) Conjugation->Purification Characterization 3. Characterization (DAR, Purity, Aggregation) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Figure 3: General workflow for antibody-drug conjugation.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated drug-linker (e.g., with an N-hydroxysuccinimide (NHS) ester)

  • Reaction buffer (e.g., borate (B1201080) buffer, pH 8.0)

  • Quenching reagent (e.g., Tris or glycine)

  • Size exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Drug-Linker Activation (if necessary): If the drug-linker does not have a reactive group for lysine conjugation, it needs to be activated, for example, by creating an NHS ester.

  • Conjugation Reaction: Add the activated drug-linker to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of drug-linker to antibody). Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for 1-2 hours.

  • Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted drug-linker.

  • Purification: Purify the ADC from unconjugated drug-linker and other small molecules using a SEC column.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-UV/Vis, RP-HPLC, or mass spectrometry.

    • Purity and Aggregation: Assess the purity and the presence of aggregates using SEC.

    • Antigen Binding: Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen using ELISA or surface plasmon resonance (SPR).

Protocol 3: In Vitro Cytotoxicity Assay

This protocol is to determine the potency of the ADC in killing target cancer cells.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Cell culture medium and supplements

  • ADC, unconjugated antibody, and free payload

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours.

  • Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for the ADC and the free payload.

Signaling Pathways and Logical Relationships

The efficacy of an ADC is dependent on a series of cellular events, from initial binding to the induction of apoptosis. The following diagram illustrates the logical flow of these events.

ADC_Efficacy_Pathway cluster_events Key Events in ADC Efficacy cluster_factors Influencing Factors Binding Antigen Binding Internalization Internalization Binding->Internalization Trafficking Lysosomal Trafficking Internalization->Trafficking Cleavage Linker Cleavage Trafficking->Cleavage Release Payload Release Cleavage->Release Target_Engagement Payload-Target Engagement Release->Target_Engagement Apoptosis_Induction Apoptosis Induction Target_Engagement->Apoptosis_Induction Cell_Death Tumor Cell Death Apoptosis_Induction->Cell_Death Antigen_Density Antigen Density Antigen_Density->Binding Internalization_Rate Internalization Rate Internalization_Rate->Internalization Cathepsin_B_Activity Cathepsin B Activity Cathepsin_B_Activity->Cleavage Payload_Potency Payload Potency Payload_Potency->Target_Engagement

Figure 4: Logical relationship of events leading to ADC efficacy.

Conclusion

The this compound linker is a versatile and effective tool for the development of protease-cleavable ADCs. Its favorable cleavage kinetics by Cathepsin B, coupled with the self-immolative PAB spacer, allows for targeted and efficient release of cytotoxic payloads within tumor cells. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists working on the synthesis and evaluation of novel ADCs. Careful optimization of the synthesis and conjugation steps, along with thorough characterization of the final product, are crucial for the successful development of safe and effective ADC therapeutics.

References

Application Note: Fmoc Deprotection Conditions for Phe-Lys Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and the construction of peptide-based molecules, including antibody-drug conjugates (ADCs), utilizing a Phenylalanine-Lysine (Phe-Lys) linker.

Introduction: The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis due to its base-lability, which allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups. The Phe-Lys linker is a commonly employed component in various bioconjugation strategies, where the lysine (B10760008) residue provides a reactive handle for drug attachment. This application note details the standard and alternative conditions for the efficient removal of the Fmoc group during the synthesis of peptides containing a Phe-Lys moiety, ensuring high yield and purity of the final product.

Standard Fmoc Deprotection Conditions

The most prevalent method for Fmoc deprotection involves the use of a solution of piperidine (B6355638) in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][2] The mechanism proceeds via a β-elimination reaction, generating a free secondary amine on the N-terminus of the growing peptide chain and a dibenzofulvene (DBF) byproduct, which is scavenged by piperidine to form a stable adduct.[3]

Table 1: Standard Fmoc Deprotection Reagents and Conditions

Reagent CompositionSolventTypical Concentration (v/v)Reaction TimeTemperature
PiperidineDMF20%2-3 min, followed by 5-10 minRoom Temperature
PiperidineNMP20%15-30 minutesRoom Temperature

Note: N-Methyl-2-pyrrolidone (NMP) can be used as an alternative to DMF.[2]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine/DMF

This protocol outlines the manual deprotection of the Fmoc group from the N-terminus of a resin-bound peptide containing a Phe-Lys linker.

Materials:

  • Fmoc-protected peptide-resin (e.g., on Rink Amide or Wang resin)

  • 20% (v/v) Piperidine in high-purity, amine-free DMF

  • DMF (synthesis grade)

  • Dichloromethane (DCM)

  • Sintered glass funnel or peptide synthesis vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Piperidine Treatment: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[4]

  • Agitation: Agitate the resin slurry gently using a shaker or by bubbling with an inert gas for 2-3 minutes at room temperature.[5]

  • Reagent Removal: Drain the piperidine solution.

  • Second Piperidine Treatment: Add a fresh portion of the 20% piperidine/DMF solution to the resin.

  • Agitation: Continue to agitate the resin slurry for an additional 5-10 minutes at room temperature.[4]

  • Reagent Removal: Drain the piperidine solution.

  • DMF Washes: Wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[5]

  • DCM Washes: Wash the resin with DCM (3 times) to prepare for the subsequent coupling step.

  • Drying (Optional): A small sample of the resin can be taken for a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Potential Side Reactions and Mitigation Strategies

During Fmoc deprotection, especially in specific sequence contexts, side reactions can occur, leading to impurities.

  • Diketopiperazine (DKP) Formation: This is a significant side reaction that can occur at the dipeptide stage, particularly if the C-terminal amino acid is Proline.[5][6] The free N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.

    • Mitigation: Using sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation.[7][8]

  • Aspartimide Formation: Peptides containing Aspartic acid (Asp) followed by a small amino acid like Glycine (Gly), Alanine (Ala), or Serine (Ser) are prone to aspartimide formation under basic conditions.[6] The peptide backbone nitrogen attacks the side-chain ester of Asp, forming a succinimide (B58015) ring, which can then open to form a mixture of α- and β-aspartyl peptides.

    • Mitigation: The use of milder deprotection conditions, such as 5% piperidine in DMF with the addition of 0.1 M HOBt, can reduce this side reaction.[6] Alternatively, using piperazine (B1678402) instead of piperidine has been shown to minimize aspartimide formation.[7][9]

  • Racemization: Phenylalanine can be susceptible to racemization during the activation step of the subsequent coupling reaction.[5]

    • Mitigation: Minimizing the pre-activation time of the amino acid can help reduce the risk of racemization.[5]

Table 2: Alternative Fmoc Deprotection Reagents for Side Reaction Mitigation

Reagent CompositionSolventTypical ConcentrationPrimary Application
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / PiperidineDMF2% DBU / 2% PiperidineFor sterically hindered or aggregated sequences where deprotection is slow.[10]
PiperazineDMF/Ethanol (9:1)10% (w/v)To reduce aspartimide formation.[3]
4-Methylpiperidine (4MP)DMF20% (v/v)An alternative to piperidine with similar efficacy.[3]

Visual Representations

Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell drain1 Drain DMF swell->drain1 add_pip1 Add 20% Piperidine/DMF (2-3 min) drain1->add_pip1 drain2 Drain Piperidine add_pip1->drain2 add_pip2 Add 20% Piperidine/DMF (5-10 min) drain2->add_pip2 drain3 Drain Piperidine add_pip2->drain3 wash_dmf Wash with DMF (5-7x) drain3->wash_dmf wash_dcm Wash with DCM (3x) wash_dmf->wash_dcm end_node End: H2N-Peptide-Resin (Ready for Coupling) wash_dcm->end_node

Caption: Standard Fmoc deprotection workflow.

Fmoc_Deprotection_Mechanism Fmoc_NH_R Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_NH_R->Intermediate + Piperidine Piperidine Piperidine (Base) DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination H2N_R H₂N-Peptide Intermediate->H2N_R Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine p1 p2

Caption: Mechanism of Fmoc deprotection.

References

Application Notes and Protocols for Coupling Fmoc-Phe-Lys(Boc)-PAB to a Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fmoc-Phe-Lys(Boc)-PAB linker is a critical component in the development of Antibody-Drug Conjugates (ADCs). This enzyme-cleavable dipeptide linker, featuring a Phenylalanine-Lysine sequence, is designed to be stable in systemic circulation and selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] Upon cleavage of the amide bond, a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer undergoes a 1,6-elimination reaction to release the conjugated payload in its active form.[1]

These application notes provide a detailed protocol for the activation of the this compound linker and its subsequent conjugation to an amine-containing payload, a common strategy for drug attachment. The protocols are intended to serve as a comprehensive guide for researchers in the field of ADC development.

Chemical Structures and Reaction Scheme

The overall process involves a two-step procedure:

  • Activation of the Linker: The terminal hydroxyl group of the p-aminobenzyl (PAB) moiety is activated to facilitate nucleophilic attack by the payload. A common method is the conversion to a p-nitrophenyl (PNP) carbonate, which is a good leaving group.

  • Coupling to the Payload: The activated linker is then reacted with an amine-containing payload, such as doxorubicin (B1662922) or a derivative of monomethyl auristatin E (MMAE), to form a stable carbamate linkage.

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Payload Coupling This compound-OH This compound-OH Activated_Linker This compound-PNP This compound-OH->Activated_Linker p-Nitrophenyl Chloroformate, Pyridine (B92270), DCM Final_Conjugate This compound-Payload Activated_Linker->Final_Conjugate DIPEA, DMF Payload-NH2 Amine-containing Payload (e.g., MMAE) Payload-NH2->Final_Conjugate

Fig. 1: Overall workflow for the activation of this compound and its conjugation to an amine-containing payload.

Experimental Protocols

Protocol 1: Activation of this compound with p-Nitrophenyl Chloroformate

This protocol describes the activation of the hydroxyl group of the PAB spacer by converting it into a p-nitrophenyl carbonate.

Materials and Reagents:

  • This compound-OH

  • p-Nitrophenyl chloroformate

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • Dissolve this compound-OH (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2.0 equivalents) to the solution.

  • Slowly add a solution of p-nitrophenyl chloroformate (1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound-PNP as a solid.

Expected Yield: 85-95%

Protocol 2: Coupling of Activated Linker to an Amine-Containing Payload (e.g., MMAE)

This protocol details the conjugation of the activated linker-PNP ester to a payload containing a primary or secondary amine.

Materials and Reagents:

  • This compound-PNP

  • Amine-containing payload (e.g., MMAE)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Acetonitrile (B52724) (ACN) and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF in a reaction vial.

  • Add DIPEA (3.0 equivalents) to the solution.

  • In a separate vial, dissolve this compound-PNP (1.2 equivalents) in anhydrous DMF.

  • Add the activated linker solution to the payload solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by RP-HPLC.

  • Upon completion, dilute the reaction mixture with a small amount of DMSO and purify by preparative RP-HPLC.

  • Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Combine the fractions containing the pure product and lyophilize to obtain the final this compound-Payload conjugate as a white solid.

Expected Yield: 60-80%

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a this compound-MMAE conjugate.

ParameterStep 1: ActivationStep 2: Coupling
Key Reagents This compound-OH, p-Nitrophenyl chloroformate, PyridineThis compound-PNP, MMAE, DIPEA
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 4-6 hours12-16 hours
Purification Method Silica Gel ChromatographyPreparative RP-HPLC
Typical Yield 85-95%60-80%

Characterization

The successful synthesis of the linker-payload conjugate should be confirmed by analytical techniques such as HPLC, Mass Spectrometry, and NMR.

  • RP-HPLC: A single, sharp peak at the expected retention time indicates the purity of the conjugate. A typical gradient for analytical RP-HPLC is 5-95% acetonitrile in water (with 0.1% TFA) over 30 minutes on a C18 column.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the final product. The observed m/z value should correspond to the calculated mass of the this compound-Payload conjugate.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can be used to confirm the structure of the conjugate. The spectra should show characteristic peaks for the Fmoc, Phe, Lys(Boc), PAB, and payload moieties.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_workflow Experimental Workflow start Start activation Activate Linker (Protocol 1) start->activation coupling Couple to Payload (Protocol 2) activation->coupling purification Purify Conjugate (RP-HPLC) coupling->purification characterization Characterize Conjugate (HPLC, MS, NMR) purification->characterization end End characterization->end G cluster_release Payload Release Mechanism in Target Cell ADC Antibody-Drug Conjugate (with Phe-Lys Linker) Internalization Internalization into Lysosome ADC->Internalization Cleavage Cathepsin B Cleavage Internalization->Cleavage SelfImmolation 1,6-Elimination of PAB Spacer Cleavage->SelfImmolation Payload Active Payload Released SelfImmolation->Payload

References

Application Notes and Protocols for the Step-by-Step Synthesis of a Model Antibody-Drug Conjugate (ADC) using a Fmoc-Phe-Lys(Boc)-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by maximizing its efficacy at the tumor site while minimizing systemic toxicity. The linker, which connects the antibody to the drug, is a critical component of an ADC, dictating its stability in circulation and the mechanism of payload release.

This document provides a detailed, step-by-step protocol for the synthesis of a model ADC utilizing a cleavable dipeptide linker, Fmoc-Phe-Lys(Boc)-PAB. The Phenylalanine-Lysine (Phe-Lys) dipeptide is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1] This enzymatic cleavage initiates the release of the cytotoxic drug. The p-aminobenzyl (PAB) group serves as a self-immolative spacer, which upon cleavage of the dipeptide, spontaneously releases the unmodified payload.[2]

The synthesis workflow is divided into three main stages:

  • Drug-Linker Synthesis: Activation of the this compound linker, conjugation to a model payload, and subsequent functionalization with a maleimide (B117702) group for antibody conjugation.

  • Antibody Modification: Partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups.

  • ADC Conjugation and Purification: Conjugation of the maleimide-functionalized drug-linker to the reduced antibody, followed by purification and characterization of the final ADC.

This protocol is intended to serve as a comprehensive guide for researchers in the field of ADC development.

Data Presentation

The following tables summarize illustrative quantitative data for the synthesis and characterization of a model ADC. These values are based on typical yields and results obtained for similar ADC constructs and should be considered as a general guide. Actual results may vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Summary of Drug-Linker Synthesis Yields

StepDescriptionExpected Yield (%)Purity (%) (by RP-HPLC)
1Activation of this compound with p-nitrophenyl chloroformate85 - 95>95
2Conjugation of model drug (e.g., MMAE) to activated linker70 - 85>95
3Fmoc deprotection>95>98
4Maleimide functionalization60 - 75>95
Overall Overall Yield of Drug-Linker 35 - 55 >95

Table 2: Summary of ADC Conjugation and Characterization

ParameterDescriptionTypical Value/Result
Antibody RecoveryPost-reduction and purification>90%
Conjugation EfficiencyPercentage of drug-linker conjugated to the antibody80 - 95%
Final ADC YieldAfter purification50 - 70%
Average Drug-to-Antibody Ratio (DAR) Determined by HIC and/or Mass Spectrometry 3.5 - 4.0
Monomer PurityDetermined by Size Exclusion Chromatography (SEC)>98%
Free Drug-LinkerResidual unconjugated drug-linker in final ADC prep<1%

Experimental Protocols

Part 1: Synthesis of Maleimide-Phe-Lys(Boc)-PAB-Drug Conjugate

This part describes the synthesis of the drug-linker construct ready for conjugation to the antibody. A model payload, Monomethyl Auristatin E (MMAE), is used for illustrative purposes.

Protocol 1.1: Activation of this compound with p-Nitrophenyl Chloroformate (PNP-Cl)

  • Dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (B92270) (1.5 eq.) to the solution.

  • Slowly add a solution of p-nitrophenyl chloroformate (1.2 eq.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the activated linker, this compound-PNP.

Protocol 1.2: Conjugation of MMAE to the Activated Linker

  • Dissolve the activated linker, this compound-PNP (1.1 eq.), and MMAE (1.0 eq.) in anhydrous Dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the solution and stir at room temperature.

  • Monitor the reaction by LC-MS until the starting materials are consumed (typically 4-6 hours).

  • Purify the resulting this compound-MMAE conjugate by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the product as a solid.

Protocol 1.3: Fmoc Deprotection

  • Dissolve the purified this compound-MMAE in DMF.

  • Add piperidine (B6355638) to a final concentration of 20% (v/v).[3]

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the deprotection by LC-MS.

  • Upon completion, purify the resulting H₂N-Phe-Lys(Boc)-PAB-MMAE by RP-HPLC.

  • Lyophilize the pure fractions to obtain the deprotected drug-linker.

Protocol 1.4: Maleimide Functionalization

  • Dissolve the deprotected drug-linker (1.0 eq.) in anhydrous DMF.

  • Add a solution of a maleimide-functionalized N-hydroxysuccinimide (NHS) ester (e.g., maleimidocaproic acid NHS ester) (1.2 eq.) in DMF.

  • Add DIPEA (2.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Purify the final product, Maleimide-Phe-Lys(Boc)-PAB-MMAE, by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final drug-linker construct as a solid.

Part 2: Antibody Reduction

This protocol describes the partial reduction of a monoclonal antibody to generate reactive thiol groups for conjugation.

Protocol 2.1: Partial Reduction of Antibody Interchain Disulfides

  • Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA, at a concentration of 5-10 mg/mL.

  • Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in the same buffer.

  • Add a calculated amount of TCEP to the antibody solution. A molar excess of 2.0-2.5 equivalents of TCEP per antibody is typically used to achieve a Drug-to-Antibody Ratio (DAR) of approximately 4.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Remove excess TCEP using a desalting column (e.g., Sephadex G-25) or through buffer exchange with a centrifugal concentrator, exchanging into a conjugation buffer (e.g., PBS, pH 7.2 with 1 mM EDTA).

  • Immediately proceed to the conjugation step.

Part 3: ADC Conjugation, Purification, and Characterization

This part describes the final steps to produce and characterize the ADC.

Protocol 3.1: Conjugation of Drug-Linker to the Reduced Antibody

  • Dissolve the Maleimide-Phe-Lys(Boc)-PAB-MMAE in a co-solvent such as Dimethyl sulfoxide (B87167) (DMSO).

  • Add the drug-linker solution to the reduced antibody solution at a molar excess of 5-10 fold over the antibody.

  • Gently agitate the reaction mixture at 4°C or room temperature for 1-2 hours.

  • Quench any unreacted thiols by adding an excess of N-acetylcysteine.

Protocol 3.2: ADC Purification

  • Purify the ADC from unconjugated drug-linker and other small molecules using Size Exclusion Chromatography (SEC).

  • For separation of different DAR species, Hydrophobic Interaction Chromatography (HIC) can be employed.[1][4]

  • Collect the fractions corresponding to the purified ADC.

  • Concentrate the purified ADC and formulate in a suitable storage buffer.

Protocol 3.3: ADC Characterization

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): Analyze the purified ADC by HIC. The number of conjugated drugs increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs (DAR0, DAR2, DAR4, etc.). The average DAR is calculated from the relative peak areas.[5]

    • Mass Spectrometry (MS): Use native MS or LC-MS after reduction of the ADC to determine the mass of the light and heavy chains. The mass increase corresponds to the number of conjugated drug-linkers, allowing for precise DAR calculation.[6]

  • Purity and Aggregation Analysis:

    • Size Exclusion Chromatography (SEC): Analyze the final ADC product by SEC to determine the percentage of monomer, aggregates, and fragments.

  • Residual Free Drug Analysis:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Analyze the purified ADC to quantify the amount of residual, unconjugated drug-linker.

Visualizations

ADC_Synthesis_Workflow cluster_0 Part 1: Drug-Linker Synthesis cluster_1 Part 2: Antibody Modification cluster_2 Part 3: ADC Conjugation & Purification A This compound B Activation with p-nitrophenyl chloroformate A->B C Drug Conjugation (e.g., MMAE) B->C D Fmoc Deprotection C->D E Maleimide Functionalization D->E F Purified Maleimide-Drug-Linker E->F J Conjugation Reaction F->J G Monoclonal Antibody (mAb) H Partial Reduction (e.g., with TCEP) G->H I Reduced mAb (with -SH groups) H->I I->J K Purification (SEC and/or HIC) J->K L Characterization (DAR, Purity) K->L M Final ADC Product L->M Chemical_Synthesis_Pathway start This compound-OH reagent1 + p-Nitrophenyl Chloroformate + Pyridine start->reagent1 activated_linker This compound-PNP reagent2 + Drug-NH2 (e.g., MMAE) + DIPEA activated_linker->reagent2 drug_linker This compound-Drug reagent3 + 20% Piperidine in DMF drug_linker->reagent3 deprotected_linker H2N-Phe-Lys(Boc)-PAB-Drug reagent4 + Maleimide-NHS ester + DIPEA deprotected_linker->reagent4 final_linker Maleimide-Phe-Lys(Boc)-PAB-Drug reagent1->activated_linker reagent2->drug_linker reagent3->deprotected_linker reagent4->final_linker Mechanism_of_Action ADC ADC in Circulation (Stable) Binding Binding to Tumor Antigen ADC->Binding 1 TumorCell Tumor Cell (Antigen Overexpression) Binding->TumorCell Internalization Receptor-Mediated Endocytosis Binding->Internalization 2 Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome 3 Cleavage Cathepsin B Cleavage of Phe-Lys Linker Lysosome->Cleavage 4 Release Self-Immolation of PAB & Drug Release Cleavage->Release 5 Apoptosis Cytotoxic Drug Induces Apoptosis Release->Apoptosis 6

References

Application Note: Fmoc-Phe-Lys(Boc)-PAB Solubility and Reaction Setup

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed guidelines and protocols for the solubilization and reaction setup of Fmoc-Phe-Lys(Boc)-PAB, a critical building block in peptide synthesis and for the development of antibody-drug conjugates (ADCs).

Introduction

This compound (N-α-Fmoc-N-ε-Boc-L-phenylalanyl-L-lysine p-aminobenzyl alcohol) is a key dipeptide linker used in the synthesis of complex biomolecules. Its defined structure allows for the precise attachment of payloads to antibodies or other targeting moieties after the enzymatic cleavage of the PAB group. Successful and efficient use of this reagent is highly dependent on proper solubilization to ensure homogeneous reaction conditions and optimal yields. This application note outlines the solubility characteristics of this compound in common organic solvents and provides a detailed protocol for its use in a typical coupling reaction.

Solubility of this compound

The solubility of this compound can be influenced by the purity of the reagent, the specific solvent grade, temperature, and the presence of moisture. The following table summarizes the generally observed solubility in commonly used laboratory solvents. It is strongly recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.

Table 1: Solubility Data for this compound

SolventAbbreviationMolar Mass ( g/mol )Typical SolubilityRemarks
DimethylformamideDMF73.09Highly SolublePreferred solvent for most coupling reactions.
N-Methyl-2-pyrrolidoneNMP99.13Highly SolubleA good alternative to DMF, particularly at higher temperatures.
Dimethyl sulfoxideDMSO78.13SolubleCan be used, but may complicate downstream purification.
DichloromethaneDCM84.93Sparingly SolubleOften used in combination with other solvents to improve solubility.
TetrahydrofuranTHF72.11Sparingly SolubleLimited utility for initial dissolution but may be part of a solvent system.
AcetonitrileACN41.05Poorly SolubleNot recommended as a primary solvent.
MethanolMeOH32.04Poorly SolubleNot recommended for dissolution prior to reaction.
WaterH₂O18.02InsolubleInsoluble in aqueous solutions.

Experimental Protocols

Preliminary Solubility Test

This protocol is designed to determine the optimal solvent and concentration for your specific batch of this compound.

Materials:

  • This compound

  • Candidate solvents (e.g., DMF, NMP, DMSO)

  • Small vials (e.g., 1.5 mL microcentrifuge tubes or glass vials)

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 5 mg) into a clean, dry vial.

  • Add a measured volume of the chosen solvent (e.g., 100 µL) to achieve a target concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particulate matter.

  • If the solid has not fully dissolved, incrementally add more solvent (e.g., in 50 µL aliquots), vortexing after each addition, until complete dissolution is achieved. Record the total volume of solvent used.

  • Calculate the final concentration to determine the solubility limit under these conditions.

  • For sparingly soluble cases, gentle warming (e.g., to 30-40 °C) can be applied to aid dissolution. Ensure the compound is stable at the tested temperature.

Protocol for a Standard Coupling Reaction

This protocol describes the setup for coupling this compound to a resin-bound amino acid in solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • Peptide synthesis resin with a free N-terminal amine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or 2,4,6-Collidine)

  • Anhydrous DMF

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes before the coupling reaction.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc protecting group from the resin-bound peptide. Wash the resin thoroughly with DMF.

  • Activation of this compound:

    • In a separate vial, dissolve this compound in anhydrous DMF to the desired concentration (typically 0.2-0.5 M).

    • Add the coupling reagent (e.g., 0.95 equivalents relative to the dipeptide).

    • Add the base (e.g., 2 equivalents relative to the dipeptide).

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction progress using a qualitative test (e.g., Kaiser test) to ensure complete coupling.

  • Washing: After the reaction is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

Visual Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Completion reagent This compound solvent Select Solvent (e.g., DMF) reagent->solvent solubility_test Perform Solubility Test solvent->solubility_test dissolve Dissolve Reagent solubility_test->dissolve Optimized Concentration activate Add Coupling Reagents (e.g., HBTU, DIPEA) dissolve->activate preactivate Pre-activate (5-10 min) activate->preactivate add_to_resin Add to Deprotected Resin preactivate->add_to_resin couple Couple (2-4 hours) add_to_resin->couple monitor Monitor with Kaiser Test couple->monitor monitor->couple If Incomplete wash Wash Resin monitor->wash If Complete final_product Resin-Bound Product wash->final_product

Caption: Workflow for the solubilization and coupling of this compound.

Conclusion

The successful use of this compound in synthetic workflows is critically dependent on achieving complete solubilization. DMF and NMP are the recommended solvents for this purpose. It is imperative to conduct a preliminary solubility test to determine the optimal conditions for each specific batch and reaction scale. The provided protocol for a standard coupling reaction offers a robust starting point for researchers, which can be further optimized based on the specific requirements of the target molecule. Adherence to these guidelines will help ensure high-yield, reproducible results in the synthesis of peptide-drug conjugates and other complex biomolecules.

Application of Phe-Lys Linker in Targeted Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phenylalanine-Lysine (Phe-Lys) dipeptide linker is a critical component in the design of targeted therapies, particularly antibody-drug conjugates (ADCs). As an enzymatically cleavable linker, it is engineered to be stable in systemic circulation and to release its potent cytotoxic payload upon internalization into target cancer cells. This selective release is primarily mediated by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. The Phe-Lys linker is typically used in conjunction with a self-immolative spacer, para-aminobenzyl carbamate (B1207046) (PABC), which ensures the efficient and traceless release of the unmodified drug. This application note provides a comprehensive overview of the Phe-Lys linker, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

Mechanism of Action

The therapeutic action of an ADC employing a Phe-Lys linker is a multi-step process initiated by the specific binding of the monoclonal antibody (mAb) component to a tumor-associated antigen on the cancer cell surface.

  • Binding and Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The endocytic vesicle containing the ADC traffics to and fuses with a lysosome.

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the phenylalanine and lysine (B10760008) residues of the dipeptide linker.

  • Self-Immolation and Payload Release: Cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction of the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.

  • Induction of Cell Death: The released payload then exerts its cytotoxic effect, typically by disrupting critical cellular processes such as microtubule polymerization or DNA replication, ultimately leading to apoptosis.

Phe_Lys_Linker_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) (Phe-Lys-PABC-Payload) ADC_Internalized Internalized ADC ADC->ADC_Internalized Receptor-Mediated Endocytosis ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome Trafficking Cleavage Cathepsin B Cleavage ADC_Lysosome->Cleavage Self_Immolation PABC Self-Immolation Cleavage->Self_Immolation Payload_Released Free Payload Self_Immolation->Payload_Released Target Cellular Target (e.g., Tubulin, DNA) Payload_Released->Target Apoptosis Apoptosis Target->Apoptosis

Mechanism of action of a Phe-Lys linker-based ADC.

Data Presentation

The following tables summarize key quantitative data for the Phe-Lys linker, primarily in comparison to the more extensively studied Val-Cit linker.

Table 1: In Vitro Linker Cleavage Kinetics

LinkerEnzymeHalf-life (t½)Relative Cleavage RateReference
Phe-Lys Cathepsin B8 min~30-fold faster than Val-Cit[1]
Val-CitCathepsin B240 minBaseline[1]
Phe-Lys Lysosomal ExtractIdentical to Val-Cit1x[2]
Val-CitLysosomal ExtractIdentical to Phe-Lys1x[2]

Note: While Phe-Lys is cleaved much faster by isolated cathepsin B, its cleavage rate in a complex lysosomal extract containing multiple proteases is comparable to Val-Cit, suggesting the involvement of other enzymes in the cleavage process.

Table 2: In Vitro Plasma Stability

LinkerSpeciesStability MetricValueReference
Phe-Lys-PABC HumanHalf-life (t½)~30 daysThis is an inferred value; direct quantitative data is limited.
Val-Cit-PABCHumanHalf-life (t½)~230 days[3]
Phe-Lys-PABC MouseHalf-life (t½)~12.5 hoursThis is an inferred value; direct quantitative data is limited.
Val-Cit-PABCMouseHalf-life (t½)~80 hours[3]

Note: The Phe-Lys linker is generally considered to be less stable in plasma compared to the Val-Cit linker, particularly in murine plasma due to the activity of carboxylesterases.

Table 3: In Vivo Efficacy (Conceptual)

ADC ConstructXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
Antibody-Phe-Lys-Payloade.g., NCI-N87e.g., 5 mg/kg, QWData not available-
Antibody-Val-Cit-Payloade.g., NCI-N87e.g., 5 mg/kg, QWData not available-

Experimental Protocols

Detailed methodologies for the characterization and evaluation of ADCs containing a Phe-Lys linker are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC stock solution

  • Control antibody

  • Free payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with serial dilutions of ADC B->C D Incubate for 72-96 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the in vitro cytotoxicity (MTT) assay.
Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.

Materials:

  • ADC stock solution

  • Human and/or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS/MS system

  • Protein A or G magnetic beads for ADC capture (optional)

  • ELISA plates and reagents (for total antibody and conjugated antibody measurement)

Procedure:

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma/ADC mixture.

  • Sample Preparation for Free Payload Analysis (LC-MS/MS):

    • To an aliquot of plasma, add a protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of released payload.

  • Sample Preparation for Intact ADC Analysis (ELISA or LC-MS):

    • ELISA: Use a sandwich ELISA to quantify the total antibody and the antibody-conjugated drug. The ratio of these values provides the average drug-to-antibody ratio (DAR).

    • LC-MS: Capture the ADC from the plasma using protein A/G beads. Elute the ADC and analyze by LC-MS to determine the DAR.

  • Data Analysis: Plot the concentration of free payload or the change in DAR over time to determine the stability of the ADC in plasma.

Protocol 3: Cathepsin B Cleavage Assay

This assay measures the rate of linker cleavage by the target enzyme, cathepsin B.

Materials:

  • ADC stock solution

  • Recombinant human cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., 10% formic acid)

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Enzyme Activation: Pre-incubate the cathepsin B in the assay buffer at 37°C for 15 minutes to ensure activation.

  • Reaction Initiation: Add the ADC to the activated enzyme solution to start the reaction.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the intact ADC, cleaved linker-payload, and free payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the rate of cleavage.

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • ADC solution for injection

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC at different doses).

  • Dosing: Administer the ADC and controls via intravenous (i.v.) or intraperitoneal (i.p.) injection according to the planned dosing schedule (e.g., once weekly).

  • Tumor Measurement: Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Mandatory Visualization

Signaling Pathway of MMAE (Monomethyl Auristatin E)

MMAE is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

MMAE_Pathway MMAE MMAE (Released from ADC) Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization MMAE->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule_Disruption Microtubule Disruption Microtubule_Polymerization->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Signaling pathway of MMAE-induced apoptosis.
Signaling Pathway of Doxorubicin

Doxorubicin is a topoisomerase II inhibitor that intercalates into DNA, leading to DNA damage and the activation of apoptotic pathways.

Doxorubicin_Pathway Doxorubicin Doxorubicin (Released from ADC) DNA Nuclear DNA Doxorubicin->DNA Intercalates into Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Bax_Upregulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Signaling pathway of doxorubicin-induced apoptosis.

Conclusion

The Phe-Lys linker represents a valuable tool in the development of targeted cancer therapies. Its susceptibility to cleavage by lysosomal proteases allows for the specific release of cytotoxic payloads within tumor cells, thereby enhancing the therapeutic window. While generally less stable in plasma than the Val-Cit linker, its rapid cleavage by cathepsin B can be advantageous for certain applications. The protocols and data presented in this application note provide a framework for the comprehensive evaluation of ADCs incorporating the Phe-Lys linker, enabling researchers to make informed decisions in the drug development process. Further studies are warranted to generate more extensive quantitative in vivo data to fully elucidate the therapeutic potential of Phe-Lys-based ADCs.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Phe-Lys(Boc)-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Fmoc-Phe-Lys(Boc)-PAB.

Troubleshooting Guide

Poor solubility of this compound can hinder its application in further synthetic steps. The following guide addresses common issues and provides systematic solutions.

Problem: The lyophilized this compound powder does not dissolve in the chosen solvent.

Solution:

  • Verify Solvent Choice: this compound is a neutral, hydrophobic molecule due to the presence of the Fmoc, Boc, Phenylalanine, and PAB groups. Therefore, polar aprotic organic solvents are the recommended choice.[1][2][3] Refer to the solubility data in Table 1.

  • Solvent Quality: Ensure the solvent is anhydrous and of high purity. Water content can significantly decrease solubility for hydrophobic compounds.

  • Mechanical Agitation: Vortex or sonicate the sample to aid dissolution.[4] Gentle warming (not exceeding 40°C) can also be effective, but monitor for any potential degradation.[4]

  • Incremental Solvent Addition: For highly hydrophobic peptides, it is recommended to first dissolve the compound in a minimal amount of a strong organic solvent like DMSO or DMF.[1][2] Once dissolved, the solution can be diluted stepwise with another solvent if required for the specific application.[1]

Problem: this compound dissolves initially but precipitates out of solution over time or upon addition of other reagents.

Solution:

  • Supersaturation: The initial dissolution might have resulted in a supersaturated solution. Try preparing a more dilute solution.

  • Solvent Miscibility: If precipitation occurs upon adding another solvent (e.g., an aqueous buffer), it is likely due to the compound's poor solubility in the final solvent mixture.[5] To address this, slowly add the this compound solution in the organic solvent to the aqueous buffer with vigorous stirring.[5] This technique helps to avoid localized high concentrations that can lead to precipitation.

  • Temperature Effects: A decrease in temperature can reduce solubility. If the solution was warmed to dissolve the compound, it might precipitate upon cooling to room temperature. Maintain a constant, slightly elevated temperature if the experimental setup allows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored as a lyophilized powder at -20°C.[6] Once in solution, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Q2: What is the best initial solvent to try for dissolving this compound?

A2: Based on its hydrophobic nature, Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent starting choices.[7][8][9] For particularly stubborn solubility issues, a small amount of Dimethyl sulfoxide (B87167) (DMSO) can be used.[1][3]

Q3: Can I use aqueous buffers to dissolve this compound?

A3: Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobicity. It is best to first dissolve it in a suitable organic solvent and then carefully dilute it with the aqueous buffer if needed for your experiment.[5]

Q4: How does the purity of this compound affect its solubility?

A4: Impurities can sometimes affect the solubility of a compound. It is always recommended to use high-purity this compound for consistent and reliable results.

Q5: My application is sensitive to DMSO. What are the alternatives?

A5: If your experiment, such as a cell-based assay, is sensitive to DMSO, you can use DMF or NMP as the primary solvent. If a small amount of a stronger solvent is needed, consider the final concentration in your assay. Many cell lines can tolerate up to 0.5% DMSO.[5]

Quantitative Data

The solubility of this compound is influenced by the choice of solvent. The following table provides a summary of its solubility in common organic solvents.

SolventAbbreviationGeneral SolubilityNotes
DimethylformamideDMFHighA preferred solvent for Fmoc-protected peptides.[7][9]
N-Methyl-2-pyrrolidoneNMPHighAnother excellent solvent for solid-phase peptide synthesis reagents.[7]
Dimethyl sulfoxideDMSOModerate to HighEffective for dissolving hydrophobic peptides; use sparingly for initial dissolution if needed.[1][2]
DichloromethaneDCMLow to ModerateMay require the addition of DMF for complete dissolution.[10]
TetrahydrofuranTHFLowGenerally not a primary solvent for this type of compound.
Acetonitrile (B52724)ACNLowOften used in mixtures with water for HPLC, but not ideal for initial dissolution of the pure compound.
MethanolMeOHLowCan be used for some less hydrophobic peptides, but likely insufficient for this compound.[1]

Experimental Protocols

Protocol 1: General Dissolution for Stock Solution Preparation

This protocol describes a general method for dissolving this compound to prepare a stock solution.

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the desired volume of anhydrous, high-purity DMF or NMP to the vial to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the vial for 1-2 minutes. If the compound has not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 30-40°C can be applied if necessary.

  • Storage: Once fully dissolved, store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Solution for HPLC Analysis

This protocol provides a method for preparing a sample of this compound for analysis by High-Performance Liquid Chromatography (HPLC).

  • Initial Dissolution: Accurately weigh a small amount of this compound (e.g., 1 mg) into a clean vial.

  • Solvent Addition: Add a minimal amount of high-purity DMF (e.g., 100 µL) to completely dissolve the compound.

  • Dilution: Dilute the solution with acetonitrile (ACN) or a mixture of ACN and water that matches the initial mobile phase composition of your HPLC method to the final desired concentration (e.g., 1 mg/mL).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injecting it into the HPLC system.

Visualizations

Factors Affecting this compound Solubility cluster_A cluster_B cluster_C A This compound Properties D Solubility Outcome A->D A1 Hydrophobicity (Fmoc, Boc, Phe, PAB) A2 Neutral Charge A3 Potential for Aggregation B Solvent Properties B->D B1 Polarity B2 Aprotic vs. Protic B3 Purity (Anhydrous) C Experimental Conditions C->D C1 Temperature C2 Mechanical Agitation (Vortexing, Sonication) C3 Concentration

Caption: Key factors influencing the solubility of this compound.

Recommended Workflow for Dissolving this compound Start Start: Lyophilized this compound Step1 Equilibrate to Room Temperature Start->Step1 Step2 Add Anhydrous DMF or NMP Step1->Step2 Step3 Vortex / Sonicate Step2->Step3 Decision1 Is it dissolved? Step3->Decision1 Step4 Add minimal DMSO, then re-attempt with DMF/NMP Decision1->Step4 No End Solution Ready for Use Decision1->End Yes Step4->Step2 Step5 Dilute stepwise if necessary End->Step5

Caption: A systematic workflow for dissolving this compound.

References

Technical Support Center: Fmoc-Phe-Lys(Boc)-PAB Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Fmoc-Phe-Lys(Boc)-PAB coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a dipeptide composed of Phenylalanine (Phe) and Lysine (B10760008) (Lys), where the N-terminus is protected by an Fmoc group, the lysine side chain is protected by a Boc group, and the C-terminus is linked to a p-aminobenzyl (PAB) group.[1] It primarily serves as a protease-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[2][3] The Phe-Lys sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells, allowing for targeted release of a cytotoxic payload.[1][4]

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically hindered couplings, which can be analogous to dipeptide coupling, aminium/uronium salts like HATU and HBTU, or phosphonium (B103445) salts like PyBOP are highly recommended.[5][6] HATU is often preferred for its high reactivity and low racemization rates, making it particularly effective for challenging couplings.[5][6] Carbodiimide reagents such as DIC in combination with an additive like HOBt or Oxyma Pure are also viable, cost-effective options, though they may exhibit slower reaction rates.[5][6]

Q3: How can I monitor the completion of the coupling reaction?

A3: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[7] A positive test (blue beads) indicates an incomplete coupling, while a negative test (yellow/colorless beads) suggests the reaction is complete.[7] It is important to note that the Kaiser test is not reliable for couplings involving secondary amines, such as when coupling to proline.[7] For quantitative analysis, a small amount of resin can be cleaved and analyzed by HPLC.

Q4: What are the standard conditions for Fmoc group removal?

A4: The Fmoc group is typically removed by treating the resin with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[7][8] The deprotection is usually performed in two steps: a short initial treatment (e.g., 5 minutes) followed by a longer treatment (e.g., 15-20 minutes) with fresh reagent to ensure complete removal.[7]

Q5: What can I do if I observe consistently low coupling efficiency?

A5: If you are experiencing low coupling efficiency, consider the following:

  • Double Coupling: Repeat the coupling step with a fresh solution of the amino acid and coupling reagents.

  • Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent like HATU.

  • Increase Equivalents: Use a higher excess of the dipeptide and coupling reagents relative to the resin loading.

  • Optimize Reaction Time and Temperature: Increase the coupling time or perform the reaction at a slightly elevated temperature, if compatible with the stability of your molecules.

  • Ensure Reagent Quality: Use high-purity, amine-free DMF and fresh coupling reagents. The quality of DMF is critical for successful peptide synthesis.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient activation of the dipeptide. 2. Steric hindrance. 3. Poor resin swelling. 4. Low quality of reagents or solvents.1. Allow for a pre-activation step of the dipeptide with the coupling reagent and base before adding to the resin. 2. Switch to a more powerful coupling reagent such as HATU.[5] 3. Perform a double coupling. 4. Ensure the resin is properly swelled in an appropriate solvent (e.g., DMF) for at least 30 minutes before coupling.[7][9] 5. Use fresh, high-purity reagents and amine-free DMF.[8]
Low Yield of Final Product 1. Incomplete deprotection of the Fmoc group. 2. Premature cleavage of the peptide from the resin. 3. Aggregation of the peptide chain on the resin.1. Increase the Fmoc deprotection time or use a stronger deprotection cocktail (e.g., with DBU, though use with caution as it can catalyze aspartimide formation).[10] 2. Ensure the appropriate resin is used for your desired C-terminus (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide for a C-terminal amide).[8] 3. Consider using a more robust linker or a resin with higher stability if premature cleavage is suspected.
Presence of Deletion Sequences in Final Product (HPLC/MS) 1. Incomplete coupling at one or more steps. 2. Incomplete Fmoc deprotection.1. Implement a capping step after the coupling reaction using a reagent like acetic anhydride (B1165640) to block any unreacted free amines. 2. Optimize the coupling and deprotection steps as described above.
Racemization of Amino Acids 1. Use of a strong base or prolonged reaction times. 2. High reaction temperature. 3. Type of coupling reagent used.1. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA, especially for sensitive amino acids.[6] 2. Avoid excessive reaction temperatures. 3. Use coupling reagents known for low racemization, such as HATU or DIC/Oxyma Pure.[6]

Quantitative Data on Coupling Reagent Performance

Coupling ReagentReagent TypeTypical Reaction Time (min)Coupling Efficiency (%)Key Advantages & Disadvantages
HATU Aminium/Uronium Salt20 - 45> 99.5Advantages: High reactivity, excellent for hindered couplings, low racemization.[5] Disadvantages: Higher cost, potential for guanidinylation side reaction.[5]
HBTU Aminium/Uronium Salt30 - 6098 - 99.5Advantages: Fast and efficient, widely used.[5] Disadvantages: Potential for guanidinylation if used in excess.[5]
PyBOP Phosphonium Salt30 - 6098 - 99Advantages: Efficient, no risk of guanidinylation.[5] Disadvantages: Byproducts can be more difficult to remove.
DIC/HOBt Carbodiimide60 - 12095 - 98Advantages: Cost-effective, low risk of guanidinylation.[5] Disadvantages: Slower reaction rates, potential for N-acylurea formation.[5]

Data extrapolated from studies on sterically hindered amino acids like Fmoc-Trp(Mts)-OH.[5]

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to an Amine-Functionalized Resin

This protocol is a general guideline and may require optimization based on the specific resin and equipment used.

1. Resin Preparation: a. Place the desired amount of amine-functionalized resin (e.g., Rink Amide resin) in a solid-phase synthesis vessel. b. Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[7] c. Drain the DMF from the vessel.

2. Fmoc Deprotection (if applicable): a. If the resin is Fmoc-protected, add a 20% solution of piperidine in DMF. Agitate for 5 minutes. b. Drain the solution. Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.[7] c. Drain the solution and wash the resin thoroughly with DMF (5 x volume).

3. Dipeptide Coupling: a. In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9 equivalents) in DMF. b. Add a base, typically DIPEA (6-10 equivalents), to the solution and allow for a pre-activation period of 1-2 minutes.[9] c. Add the activated dipeptide solution to the swelled and deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.[9] e. Monitor the reaction completion using the Kaiser test. If the test is positive, a second coupling may be necessary.[7][9]

4. Washing: a. Once the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (3 x volume), followed by DCM (3 x volume), and then DMF again (3 x volume) to remove excess reagents and byproducts.[9]

5. Capping (Optional): a. To block any unreacted amines, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF for 30 minutes. b. Wash the resin as described in step 4.

Visualizations

Experimental Workflow for this compound Coupling

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_post Post-Coupling Resin Resin Swell_Resin Swell Resin in DMF Resin->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_DMF_1 Wash (DMF) Fmoc_Deprotection->Wash_DMF_1 Add_to_Resin Add to Resin (1-2h agitation) Prepare_Solution Prepare Coupling Solution: This compound + HATU/DIPEA in DMF Pre-activate Pre-activate (1-2 min) Prepare_Solution->Pre-activate Pre-activate->Add_to_Resin Kaiser_Test Kaiser Test Add_to_Resin->Kaiser_Test Wash_Final Wash (DMF, DCM) Kaiser_Test->Wash_Final Negative Double_Couple Perform Double Coupling Kaiser_Test->Double_Couple Positive Capping Capping (Optional) Wash_Final->Capping Next_Cycle Proceed to Next Cycle or Cleavage Capping->Next_Cycle Double_Couple->Add_to_Resin

Caption: Workflow for the solid-phase coupling of this compound.

Troubleshooting Decision Tree for Incomplete Coupling

G Start Positive Kaiser Test (Incomplete Coupling) Check_Reagents Are reagents and solvents fresh and pure? Start->Check_Reagents Replace_Reagents Replace with fresh, high-purity reagents and amine-free DMF Check_Reagents->Replace_Reagents No Double_Couple Perform a double coupling with fresh reagents Check_Reagents->Double_Couple Yes Replace_Reagents->Double_Couple Check_Efficiency Is coupling still incomplete? Double_Couple->Check_Efficiency Change_Reagent Switch to a more potent coupling reagent (e.g., HATU) Check_Efficiency->Change_Reagent Yes Final_Check Re-evaluate protocol and resin quality Check_Efficiency->Final_Check No (Success) Optimize_Conditions Increase coupling time or use a higher excess of reagents Change_Reagent->Optimize_Conditions Optimize_Conditions->Final_Check

Caption: Decision tree for troubleshooting incomplete coupling reactions.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for incomplete Nα-Fmoc deprotection during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This leads to the inability of the next amino acid to couple, resulting in the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities can be difficult to separate from the target peptide, leading to lower overall yield and purity of the final product.[1] Additionally, the unremoved Fmoc group will be carried through the synthesis and be present in the final crude product, complicating purification.[2]

Q2: What are the primary causes of incomplete Fmoc deprotection?

Several factors can contribute to inefficient Fmoc removal:

  • Peptide Sequence and Structure: Certain peptide sequences, particularly those containing sterically hindered amino acids or sequences prone to aggregation (e.g., homo-oligomers of leucine (B10760876) or alanine), can physically prevent the deprotection reagent from accessing the Fmoc group.[1][3] The formation of secondary structures like β-sheets is a known cause of difficult deprotection.[1][3][4]

  • Steric Hindrance: Amino acids with bulky side chains, such as Valine (Val), Isoleucine (Ile), and Threonine (Thr), or those with bulky side-chain protecting groups close to the backbone can impede the approach of the deprotection reagent.[2] α,α-disubstituted amino acids like Aminoisobutyric acid (Aib) are also known to be challenging.[2]

  • Suboptimal Reagents or Protocols: Degraded or impure reagents, such as the piperidine (B6355638) solution used for deprotection, can reduce efficiency.[1] Additionally, using inadequate reaction times, temperatures, or concentrations of the deprotection agent can lead to incomplete removal.[1][2]

  • Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, hindering the penetration of reagents.[1][4]

  • Resin Overloading: High loading of the initial amino acid on the resin can lead to steric hindrance between growing peptide chains, impeding reagent access.[1]

Q3: How can I detect if Fmoc deprotection is incomplete?

Several methods can be used to monitor the completeness of the deprotection step:

  • UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms an adduct with piperidine. This adduct can be monitored spectrophotometrically at approximately 301-312 nm.[1][2][4] A lack of or reduced absorbance can indicate a problem.[2]

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[1][4] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow/brown) suggests the Fmoc group is still attached.[1] Note that this test does not work for N-terminal proline, which gives a reddish-brown color.[1]

  • HPLC and LC-MS Analysis: Analysis of the crude peptide after cleavage can reveal the presence of deletion sequences or Fmoc-adducts (+222 Da).[4]

Troubleshooting Guide

If you suspect incomplete Fmoc deprotection, follow this workflow to diagnose and resolve the issue.

G cluster_0 Diagnosis cluster_1 Initial Actions cluster_2 Advanced Strategies cluster_3 Confirmation Start Suspected Incomplete Fmoc Deprotection Check Perform Kaiser Test or UV-Vis Monitoring Start->Check Result Negative Kaiser Test or Low UV Absorbance? Check->Result DoubleDeprotection Perform Double Deprotection Result->DoubleDeprotection Yes Proceed Proceed to Next Coupling Result->Proceed No Extend Extend Deprotection Time (e.g., 2x 15-30 min) DoubleDeprotection->Extend StillNegative Still Negative? Extend->StillNegative AltReagent Use Alternative Reagent (e.g., 2% DBU in DMF) StillNegative->AltReagent Yes ChangeSolvent Change Solvent (e.g., NMP) AltReagent->ChangeSolvent IncreaseTemp Increase Temperature (use with caution) ChangeSolvent->IncreaseTemp Confirm Confirm with Kaiser Test or UV-Vis IncreaseTemp->Confirm Confirm->Proceed

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Data Presentation: Troubleshooting Strategies
StrategyRecommended ConditionsConsiderations
Standard Deprotection 20% piperidine in DMF, 1-2 times for 5-20 minutes each.Generally effective for routine synthesis.[4]
Double/Extended Deprotection 20% piperidine in DMF, 2 times for 15-30 minutes each.For slow or slightly difficult deprotections.[2][4]
Alternative Reagents 1-2% DBU in DMF (often with piperidine or piperazine).[2][5]DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal.[2] Useful for particularly difficult sequences, but use with caution as it may promote side reactions.[2]
Alternative Solvents 20% piperidine in NMP.Can improve solvation and disrupt peptide aggregation.[4]
Increased Temperature Gently warm to 30-35°C.Can improve deprotection efficiency but may increase the risk of side reactions like racemization or aspartimide formation.[2][6]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. Piperidine acts as the base, abstracting a proton from the fluorenyl group, which leads to the elimination of dibenzofulvene (DBF) and the release of the free N-terminal amine. The liberated DBF then reacts with piperidine to form a stable adduct.

G FmocPeptide Fmoc-NH-Peptide-Resin ProtonAbstraction Proton Abstraction by Piperidine FmocPeptide->ProtonAbstraction Intermediate Carbanion Intermediate ProtonAbstraction->Intermediate Elimination β-Elimination Intermediate->Elimination FreeAmine H2N-Peptide-Resin (Free Amine) Elimination->FreeAmine DBF Dibenzofulvene (DBF) Elimination->DBF AdductFormation Adduct Formation DBF->AdductFormation Adduct DBF-Piperidine Adduct AdductFormation->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes a typical manual Fmoc deprotection step in SPPS.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2][4]

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[1]

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.[1]

  • Agitation: Gently agitate the mixture at room temperature for the specified time (e.g., 10-20 minutes).[1]

  • Drain: Remove the deprotection solution by filtration.[1]

  • Second Deprotection (Optional but Recommended for Difficult Sequences): Add a fresh portion of the deprotection solution and agitate for another 10-20 minutes.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[1] The resin is now ready for the next amino acid coupling step.

Protocol 2: DBU-Mediated Fmoc Deprotection

This protocol is for difficult sequences where standard conditions are insufficient.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.

  • Reaction: Add the deprotection cocktail to the resin and agitate. Monitor the reaction progress carefully, as reaction times are typically shorter (e.g., 2-5 minutes).[5]

  • Drain and Wash: Drain the solution and wash the resin extensively with DMF (at least 7-10 times) to remove all traces of DBU and piperidine.[5]

Protocol 3: Kaiser (Ninhydrin) Test

This test confirms the presence of free primary amines after deprotection.

  • Prepare Reagents:

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[1]

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]

  • Heat: Heat the test tube at 100°C for 5 minutes.[1]

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).[1]

    • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).[1]

Protocol 4: UV-Vis Monitoring of Fmoc Deprotection

This method allows for the quantitative monitoring of Fmoc removal.

  • Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.[1][4]

  • Dilute Sample: Dilute a known volume of the filtrate in a suitable solvent (e.g., DMF or ethanol).[1][4]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at the wavelength corresponding to the DBF-adduct (typically around 301 nm).[1][4]

  • Calculate Fmoc Release: Calculate the amount of Fmoc group removed using the Beer-Lambert law (ε at 301 nm for the piperidine-dibenzofulvene adduct is approximately 7800 M⁻¹cm⁻¹).[4]

References

Technical Support Center: Fmoc-Phe-Lys(Boc)-PAB Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the conjugation of Fmoc-Phe-Lys(Boc)-OH to p-aminobenzyl (PAB) linkers, a critical step in the synthesis of certain antibody-drug conjugates (ADCs).

Troubleshooting Guide

Encountering unexpected results is a common part of the experimental process. This guide is designed to help you identify and resolve potential side reactions and other issues that may arise during the conjugation of Fmoc-Phe-Lys(Boc)-OH to a PAB linker.

Issue 1: Low Yield of the Desired Conjugate

Symptoms:

  • Low intensity of the expected product peak in HPLC analysis.

  • Significant amounts of starting materials (Fmoc-Phe-Lys(Boc)-OH and PAB-linker) remain unreacted.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Activation of the Carboxylic Acid Ensure your coupling reagents (e.g., HATU, HBTU, or DIC/HOBt) are fresh and anhydrous. Use a slight excess of the coupling reagent and the dipeptide relative to the PAB linker.
Steric Hindrance The bulky Fmoc and Boc protecting groups can sterically hinder the coupling reaction. Prolong the reaction time or slightly increase the reaction temperature (e.g., from room temperature to 30-40°C).
Suboptimal Solvent Ensure all reactants are fully dissolved. DMF is a common solvent for this type of coupling, but the addition of a co-solvent like NMP or DMSO might improve solubility and reaction efficiency.
Aggregation Hydrophobic interactions can lead to aggregation of the peptide, reducing its availability for reaction. Sonication of the reaction mixture can help to break up aggregates.
Issue 2: Presence of Unexpected Impurities in the Final Product

Symptoms:

  • Multiple unexpected peaks in the HPLC chromatogram.

  • Mass spectrometry data shows masses that do not correspond to the starting materials or the desired product.

Potential Side Reactions and Their Identification:

Side ReactionDescriptionExpected Mass Shift (relative to desired product)Mitigation Strategies
Racemization Loss of stereochemical integrity at the chiral centers of Phenylalanine or Lysine.No mass change, but may result in diastereomers that can be separated by chiral HPLC.Use coupling additives like HOBt or Oxyma to suppress racemization. Avoid strong bases and elevated temperatures.
Diketopiperazine Formation Intramolecular cyclization of the dipeptide, leading to the loss of the PAB linker. This is more common with dipeptides containing Proline, but can occur with other sequences.N/A (results in a separate, smaller molecule)Use a less sterically hindered coupling reagent and maintain a lower reaction temperature.
N-Acylurea Formation Rearrangement of the O-acylisourea intermediate when using carbodiimide (B86325) coupling reagents (like DIC or DCC).+ mass of the carbodiimide (e.g., +126.2 Da for DIC)Use phosphonium (B103445) or uronium-based coupling reagents (e.g., HATU, HBTU) which do not form this side product.
Guanidinylation of the PAB Linker Reaction of excess uronium-based coupling reagents (like HBTU or TBTU) with the amine of the PAB linker, leading to a guanidinium (B1211019) group.+ mass of the tetramethylguanidinium moietyPre-activate the Fmoc-Phe-Lys(Boc)-OH with the coupling reagent before adding it to the PAB linker solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal coupling reagent for the Fmoc-Phe-Lys(Boc)-PAB conjugation?

A1: For this specific conjugation, phosphonium-based reagents like PyBOP and uronium-based reagents such as HATU and HBTU are highly recommended.[1] These reagents are known for their high coupling efficiency and ability to minimize side reactions like racemization.[1] While carbodiimides like DIC can be used, they often require an additive like HOBt or Oxyma to suppress racemization and can lead to the formation of N-acylurea byproducts.[2]

Q2: How can I monitor the progress of the conjugation reaction?

A2: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the desired product. Mass spectrometry can be used to confirm the identity of the product and any major side products.

Q3: What are the recommended conditions for removing the Fmoc and Boc protecting groups after conjugation?

A3: The Fmoc group is typically removed under mild basic conditions, most commonly with a solution of 20% piperidine (B6355638) in DMF.[3] The Boc group, on the other hand, is stable to these conditions and is removed using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions with sensitive amino acid residues.[4]

Q4: Can the PAB linker be affected by the deprotection steps?

A4: The p-aminobenzyl (PAB) linker is generally stable to the conditions used for both Fmoc and Boc deprotection. The amide bond formed during the conjugation is robust, and the benzyl (B1604629) group is not susceptible to cleavage by piperidine or TFA under standard conditions.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation
  • Preparation:

    • Dissolve Fmoc-Phe-Lys(Boc)-OH (1.2 equivalents) and a coupling additive such as HOBt or Oxyma (1.2 equivalents) in anhydrous DMF.

    • In a separate flask, dissolve the PAB-linker (1.0 equivalent) in anhydrous DMF.

  • Activation:

    • Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equivalents) to the Fmoc-Phe-Lys(Boc)-OH solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • Add the pre-activated dipeptide solution to the PAB-linker solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate (B1210297) and wash with a mild aqueous acid (e.g., 5% citric acid), a mild aqueous base (e.g., 5% sodium bicarbonate), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired this compound conjugate.

Visualizations

G cluster_reactants Reactants cluster_products Products Fmoc-Phe-Lys(Boc)-OH Fmoc-Phe-Lys(Boc)-OH Desired Product This compound Conjugate Fmoc-Phe-Lys(Boc)-OH->Desired Product Side Product 1 Racemized Product Fmoc-Phe-Lys(Boc)-OH->Side Product 1 Side Product 2 N-Acylurea Fmoc-Phe-Lys(Boc)-OH->Side Product 2 PAB-Linker PAB-Linker PAB-Linker->Desired Product Side Product 3 Guanidinylated PAB PAB-Linker->Side Product 3

Caption: Relationship between reactants and potential products.

G Start Start Dissolve Reactants Dissolve Fmoc-Phe-Lys(Boc)-OH and PAB-Linker in DMF Start->Dissolve Reactants Pre-activation Add Coupling Reagent (e.g., HATU) and DIPEA to Dipeptide Solution Dissolve Reactants->Pre-activation Coupling Reaction Add Activated Dipeptide to PAB-Linker Solution Pre-activation->Coupling Reaction Monitor Progress Monitor by HPLC/TLC Coupling Reaction->Monitor Progress Monitor Progress->Coupling Reaction Incomplete Work-up Aqueous Work-up Monitor Progress->Work-up Complete Purification Column Chromatography Work-up->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for this compound conjugation.

References

Technical Support Center: PAB Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature cleavage of p-aminobenzyl (PAB) linkers, particularly the widely used valine-citrulline PAB (Val-Cit-PAB) system in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for a Val-Cit-PAB linker?

The Val-Cit-PAB linker is designed to be stable in systemic circulation and to be cleaved by specific proteases, primarily Cathepsin B, which is overexpressed in the lysosomal compartments of tumor cells.[1][] Upon internalization of the ADC into the target cancer cell, the Val-Cit dipeptide is hydrolyzed by Cathepsin B. This initiates a self-immolative cascade of the PAB spacer, leading to the release of the unmodified cytotoxic payload.

Q2: Why is my Val-Cit-PAB linked ADC showing instability in mouse plasma but appears stable in human plasma?

This discrepancy is a well-documented phenomenon primarily attributed to the presence of carboxylesterase 1c (Ces1c) in rodent plasma, which is known to prematurely cleave the Val-Cit linker.[1][3][4][5] This enzymatic activity is significantly lower or absent in human plasma, leading to the observed difference in stability.[3] This species-specific instability is a critical consideration during the preclinical evaluation of ADCs in rodent models.[3][6]

Q3: What are the potential consequences of premature PAB linker cleavage?

Premature cleavage of the PAB linker in systemic circulation can have several detrimental effects:

  • Reduced Efficacy: The premature release of the cytotoxic payload before the ADC reaches the target tumor cells lowers the effective concentration of the therapeutic agent at the tumor site, thereby reducing its anti-tumor efficacy.[1][3]

  • Off-Target Toxicity: The released payload can indiscriminately affect healthy tissues, leading to systemic toxicity.[1][3][7] A notable example is neutropenia, which can be caused by the cleavage of the Val-Cit linker by human neutrophil elastase (NE).[8]

  • Altered Pharmacokinetics: The premature cleavage alters the pharmacokinetic profile of the ADC, leading to a shorter half-life of the intact conjugate.[3]

Q4: How does the hydrophobicity of the Val-Cit-PAB linker and its payload impact my ADC?

The inherent hydrophobicity of the Val-Cit-PAB linker, especially when combined with a hydrophobic payload like monomethyl auristatin E (MMAE), can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs).[8][9] This aggregation can negatively affect the ADC's manufacturability, stability, and pharmacokinetic properties.[9]

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Issue 1: Premature ADC cleavage observed in preclinical rodent models.
  • Possible Cause: Your Val-Cit-PAB linker is likely susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[1][4][5]

  • Troubleshooting Steps:

    • Confirm Ces1c Sensitivity:

      • Conduct an in vitro plasma stability assay using both mouse and human plasma. A significantly shorter half-life in mouse plasma is indicative of Ces1c-mediated cleavage.[1]

      • If available, utilize Ces1c knockout mice for in vivo studies to confirm if the premature release is mitigated.[10]

    • Linker Modification:

      • Introduce a Hydrophilic Group: Incorporating a hydrophilic amino acid, such as glutamic acid, at the P3 position to create a Glu-Val-Cit (EVC) linker has been shown to significantly reduce susceptibility to Ces1c cleavage while maintaining sensitivity to Cathepsin B.[4][5]

      • Exo-Cleavable Linkers: Consider "exo-cleavable" linker designs where the cleavable peptide is repositioned, which has been shown to enhance stability.[8][11][12]

    • Alternative Linker Strategies:

      • Evaluate linker chemistries that are not susceptible to Ces1c, such as triglycyl peptide linkers or β-glucuronide linkers.[6]

Issue 2: Evidence of off-target toxicity, specifically neutropenia, in human cell-based assays or in vivo studies.
  • Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[1][8]

  • Troubleshooting Steps:

    • Assess NE Sensitivity:

      • Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release over time.[1]

    • Linker Modification:

      • Incorporate amino acids that confer resistance to NE cleavage. For example, modifying the dipeptide sequence can reduce susceptibility to NE-mediated cleavage.

Quantitative Data Summary

The following table summarizes the plasma stability of different PAB linker variants. Note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Linker TypeKey CharacteristicsPlasma Half-life (t1/2)Cleavage Enzyme(s)Representative ADCs
Val-Cit-PAB Dipeptide, susceptible to protease cleavage.Generally stable in human plasma; unstable in mouse plasma due to carboxylesterase 1c (Ces1c).[3][13][14]Cathepsin B, K, L.[14]Brentuximab vedotin (Adcetris®)[14]
Val-Ala-PAB Alternative dipeptide with potentially improved hydrophilicity.Similar stability to Val-Cit in buffer; may be less prone to aggregation at high DARs.[14]Cathepsin B.[14]Loncastuximab tesirine
Glu-Val-Cit-PAB (EVC) Tripeptide with a hydrophilic group to reduce Ces1c susceptibility.Significantly more stable in mouse plasma compared to Val-Cit-PAB.[5]Cathepsin B.Investigational
β-Glucuronide-PAB Cleaved by the lysosomal enzyme β-glucuronidase, which has low activity in the bloodstream.High plasma stability.[6]β-glucuronidase.Investigational

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC with a PAB linker in plasma from different species.[1][6]

Materials:

  • ADC construct

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • LC-MS system for analysis

Methodology:

  • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Immediately quench the reaction by diluting the aliquot in cold PBS.

  • Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker cleavage.

Visualizations

PAB_Linker_Cleavage cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Cell Lysosome (pH ~5.0) ADC Intact ADC (Antibody-Linker-Payload) PrematureCleavage Premature Cleavage ADC->PrematureCleavage Ces1c (rodents) Neutrophil Elastase (human) InternalizedADC Internalized ADC ADC->InternalizedADC Tumor Targeting & Internalization FreePayload Free Payload (Off-Target Toxicity) PrematureCleavage->FreePayload IntendedCleavage Intended Cleavage InternalizedADC->IntendedCleavage Cathepsin B ActivePayload Active Payload (Cell Death) IntendedCleavage->ActivePayload

Caption: Intended vs. Premature Cleavage of PAB Linker in ADCs.

Troubleshooting_Workflow Start Premature Cleavage Observed PlasmaSource In which species? Start->PlasmaSource Rodent Rodent Model PlasmaSource->Rodent Mouse/Rat Human Human System PlasmaSource->Human Human Ces1c Suspect Ces1c Cleavage Rodent->Ces1c NE Suspect Neutrophil Elastase Cleavage Human->NE ConfirmCes1c Confirm with In Vitro Plasma Assay Ces1c->ConfirmCes1c ConfirmNE Confirm with Purified NE Assay NE->ConfirmNE Solution Solution: Linker Modification (e.g., EVC, Exo-Linker) ConfirmCes1c->Solution ConfirmNE->Solution

Caption: Troubleshooting workflow for premature PAB linker cleavage.

References

Technical Support Center: Optimizing ADC Yield with Phe-Lys Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of your Antibody-Drug Conjugates (ADCs) utilizing a Phenylalanine-Lysine (Phe-Lys) linker.

Frequently Asked Questions (FAQs)

Q1: What is a Phe-Lys linker and why is it used in ADCs?

A Phe-Lys (Phenylalanine-Lysine) linker is a dipeptide-based cleavable linker used in the construction of ADCs. It is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[][] This enzymatic cleavage allows for the specific release of the cytotoxic payload within the target cancer cells, minimizing systemic toxicity.[][] The Phe-Lys linker, in conjunction with a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), ensures the efficient and traceless release of the drug.[3][4]

Q2: What are the common challenges associated with using a Phe-Lys linker that can lead to low ADC yield?

Low ADC yield with a Phe-Lys linker often stems from challenges related to lysine (B10760008) conjugation, which is inherently stochastic due to the presence of multiple accessible lysine residues on the antibody surface.[5] Key challenges include:

  • Heterogeneity of the final product: Random conjugation leads to a mixture of ADC species with varying drug-to-antibody ratios (DARs), which can complicate purification and characterization.[5]

  • Suboptimal reaction conditions: Factors such as pH, temperature, reaction time, and the molar ratio of the linker-drug to the antibody can significantly impact conjugation efficiency.[]

  • ADC aggregation: The increased hydrophobicity of the ADC following conjugation of the drug-linker can lead to the formation of aggregates, which must be removed during purification, thereby reducing the final yield.[7]

  • Instability of the linker-drug: The activated linker-drug may be susceptible to hydrolysis or other side reactions, reducing the amount available for conjugation.

Q3: How does the Drug-to-Antibody Ratio (DAR) affect ADC yield and efficacy?

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[8] An optimal DAR is crucial for balancing efficacy and safety.

  • Low DAR: May result in insufficient potency.

  • High DAR: Can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation, which can negatively impact both yield and in vivo performance.[]

Achieving a consistent and optimal DAR is a key aspect of maximizing the yield of therapeutically effective ADC.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your ADC conjugation experiments with a Phe-Lys linker.

Issue 1: Low Conjugation Efficiency

Q: My conjugation reaction is resulting in a low overall yield of conjugated antibody. What are the potential causes and how can I improve the efficiency?

A: Low conjugation efficiency is a common problem that can be addressed by systematically evaluating and optimizing your reaction conditions.

  • Potential Cause 1: Suboptimal Reaction pH. The primary amine of the lysine residue needs to be deprotonated to act as a nucleophile. The reaction is typically performed at a pH between 7.5 and 8.5. If the pH is too low, the amine will be protonated, and the reaction will be slow or will not proceed. Conversely, a pH that is too high can lead to hydrolysis of the activated ester on the linker-drug.

    • Solution: Perform small-scale experiments to screen a range of pH values (e.g., 7.5, 8.0, 8.5) to determine the optimal pH for your specific antibody and linker-drug combination.

  • Potential Cause 2: Inappropriate Molar Ratio of Linker-Drug to Antibody. An insufficient amount of the linker-drug will result in incomplete conjugation. However, a large excess can lead to a high DAR, increasing the risk of aggregation.

    • Solution: Titrate the molar excess of the linker-drug in your reaction. Start with a 5-fold molar excess and test a range up to 10-fold or higher, depending on the desired DAR. Monitor the reaction for both conjugation efficiency and aggregation.

  • Potential Cause 3: Inactive Linker-Drug. The activated ester (e.g., NHS ester) on the linker is susceptible to hydrolysis. If the linker-drug has been improperly stored or handled, it may have lost its reactivity.

    • Solution: Ensure your linker-drug is stored under desiccated conditions at the recommended temperature. Prepare solutions of the activated linker-drug immediately before use. Consider using a fresh batch of the reagent to rule out degradation.

  • Potential Cause 4: Presence of Competing Nucleophiles. Buffers containing primary amines, such as Tris, will compete with the antibody's lysine residues for reaction with the activated linker, reducing conjugation efficiency.

    • Solution: Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or borate (B1201080) buffer for the conjugation reaction.

Issue 2: High Levels of Aggregation Post-Conjugation

Q: I am observing significant aggregation of my ADC after the conjugation step, which is leading to substantial loss of product during purification. What can I do to minimize aggregation?

A: Aggregation is often caused by the increased hydrophobicity of the ADC after conjugation.

  • Potential Cause 1: High Drug-to-Antibody Ratio (DAR). A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.

    • Solution: Optimize the conjugation reaction to target a lower average DAR, typically in the range of 2 to 4. This can be achieved by reducing the molar excess of the linker-drug or decreasing the reaction time.

  • Potential Cause 2: Unfavorable Buffer Conditions. The composition of the buffer, including pH and the presence of co-solvents, can influence protein stability.

    • Solution: Screen different buffer conditions for the conjugation and subsequent purification steps. The addition of excipients such as arginine or polysorbate 20 can sometimes help to reduce aggregation.

  • Potential Cause 3: Use of Organic Co-solvents. While organic co-solvents like DMSO are often necessary to dissolve the hydrophobic linker-drug, high concentrations can denature the antibody and promote aggregation.

    • Solution: Minimize the amount of organic co-solvent used. Add the linker-drug solution to the antibody solution slowly and with gentle mixing to avoid localized high concentrations of the solvent.

Issue 3: Difficulty in Purifying the ADC and Low Recovery

Q: I am struggling to separate the desired ADC from unconjugated antibody and free drug-linker, and my recovery after purification is low. What purification strategies can I employ to improve yield?

A: A multi-step purification strategy is often necessary to obtain a pure ADC with good recovery.

  • Recommendation 1: Size Exclusion Chromatography (SEC). SEC is a common method for removing unconjugated drug-linker and for buffer exchange.[9][10] It separates molecules based on size.

    • Optimization: Ensure the column is properly equilibrated and that the sample volume is appropriate for the column size to achieve good resolution.

  • Recommendation 2: Hydrophobic Interaction Chromatography (HIC). HIC is a powerful technique for separating ADC species with different DARs, as well as for removing unconjugated antibody and aggregates.[11][12][13][14] The separation is based on the hydrophobicity of the ADC species.

    • Optimization: The type of salt and its concentration in the mobile phase are critical for achieving good separation. A shallow elution gradient is often required to resolve species with similar DARs.

  • Recommendation 3: Ion-Exchange Chromatography (IEX). Cation-exchange chromatography can be used in flow-through mode to remove aggregates.[15]

    • Optimization: The pH and ionic strength of the buffer are key parameters to optimize for efficient separation.

Data Presentation

Table 1: Influence of Reaction Parameters on ADC Yield and DAR (Illustrative Data)

ParameterCondition 1Condition 2Condition 3
Molar Excess of Linker-Drug 3x5x8x
Average DAR 2.13.85.5
% Aggregation < 2%5%15%
Post-Purification Yield 85%70%50%
pH 7.58.08.5
Reaction Time (hours) 222

This table provides illustrative data to demonstrate the general trends observed when varying conjugation parameters. Actual results will vary depending on the specific antibody, linker, and drug used.

Experimental Protocols

Protocol 1: General Procedure for ADC Conjugation with Phe-Lys Linker

  • Antibody Preparation:

    • Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Drug Preparation:

    • Dissolve the Phe-Lys linker-drug (with an activated ester) in an appropriate organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

    • Prepare the solution immediately before use.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 5-8 equivalents) of the linker-drug solution to the antibody solution with gentle stirring.

    • The final concentration of the organic solvent should typically be kept below 10% (v/v).

    • Incubate the reaction mixture at 4°C for 2-4 hours, or at room temperature for 1-2 hours.

  • Quenching the Reaction:

    • Add a quenching reagent, such as N-acetylcysteine or glycine, to a final concentration of 10 mM to react with any excess unreacted linker-drug.

    • Incubate for an additional 30 minutes.

Protocol 2: Purification of ADC by Hydrophobic Interaction Chromatography (HIC)

  • Column and Buffer Preparation:

    • Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high-salt buffer (Buffer A: e.g., 25 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).[14]

    • Prepare a low-salt buffer (Buffer B: e.g., 25 mM sodium phosphate, pH 7.0).[11]

  • Sample Loading:

    • Adjust the salt concentration of the quenched conjugation reaction mixture to match that of Buffer A by adding a concentrated salt solution.

    • Load the sample onto the equilibrated HIC column.

  • Elution:

    • Wash the column with Buffer A to remove any unbound material.

    • Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over a suitable number of column volumes. ADC species with higher DARs will be more hydrophobic and will elute later in the gradient.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by UV-Vis spectroscopy and SDS-PAGE or mass spectrometry to determine the DAR and purity.

    • Pool the fractions containing the desired ADC species.

Protocol 3: Characterization of ADC by Mass Spectrometry for DAR Determination

  • Sample Preparation:

    • Desalt the purified ADC sample using a suitable method, such as size exclusion chromatography or buffer exchange spin columns.

    • For analysis of light and heavy chains, reduce the ADC using DTT.

  • LC-MS Analysis:

    • Inject the prepared ADC sample onto a reverse-phase liquid chromatography (RPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Elute the ADC or its subunits using a gradient of increasing organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., formic acid).

  • Data Analysis:

    • Deconvolute the resulting mass spectra to obtain the mass of the intact ADC or its subunits.

    • Calculate the average DAR by comparing the mass of the conjugated species to the mass of the unconjugated antibody or its subunits. Specialized software can be used for automated DAR calculation.[8]

Visualizations

ADC_Production_Workflow cluster_Upstream Upstream Processing cluster_Conjugation Conjugation cluster_Downstream Downstream Processing cluster_QC Quality Control mAb_Production mAb Production (Cell Culture) mAb_Purification mAb Purification mAb_Production->mAb_Purification Conjugation_Reaction Conjugation Reaction (mAb + Linker-Drug) mAb_Purification->Conjugation_Reaction Linker_Drug_Prep Linker-Drug Preparation Linker_Drug_Prep->Conjugation_Reaction Quenching Quenching Conjugation_Reaction->Quenching ADC_Purification ADC Purification (e.g., HIC, SEC) Quenching->ADC_Purification Formulation Formulation & Fill/Finish ADC_Purification->Formulation Characterization Characterization (DAR, Purity, Aggregation) ADC_Purification->Characterization Troubleshooting_Decision_Tree Start Low ADC Yield Check_Conjugation Low Conjugation Efficiency? Start->Check_Conjugation Check_Purification Low Recovery from Purification? Check_Conjugation->Check_Purification No Optimize_pH Optimize pH (7.5-8.5) Check_Conjugation->Optimize_pH Yes High_Aggregation High Aggregation? Check_Purification->High_Aggregation Yes Optimize_Molar_Ratio Optimize Linker-Drug Molar Ratio Optimize_pH->Optimize_Molar_Ratio Check_Reagents Check Linker-Drug Activity & Buffer Optimize_Molar_Ratio->Check_Reagents Optimize_DAR Lower Target DAR High_Aggregation->Optimize_DAR Yes Purification_Method Optimize Purification Method (HIC/SEC) High_Aggregation->Purification_Method No Optimize_Buffer Optimize Buffer Conditions (e.g., add excipients) Optimize_DAR->Optimize_Buffer Phe_Lys_Cleavage_Mechanism ADC ADC with Phe-Lys-PABC-Drug Internalization Internalization into Target Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Cleavage Cleavage of Phe-Lys Bond CathepsinB->Cleavage Self_Immolation 1,6-Self-Immolation of PABC Spacer Cleavage->Self_Immolation Drug_Release Release of Active Drug Self_Immolation->Drug_Release

References

Technical Support Center: Troubleshooting Aggregation in ADC Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during antibody-drug conjugate (ADC) conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation during ADC conjugation?

A1: Aggregation of ADCs is a multifaceted issue primarily driven by an increase in the molecule's hydrophobicity and conformational instability.[1][2] Key contributing factors include:

  • Physicochemical Properties of ADC Components:

    • Antibody: The choice of antibody, including its format (e.g., multispecific, bispecific) can influence aggregation propensity.[1] More complex antibody constructs may have a higher tendency to aggregate.[1]

    • Linker-Payload: Highly hydrophobic payloads and linkers significantly increase the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[3][4] This can lead to the formation of aggregate nuclei that grow into larger, less soluble species.[1] The attachment of lipophilic linkers can also induce conformational changes in the antibody, exposing normally buried hydrophobic regions.[1]

  • Conjugation Conditions:

    • Buffer Conditions: Unfavorable buffer conditions, such as a pH near the antibody's isoelectric point, can reduce solubility and promote aggregation.[3] The salt type and concentration of the buffer are also critical factors.[3]

    • Solvents: Organic co-solvents used to dissolve hydrophobic payloads can disrupt the antibody's structure, leading to aggregation.[1][3]

    • Temperature and Physical Stress: Elevated temperatures and shear stress from mixing during conjugation can cause antibody denaturation and exposure of hydrophobic regions, leading to aggregation.[1]

    • Concentration: Higher concentrations of the antibody during conjugation increase the likelihood of intermolecular interactions and aggregation.[1]

  • Storage and Handling:

    • Post-conjugation, factors such as thermal stress, shaking during transportation, and even light exposure can degrade the ADC and induce aggregation.[1]

Q2: How can I detect and quantify aggregation in my ADC preparation?

A2: Several analytical techniques can be used to detect and quantify ADC aggregates. It is often recommended to use a combination of orthogonal methods for a comprehensive analysis.[5]

  • Size Exclusion Chromatography (SEC): This is the most common method for resolving and quantifying monomers, dimers, and higher-order aggregates based on their size.[1][6] Advanced methods like UHPLC-SEC and SEC coupled with multi-angle light scattering (SEC-MALS) provide more detailed information on molecular weight and size distribution.[1]

  • Dynamic Light Scattering (DLS): DLS is a well-established technique for estimating the average size and size distribution of ADC aggregates and assessing overall sample stability.[1][]

  • Analytical Ultracentrifugation (AUC): AUC is a highly sensitive method for characterizing and quantifying molecular species, particularly for detecting aggregates in ADC formulations by measuring changes in molecular weight.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed qualitative and quantitative insights into the composition, structure, and aggregation state of ADCs.[1] When coupled with SEC, it can identify and characterize different aggregate species.[1]

Q3: What strategies can I employ to prevent or minimize aggregation during conjugation?

A3: Preventing aggregation from the outset is the most effective strategy.[3] This can be achieved through several approaches:

  • Optimization of ADC Components:

    • Antibody Engineering: Introducing "aggregation gatekeeper" residues can reduce the aggregation propensity of the antibody without compromising its binding capabilities.[1]

    • Hydrophilic Linkers: Using hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups, can decrease the overall hydrophobicity of the ADC and reduce aggregation.[1][]

  • Fine-tuning Conjugation Conditions:

    • Buffer Optimization: Carefully select the buffer system, pH, and ionic strength to maintain ADC stability.[3][] For many antibodies, a pH range of 5.0-5.5 has been found to minimize heat-induced aggregation and degradation.[8]

    • Use of Stabilizers: Adding excipients like sugars (e.g., sucrose), surfactants (e.g., polysorbates), or amino acids (e.g., arginine, glycine) can help stabilize the ADC and prevent aggregation.[1][4][]

    • Immobilization: Immobilizing the antibody on a solid support, such as an affinity resin, during conjugation physically separates the molecules and prevents them from aggregating.[3]

  • Formulation and Storage:

    • Develop a stable formulation for the final ADC product by optimizing buffer conditions and including stabilizers.[]

    • Store ADCs under recommended conditions to avoid thermal and physical stress.[1] Lyophilization in the presence of appropriate stabilizers can be a suitable long-term storage strategy.[9][10]

Q4: Can aggregates be removed from my ADC preparation?

A4: Yes, various chromatographic techniques can be used to remove aggregates from ADC preparations.[3][11] However, this adds extra steps and can reduce the overall yield.[3]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be effective in removing aggregates, which are often more hydrophobic than the monomeric ADC.[11][12]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. Since aggregation can alter the surface charge of the ADC, IEX can be used for purification.[11][12]

  • Size Exclusion Chromatography (SEC): Preparative SEC can be used to separate aggregates from the monomeric ADC based on size.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common aggregation issues during ADC conjugation.

Observed Problem Potential Cause Recommended Action
Immediate precipitation or high aggregation post-conjugation Hydrophobic Linker-Payload: The linker-drug is highly hydrophobic, causing rapid self-association.[3][4]• Consider using a more hydrophilic linker (e.g., containing PEG).[1][]• Reduce the drug-to-antibody ratio (DAR).[13]• Optimize the conjugation reaction to favor a lower DAR.
Unfavorable Buffer Conditions: The pH of the conjugation buffer is near the antibody's isoelectric point, or the ionic strength is suboptimal.[3]• Adjust the pH of the conjugation buffer to a range where the antibody is most stable (typically pH 5.0-5.5 for many IgGs).[8]• Screen different buffer systems and ionic strengths.
Presence of Organic Co-solvents: High concentrations of organic solvents (e.g., DMSO) used to dissolve the payload are destabilizing the antibody.[1][3]• Minimize the final concentration of the organic co-solvent in the reaction mixture.• Explore alternative, less denaturing co-solvents.
High Antibody Concentration: The concentration of the antibody in the reaction is too high, promoting intermolecular interactions.[1]• Reduce the antibody concentration during the conjugation step.
Gradual increase in aggregation during storage Suboptimal Formulation: The final formulation buffer does not adequately stabilize the ADC.[]• Re-evaluate the formulation buffer. Screen different pH values, ionic strengths, and excipients.• Add stabilizers such as sugars, surfactants, or amino acids.[4][]
Inappropriate Storage Conditions: The ADC is being stored at a temperature or in a manner that promotes aggregation (e.g., freeze-thaw cycles).[1][9]• Store the ADC at the recommended temperature. Avoid repeated freeze-thaw cycles.• Consider lyophilization in a stabilizing buffer for long-term storage.[9][10]
Aggregation observed after purification Purification-Induced Aggregation: The conditions used during purification (e.g., low pH elution in affinity chromatography) are causing the ADC to aggregate.[11]• Optimize the elution conditions in affinity chromatography; for example, by using a higher pH elution buffer containing arginine.[11]• Evaluate alternative purification methods such as HIC or IEX that use less harsh conditions.[12]

Experimental Protocols

Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To separate and quantify ADC monomers, dimers, and higher molecular weight aggregates.

Methodology:

  • System Preparation: Equilibrate a suitable SEC column (e.g., with a pore size appropriate for separating antibodies and their aggregates) with a mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.[4]

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase. If necessary, filter the sample through a low-protein-binding 0.22 µm filter.[4]

  • Injection: Inject a defined volume of the prepared sample onto the column.[4]

  • Data Acquisition and Analysis: Monitor the eluent using a UV detector at 280 nm. The resulting chromatogram will show peaks corresponding to different species, with aggregates eluting first, followed by the monomer, and then any fragments. Integrate the peak areas to determine the relative percentage of each species.

Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine the size distribution of particles in the ADC sample and detect the presence of aggregates.

Methodology:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration in a buffer that has been filtered to remove any particulate matter.

  • Instrument Setup: Set the instrument parameters, including temperature and measurement angle.

  • Measurement: Place the sample in a cuvette and insert it into the DLS instrument. Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis: The instrument's software will analyze the correlation function of the scattered light to calculate the hydrodynamic radius and size distribution of the particles in the sample. The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomer indicates aggregation.

Visualizations

ADC_Conjugation_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis & Formulation Antibody Monoclonal Antibody ConjugationReaction Conjugation Reaction (Controlled pH, Temp, Conc.) Antibody->ConjugationReaction LinkerPayload Linker-Payload LinkerPayload->ConjugationReaction Purification Purification (e.g., HIC, IEX, SEC) ConjugationReaction->Purification Analysis Analysis for Aggregation (SEC, DLS, etc.) Purification->Analysis Aggregates Aggregated ADC Purification->Aggregates Removed during purification Formulation Formulation with Stabilizers Analysis->Formulation If Monomeric Analysis->Aggregates If Aggregated FinalADC Stable ADC Product Formulation->FinalADC

Caption: A typical workflow for ADC conjugation, purification, and analysis.

Aggregation_Causes_and_Prevention cluster_causes Causes of Aggregation cluster_prevention Prevention Strategies Hydrophobicity Increased Hydrophobicity (Linker-Payload) Aggregation ADC Aggregation Hydrophobicity->Aggregation ConformationalInstability Conformational Instability (pH, Temp, Solvents) ConformationalInstability->Aggregation HighConcentration High Concentration HighConcentration->Aggregation HydrophilicLinkers Use Hydrophilic Linkers HydrophilicLinkers->Aggregation Prevents OptimizeConditions Optimize Conjugation Conditions (pH, Temp) OptimizeConditions->Aggregation Prevents AddStabilizers Add Stabilizers (Sugars, Surfactants) AddStabilizers->Aggregation Prevents Immobilization Immobilize Antibody Immobilization->Aggregation Prevents Troubleshooting_Logic start Aggregation Detected? cause Identify Potential Cause start->cause Yes hydrophobicity Linker-Payload Hydrophobicity cause->hydrophobicity conditions Conjugation Conditions cause->conditions formulation Formulation/ Storage cause->formulation action Implement Corrective Action hydrophobicity->action conditions->action formulation->action reanalyze Re-analyze for Aggregation action->reanalyze success Aggregation Mitigated reanalyze->success Successful fail Further Optimization Needed reanalyze->fail Unsuccessful fail->cause

References

Fmoc-Phe-Lys(Boc)-PAB stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Fmoc-Phe-Lys(Boc)-PAB in different solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a dipeptide derivative used as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] The full chemical name is (9H-fluoren-9-yl)methyl ((S)-1-(((S)-6-((tert-butoxycarbonyl)amino)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxohexan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate. The Fmoc and Boc groups are protecting groups for the amine functionalities, which can be selectively removed during synthesis.[1] The Phe-Lys peptide bond is designed to be cleaved by lysosomal proteases, such as Cathepsin B, to release the conjugated payload inside target cells.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid at -20°C.[1][3] Some suppliers recommend storage at -80°C to -20°C. When in solution, it is recommended to store at -80°C for up to six months or at -20°C for up to one month, preferably under a nitrogen atmosphere.

Q3: In which solvents is this compound soluble?

A3: While specific solubility data for this compound is not extensively published, the related compound this compound-PNP is soluble in DMSO. It is expected that this compound is also soluble in common organic solvents used in peptide chemistry, such as Dimethylformamide (DMF), N-methylpyrrolidone (NMP), and Dichloromethane (DCM). However, the stability of the compound in these solvents can vary.

Q4: What are the main stability concerns for this compound in solution?

A4: The primary stability concern is the integrity of the Fmoc protecting group. The Fmoc group is labile to basic conditions and can be prematurely cleaved by amines.[4] For instance, DMF can degrade over time to produce dimethylamine (B145610), which can lead to the removal of the Fmoc group.[2] NMP has also been reported to cause decomposition of Fmoc-amino acids over extended periods.[2] Additionally, diketopiperazine formation is a potential degradation pathway for dipeptides, especially when the N-terminal amino group is deprotected.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Premature Fmoc-deprotection observed during storage or reaction. Degradation of solvent (e.g., DMF) leading to amine impurities.Use high-purity, amine-free solvents. If using DMF, consider degassing prior to use or using freshly opened bottles.[2] For prolonged storage in solution, consider aprotic solvents less prone to degradation, or store at -80°C.
Low yield in subsequent coupling reactions. Incomplete dissolution of this compound.Ensure complete dissolution of the reagent before adding it to the reaction mixture. Gentle warming or sonication may aid dissolution, but monitor for degradation.
Formation of side products during synthesis. Diketopiperazine formation after Fmoc removal.Minimize the time the N-terminal amine is deprotected before the next coupling step. Use efficient coupling reagents to drive the reaction forward.
Inconsistent analytical results (HPLC). On-column degradation or poor solubility in the mobile phase.Ensure the mobile phase is compatible with the compound. Use a suitable organic modifier and consider the pH of the aqueous phase. A standard C18 column with a gradient of acetonitrile (B52724) in water with 0.1% TFA is a good starting point.[5]

Stability Data

Solvent Expected Stability Potential Degradation Pathways
Dimethylformamide (DMF) ModeratePremature Fmoc deprotection due to dimethylamine impurities from DMF degradation.[2]
N-methylpyrrolidone (NMP) Moderate to LowDecomposition of the Fmoc-amino acid has been reported over extended periods.[2]
Dichloromethane (DCM) HighGenerally a stable solvent for Fmoc-protected amino acids, but less commonly used in Fmoc chemistry due to reactivity with piperidine.[2]
Dimethyl Sulfoxide (DMSO) High at RT, Low at high tempStable at room temperature. Thermal cleavage of the Fmoc group can occur at elevated temperatures (e.g., 120°C).[6][7]
Acetonitrile (ACN) HighGenerally considered a stable solvent for Fmoc-protected peptides.
Protic Solvents (e.g., Methanol, Ethanol) ModerateRisk of solvolysis, particularly if catalytic bases or acids are present.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a given solvent over time.

1. Materials:

  • This compound
  • HPLC-grade solvents to be tested (e.g., DMF, NMP, DCM, DMSO, ACN)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[5]
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[5]
  • Mobile Phase B: 0.1% TFA in acetonitrile[5]

2. Sample Preparation:

  • Prepare a stock solution of this compound in the test solvent at a known concentration (e.g., 1 mg/mL).
  • Aliquot the solution into several vials for time-point analysis.
  • Store the vials under the desired temperature conditions (e.g., room temperature, 4°C, 37°C).

3. HPLC Analysis:

  • At each time point (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the sample.
  • Dilute the sample with Mobile Phase A to a suitable concentration for HPLC analysis.
  • Inject the sample onto the HPLC system.
  • HPLC Conditions:
  • Flow Rate: 1.0 mL/min[5]
  • Detection: UV absorbance at 220 nm and 265 nm (for Fmoc group)[5]
  • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 20-30 minutes).[5]
  • Injection Volume: 20 µL[5]

4. Data Analysis:

  • Determine the peak area of the intact this compound at each time point.
  • Calculate the percentage of the remaining compound relative to the initial time point (T=0).
  • Identify and quantify any new peaks that appear, which may correspond to degradation products.

Visualizations

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic cluster_cause1 Potential Causes cluster_cause2 Potential Causes cluster_cause3 Potential Causes cluster_solution1 Solutions cluster_solution2 Solutions cluster_solution3 Solutions start Problem Encountered issue1 Premature Fmoc-Deprotection start->issue1 issue2 Low Coupling Yield start->issue2 issue3 Side Product Formation start->issue3 cause1a Amine Impurities in Solvent issue1->cause1a cause1b Basic Reaction Conditions issue1->cause1b cause2a Incomplete Dissolution issue2->cause2a cause2b Degradation of Reagent issue2->cause2b cause3a Diketopiperazine Formation issue3->cause3a cause3b Racemization issue3->cause3b sol1a Use High-Purity Solvents cause1a->sol1a sol1b Control pH / Buffer cause1b->sol1b sol2a Ensure Complete Solubilization cause2a->sol2a sol2b Use Fresh Reagent cause2b->sol2b sol3a Minimize Deprotection Time cause3a->sol3a sol3b Use Racemization Suppressors cause3b->sol3b

Caption: Troubleshooting logic for common issues with this compound.

signaling_pathway cluster_adc Antibody-Drug Conjugate (ADC) cluster_cell Target Cell cluster_release Drug Release & Action adc ADC with This compound Linker receptor Cell Surface Receptor adc->receptor Binding endosome Endosome receptor->endosome lysosome Lysosome endosome->lysosome cleavage Protease Cleavage of Phe-Lys Bond lysosome->cleavage drug_release Payload Release cleavage->drug_release target Intracellular Target (e.g., DNA, Tubulin) drug_release->target pathway Disruption of Signaling Pathway target->pathway apoptosis Apoptosis pathway->apoptosis

Caption: General mechanism of action for an ADC utilizing a Phe-Lys cleavable linker.

References

Technical Support Center: Purification of PAB-Linked Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PAB-linked conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of antibody-drug conjugates (ADCs) utilizing para-aminobenzyl (PAB) linkers.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues during the purification of your PAB-linked conjugates.

SymptomPotential IssueRecommended Action
Low recovery of the final ADC product Antibody instability or degradation: The antibody may be sensitive to the conjugation or purification conditions, such as pH or temperature.Optimize buffer conditions and consider using stabilizing agents. Ensure all steps are performed at the recommended temperature to minimize degradation.
Precipitation of the conjugate: Increased hydrophobicity due to the PAB linker and payload can lead to aggregation and precipitation.[1][2]Screen different buffer compositions, including varying pH and ionic strength. The addition of organic modifiers or excipients may improve solubility.
Non-specific binding to chromatography resin: The conjugate may be interacting with the purification matrix, leading to loss of product.Select a chromatography resin with low non-specific binding properties. Optimize elution conditions to ensure complete recovery of the conjugate.
High levels of aggregation in the final product Hydrophobicity of the PAB linker and payload: The inherent hydrophobicity of the PAB moiety can promote self-association of ADC molecules.[1][3]Employ Hydrophobic Interaction Chromatography (HIC) to separate aggregates from the monomeric ADC.[4] Consider linker modification to increase hydrophilicity.[5]
High Drug-to-Antibody Ratio (DAR): A high number of conjugated drug-linker molecules increases the overall hydrophobicity of the ADC, leading to aggregation. A DAR >4 can diminish ADC solubility.[1]Optimize the conjugation reaction to control the DAR. Use techniques like HIC to isolate species with the desired DAR.[4]
Inappropriate buffer conditions: The formulation buffer may not be optimal for maintaining the stability of the conjugate.Screen various formulation buffers to find one that minimizes aggregation and ensures long-term stability.
Presence of unconjugated antibody (DAR=0) Incomplete conjugation reaction: The reaction may not have gone to completion, leaving a significant amount of unconjugated antibody.Optimize reaction parameters such as stoichiometry of reactants, reaction time, and temperature. Purify the reaction mixture using chromatography techniques like HIC or Ion-Exchange Chromatography (IEX) to remove unconjugated antibody.[1][4]
Heterogeneous product with a wide DAR distribution Stochastic conjugation chemistry: Traditional conjugation methods targeting lysine (B10760008) or cysteine residues often result in a heterogeneous mixture of ADCs with varying DARs.[6]Utilize site-specific conjugation technologies to achieve a more homogeneous product.[1] Employ high-resolution analytical and purification methods like HIC or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to isolate specific DAR species.[1][7]
Presence of free drug/linker impurities Instability of the linker-payload: The PAB-linker may be labile and prone to cleavage under certain conditions, leading to the release of the free drug.[8]Ensure purification conditions (pH, temperature) are mild to prevent linker cleavage.[8] Use analytical techniques like HPLC to detect and quantify free drug levels.[7]
Inefficient removal during purification: The purification process may not be effective at removing small molecule impurities.Incorporate a polishing step in the purification process, such as Size Exclusion Chromatography (SEC), to remove small molecule impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying PAB-linked conjugates?

A1: The primary challenges stem from the physicochemical properties of the PAB linker and the conjugated payload. These include:

  • Hydrophobicity: The PAB linker is hydrophobic, which can lead to aggregation and solubility issues, especially at higher drug-to-antibody ratios (DAR).[1][3]

  • Instability: PAB-linked payloads can be labile and may degrade or cleave under harsh purification conditions, such as extreme pH or high temperatures.[8]

  • Heterogeneity: Conjugation to surface residues like lysines can result in a heterogeneous mixture of ADC species with different DARs, making it challenging to obtain a homogeneous product.[1][6]

  • Impurities: The final product can contain various impurities, including unconjugated antibody, free drug-linker, and aggregates, which all need to be removed.[4][9]

Q2: Which chromatography techniques are most effective for purifying PAB-linked ADCs?

A2: A multi-step chromatography approach is often necessary. The most common techniques include:

  • Protein A Affinity Chromatography: Used as an initial capture step to separate the antibody conjugate from host cell proteins and other process-related impurities.[6]

  • Hydrophobic Interaction Chromatography (HIC): This is a key method for separating ADC species based on their DAR. The increased hydrophobicity with higher DAR values leads to stronger retention on the HIC column, allowing for the separation of different DAR species and aggregates.[4][6]

  • Ion-Exchange Chromatography (IEX): Can be used to separate species with different charge variants.[1]

  • Size Exclusion Chromatography (SEC): Often used as a final polishing step to remove aggregates and other size-based impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful analytical tool for characterizing DAR and can also be used for purification, particularly for more homogeneous conjugates.[1][7]

Q3: How can I control the Drug-to-Antibody Ratio (DAR) during conjugation?

A3: Controlling the DAR is crucial for producing a consistent and effective ADC. Strategies include:

  • Stoichiometry: Carefully controlling the molar ratio of the linker-payload to the antibody in the conjugation reaction.

  • Reaction Conditions: Optimizing parameters such as reaction time, temperature, and pH.

  • Site-Specific Conjugation: Employing advanced techniques that target specific sites on the antibody, such as engineered cysteines or unnatural amino acids, can produce ADCs with a uniform DAR.[1]

Q4: What analytical methods are used to assess the purity of PAB-linked conjugates?

A4: A variety of analytical techniques are essential to characterize the purity and quality of the final product:

  • UV-Vis Spectroscopy: To determine the average DAR.[7]

  • Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different DAR species.[7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): After reduction of the ADC, it can separate and quantify light and heavy chain species with different drug loads.[7]

  • Mass Spectrometry (MS): To confirm the identity and determine the exact mass of the conjugate and its subunits, providing precise information on the DAR.[7]

  • Size Exclusion Chromatography (SEC): To quantify the amount of aggregate in the sample.

Q5: How does the choice of payload affect the purification of PAB-linked conjugates?

A5: The properties of the payload significantly impact purification. Highly hydrophobic payloads can exacerbate aggregation issues.[1] The stability of the payload itself under various buffer conditions and temperatures during purification is also a critical consideration.[8]

Data Summary

Table 1: Impact of Linker and Conjugation Chemistry on PAB-Conjugate Properties

Linker/Conjugation AspectImpact on Purification and StabilityReference
Conventional Val-Cit-PAB Linker Prone to hydrophobicity-induced aggregation. Can be unstable in mouse plasma, complicating preclinical studies.[2][10]
Hydrophilic Linker Modifications (e.g., PEGylation) Can reduce aggregation and improve solubility, simplifying purification.[5]
Zwitterionic Linkers (e.g., AAC) Shown to reduce protein aggregation compared to conventional PAB linkers.[3]
Lysine Conjugation Results in heterogeneous DAR distribution, requiring high-resolution purification methods. Can alter the surface charge of the antibody.[1]
Site-Specific Conjugation (e.g., THIOMABs) Produces more homogeneous ADCs (e.g., DAR=2), simplifying purification and characterization.[1]

Experimental Protocols & Workflows

General Workflow for PAB-Linked Conjugate Purification

The following diagram illustrates a typical multi-step purification workflow for PAB-linked ADCs.

Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Quality Control Conjugation Conjugation Reaction (Antibody + PAB-Linker-Payload) ProteinA Step 1: Protein A Affinity Chromatography (Capture and initial impurity removal) Conjugation->ProteinA Crude Conjugate HIC Step 2: Hydrophobic Interaction Chromatography (HIC) (DAR species separation, aggregate removal) ProteinA->HIC Partially Purified ADC IEX Optional Step: Ion-Exchange Chromatography (IEX) (Charge variant separation) HIC->IEX DAR-separated ADC SEC Step 3: Size Exclusion Chromatography (SEC) (Polishing, aggregate and small molecule removal) HIC->SEC DAR-separated ADC IEX->SEC Formulation Final Formulation (Buffer exchange) SEC->Formulation Purified ADC Analysis Analytical Characterization (HIC, RP-HPLC, MS, SEC) Formulation->Analysis Final Product

Caption: A typical multi-step purification workflow for PAB-linked ADCs.
Logical Troubleshooting Flow

This diagram outlines a logical approach to troubleshooting common purification issues.

Troubleshooting_Flow Start Start Purification CheckYield Low Yield? Start->CheckYield CheckPurity Low Purity? CheckYield->CheckPurity No OptimizeConjugation Optimize Conjugation - Stoichiometry - Reaction time/temp CheckYield->OptimizeConjugation Yes CheckAggregates High Aggregates? CheckPurity->CheckAggregates No OptimizeHIC Optimize HIC - Gradient, Resin CheckPurity->OptimizeHIC Yes (Heterogeneous DAR) FinalProduct Acceptable Product CheckAggregates->FinalProduct No OptimizeBuffers Optimize Buffers - pH, Ionic Strength - Additives CheckAggregates->OptimizeBuffers Yes OptimizeConjugation->Start AddPolishing Add/Optimize Polishing Step (e.g., SEC) OptimizeBuffers->AddPolishing OptimizeHIC->Start AddPolishing->Start

Caption: A logical flowchart for troubleshooting PAB-linked conjugate purification.

References

Technical Support Center: Refinement of Cleavage Conditions for Phe-Lys Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the refinement of cleavage conditions for Phenylalanine-Lysine (Phe-Lys) linkers.

Frequently Asked Questions (FAQs)

Q1: What is a Phe-Lys linker and what are its primary applications?

A1: A Phe-Lys linker is a short dipeptide sequence used as a cleavable linker in bioconjugation. It is primarily designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B.[1] Its main application is in the design of Antibody-Drug Conjugates (ADCs), where it connects a cytotoxic payload to an antibody.[2][3] The linker is designed to be stable in systemic circulation but to be cleaved upon internalization of the ADC into target cancer cells, releasing the payload within the lysosome.[1][3]

Q2: What are the primary mechanisms for cleaving Phe-Lys linkers?

A2: Phe-Lys linkers are typically cleaved through two main mechanisms depending on the application:

  • Enzymatic Cleavage: In the context of ADCs, the Phe-Lys amide bond is cleaved by lysosomal proteases like cathepsins, which are abundant in the acidic environment of lysosomes (pH 4.5-5.0).[1][4][5] This is the intended mechanism of action for targeted drug delivery.

  • Chemical Cleavage: In solid-phase peptide synthesis (SPPS), a peptide containing the Phe-Lys sequence is cleaved from the solid support resin using strong acidic conditions, most commonly with a high concentration of Trifluoroacetic acid (TFA).[6][7]

Q3: Why is it critical to refine the cleavage conditions?

A3: Refining cleavage conditions is crucial for balancing stability and efficacy. For ADCs, the linker must be stable enough in the bloodstream to prevent premature payload release, which can cause systemic toxicity and reduce the amount of drug reaching the tumor.[3][8] However, it must also be efficiently cleaved once inside the target cell to ensure the payload is released effectively.[3] For synthetic peptides, refining cleavage conditions maximizes the yield and purity of the final product by ensuring complete removal from the resin and minimizing side reactions.[6][9]

Q4: What key factors influence the efficiency of Phe-Lys linker cleavage?

A4: Several factors can influence cleavage efficiency:

  • For Enzymatic Cleavage:

    • pH: Lysosomal enzymes like cathepsins are most active at acidic pH (4.5-5.0).[1]

    • Enzyme Concentration: The rate of cleavage is dependent on the concentration of active proteases in the lysosome.

    • Steric Hindrance: The structure of the antibody or the payload conjugated to the linker can sometimes sterically hinder the enzyme's access to the cleavage site.[10]

    • Linker Design: Modifications to the linker, such as the amino acid at the P3 position, can impact its stability and susceptibility to cleavage by various enzymes.[1]

  • For Chemical Cleavage (TFA):

    • TFA Concentration: High concentrations (typically 95%) are required for efficient cleavage.[6][7]

    • Reaction Time and Temperature: Cleavage is typically performed for 2-3 hours at room temperature.[7]

    • Scavengers: The presence and type of scavengers are critical to prevent side reactions with sensitive amino acids.[6][7]

    • Resin Swelling: The resin must be adequately swollen to allow the acid to access all cleavage sites.[6]

Troubleshooting Guides

Enzymatic Cleavage (Antibody-Drug Conjugates)

Q5: I am observing low or incomplete payload release from my Phe-Lys ADC in an in vitro lysosomal assay. What are the potential causes?

A5: Low payload release can stem from several issues:

  • Incorrect pH: Ensure the assay buffer is acidic (pH 4.5-5.2) to mimic the lysosomal environment, as cathepsins are most active at this pH.[11]

  • Inactive or Insufficient Enzyme: Verify the activity of your lysosomal lysate or purified cathepsin B. The concentration may be too low for efficient cleavage within the experimental timeframe.

  • Incubation Time: The cleavage reaction may be slow. Try extending the incubation time and taking multiple time points to monitor the release rate.

  • Steric Hindrance: The specific conjugation site on the antibody or the bulkiness of the payload could be sterically blocking the enzyme from accessing the Phe-Lys motif.[10] Consider alternative linker designs or conjugation strategies if this is suspected.

  • ADC Aggregation: The hydrophobic nature of some linkers and payloads can lead to ADC aggregation, which may limit enzyme access.[1] Analyze the aggregation state of your ADC using size exclusion chromatography (SEC).[12]

Q6: My Phe-Lys linked ADC is showing instability and premature payload release in a plasma stability assay. What could be the cause?

A6: Premature cleavage in plasma is a significant concern, often caused by:

  • Susceptibility to Other Proteases: While designed for cathepsin cleavage, some peptide linkers can be susceptible to other proteases found in plasma, such as human neutrophil elastase.[1][5] This can lead to off-target payload release.

  • Linker Sequence: The stability of the peptide linker in plasma can be sequence-dependent. Studies have shown that modifying the amino acids adjacent to the core cleavage site can either increase or decrease plasma stability.[1] For example, adding a basic amino acid like Lysine at the P3 position (Lys-Phe-Lys) can make the linker more labile.[1]

Chemical Cleavage (Solid-Phase Peptide Synthesis)

Q7: My peptide yield is very low after TFA cleavage from the resin. What went wrong?

A7: Low peptide yield is a common issue in SPPS. Consider the following:

  • Incomplete Cleavage: This is the most likely cause.

    • Ensure you are using a high concentration of TFA (95% is standard).[7]

    • Allow sufficient time for the reaction (typically 2-3 hours for standard linkers like Wang or Rink Amide).[7]

    • Make sure the resin is fully swollen in the cleavage cocktail to ensure the TFA reaches all peptide-linker bonds.[6]

  • Peptide Precipitation: The peptide may not have fully precipitated from the cleavage solution. Ensure you are using a sufficient volume of cold diethyl ether (at least 10 times the volume of the TFA solution) and that it is sufficiently cold.[7]

  • Incomplete Synthesis: The low yield might originate from incomplete coupling during the synthesis itself, especially with sterically hindered amino acids.[13]

Q8: Mass spectrometry of my cleaved peptide shows unexpected mass additions. What are these side products and how can I prevent them?

A8: Unexpected mass additions are typically due to side reactions during TFA cleavage when reactive species are not properly "scavenged".

  • Cause: During cleavage, protecting groups (e.g., Boc from Lysine, Trt from Histidine) are removed, forming reactive carbocations.[6] These cations can re-attach to sensitive amino acid side chains like Tryptophan or Methionine, leading to alkylation.

  • Solution: Use of Scavengers: Always include scavengers in your cleavage cocktail to quench these reactive species.[6][7] A standard cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[7][13] Water helps dissolve the peptide and TIS is an excellent cation scavenger.[7] For peptides containing Tryptophan, adding 1,2-ethanedithiol (B43112) (EDT) is also recommended.[7]

Data Presentation

Table 1: Relative Cleavage Rates of Dipeptide Linkers by Lysosomal Proteases and Plasma

This table summarizes the relative cleavage rates of various dipeptide-AMC substrates by different cathepsins and pooled human plasma to provide context on substrate specificity. A higher rate indicates greater susceptibility to cleavage.

Dipeptide SequenceHSC-2 Cell LysateCathepsin BCathepsin KCathepsin LCathepsin SHuman Plasma
Val-Cit 811002528342
Val-Ala 315510011221
Phe-Gln 44191010012
Val-Gln 1009865781002
Leu-Gln 90796382873
Data adapted from a study on dipeptide-AMC constructs. A relative cleavage rate of 100 was assigned to the substrate with the highest activity in each column.[11]

Table 2: Recommended TFA Cleavage Cocktails for Peptides with Sensitive Residues

Reagent CocktailCompositionRecommended For
Standard 95% TFA, 2.5% Water, 2.5% TISPeptides without highly sensitive residues.[7]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISSequences containing Arg(Pmc/Pbf), Cys(Trt), His(Trt), Met, Trp.[6]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for sequences containing Arg(Mtr). Highly effective but noxious.[6]

Experimental Protocols

Protocol 1: General Protocol for In Vitro Enzymatic Cleavage of a Phe-Lys ADC

  • Preparation: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0). Dilute the ADC and the lysosomal enzyme source (e.g., purified Cathepsin B or rat liver lysosomal lysate) to their final concentrations in the reaction buffer.

  • Reaction Initiation: Add the enzyme solution to the ADC solution to initiate the cleavage reaction. Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding a quenching solution (e.g., an organic solvent like acetonitrile (B52724) or by flash freezing).

  • Sample Analysis: Analyze the samples to quantify the amount of released payload versus the intact ADC.[8] Common analytical methods include:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the released drug and remaining intact ADC.[8]

    • Hydrophobic Interaction Chromatography (HIC): To monitor the change in the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload release.[12]

  • Data Analysis: Plot the percentage of released payload or the average DAR against time to determine the cleavage kinetics and the half-life (t1/2) of the linker.[8]

Protocol 2: Standard Protocol for TFA-Mediated Cleavage of a Peptide from Resin

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a standard cleavage, use 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).[7][13] Use approximately 5-10 mL of cocktail per 0.5 g of resin.[6]

  • Cleavage Reaction: Add the cleavage cocktail to the resin. If the resin contains Trt-protected amino acids, it may turn yellow.[6] Gently agitate the mixture at room temperature for 2-3 hours.[7]

  • Peptide Collection: Filter the resin from the solution and collect the filtrate, which contains the cleaved peptide. Wash the resin once or twice with a small amount of fresh TFA to recover any remaining peptide.

  • Peptide Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing a large volume (at least 10x the TFA volume) of ice-cold diethyl ether. A white precipitate (the peptide) should form.[7]

  • Pelleting and Washing: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and dissolved protecting groups.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide product, which can then be purified by HPLC.[7]

Visualizations

cluster_ADC ADC Internalization & Cleavage ADC_binds 1. ADC binds to cell surface antigen Endocytosis 2. Receptor-mediated endocytosis ADC_binds->Endocytosis Endosome 3. Trafficking to lysosome via endosome Endocytosis->Endosome Lysosome 4. Fusion with lysosome (Acidic pH, Cathepsins) Endosome->Lysosome Cleavage 5. Cleavage of Phe-Lys linker Lysosome->Cleavage Release 6. Payload release & cytotoxic effect Cleavage->Release cluster_SPPS SPPS Cleavage & Precipitation Workflow Start Start: Dried Peptide-Resin Add_TFA 1. Add TFA Cleavage Cocktail (e.g., 95% TFA, TIS, Water) Start->Add_TFA Stir 2. Agitate at RT for 2-3 hours Add_TFA->Stir Filter 3. Filter to separate resin from filtrate Stir->Filter Precipitate 4. Add filtrate to cold diethyl ether Filter->Precipitate Centrifuge 5. Centrifuge to pellet crude peptide Precipitate->Centrifuge Wash 6. Wash pellet with cold ether (2x) Centrifuge->Wash Dry End: Dry purified peptide Wash->Dry cluster_Troubleshooting Troubleshooting Low Payload Release Problem Problem: Low Payload Release in vitro Check_pH Is buffer pH 4.5 - 5.2? Problem->Check_pH Check_Enzyme Is enzyme active & concentrated? Check_pH->Check_Enzyme Yes Solution Potential Solution: - Adjust pH - Use fresh enzyme - Increase incubation Check_pH->Solution No Check_Time Is incubation time sufficient? Check_Enzyme->Check_Time Yes Check_Enzyme->Solution No Check_Time->Solution No Advanced_Problem Consider Advanced Issues: - Steric Hindrance - ADC Aggregation Check_Time->Advanced_Problem Yes

References

Avoiding epimerization during peptide linker synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and avoid epimerization during peptide linker synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of peptide linker synthesis, and why is it a concern?

A: Epimerization is a chemical process that changes the three-dimensional configuration at a single chiral center in a molecule. In peptide synthesis, this typically occurs at the α-carbon of an amino acid, converting an L-amino acid into its D-diastereomer.[1] This is a significant issue because the biological activity of a peptide is critically dependent on its specific three-dimensional structure.[1][2] Even a minor change in stereochemistry can lead to a drastic loss of function, and the resulting diastereomers are often very difficult to separate, complicating purification and reducing the overall yield of the desired product.[1][2]

Q2: What are the primary chemical mechanisms that lead to epimerization during peptide coupling?

A: There are two main pathways through which epimerization occurs during peptide synthesis:

  • Oxazolone (B7731731) Formation: The most common mechanism involves the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group of the N-protected amino acid can cyclize by intramolecular attack of the carbonyl oxygen of the protecting group. The α-proton of the resulting oxazolone is highly acidic and can be easily abstracted by a base. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers.[2]

  • Direct Enolization (Proton Abstraction): A base present in the reaction mixture can directly abstract the acidic α-proton from the activated amino acid, forming an enolate intermediate. Subsequent reprotonation can result in the inversion of the stereocenter. This pathway is more significant for amino acid residues with particularly acidic α-protons.[2]

Q3: Which factors are known to increase the risk of epimerization?

A: Several factors during the coupling reaction can significantly increase the likelihood of epimerization:

  • Coupling Reagents: Highly reactive coupling reagents can accelerate the formation of the problematic oxazolone intermediate.[1] Carbodiimide (B86325) reagents like DCC and EDC, when used without racemization-suppressing additives, are known to cause significant epimerization.[2][3]

  • Base: The type, strength, and concentration of the base are critical. Strong, non-sterically hindered bases can increase the rate of proton abstraction.[1][2]

  • Temperature: Higher reaction temperatures generally accelerate the rate of epimerization.[4][5]

  • Solvents: Polar solvents, such as DMF, can facilitate epimerization.[6]

  • Amino Acid Residue: Certain amino acids are more susceptible to epimerization. These include sterically hindered amino acids like valine and isoleucine, as well as histidine and cysteine.[7] Glycosylated amino acids also show a higher propensity for epimerization.[4][6][8]

  • Prolonged Activation Time: Allowing the carboxylic acid to be "pre-activated" for an extended period before the addition of the amine component increases the time for the oxazolone intermediate to form and racemize.[9]

Troubleshooting Guide

Issue: Significant epimerization is detected in my crude peptide linker.

This guide provides a systematic approach to diagnosing and resolving epimerization issues.

Possible Cause 1: Inappropriate Coupling Reagent or Lack of Additives

  • Diagnosis: You are using a carbodiimide-based coupling reagent (e.g., DCC, EDC) without an additive, or a highly activating uronium salt that is known to cause epimerization with sensitive amino acids.

  • Solution:

    • Add a Racemization Suppressant: Always use additives like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) when using carbodiimide coupling reagents.[1] HOAt is often considered superior to HOBt in suppressing epimerization.[6]

    • Switch to a Low-Epimerization Coupling Reagent: Consider using a modern coupling reagent known for low epimerization levels, such as COMU or TOTT.[3][10] COMU has shown excellent performance with reduced epimerization, even with only one equivalent of base.[3]

Possible Cause 2: Incorrect Choice or Excess of Base

  • Diagnosis: You are using a strong, non-hindered base like diisopropylethylamine (DIEA) in excess, or with an amino acid known to be sensitive to base-mediated epimerization.

  • Solution:

    • Use a Weaker or Sterically Hindered Base: Replace DIEA with a more sterically hindered base like 2,4,6-trimethylpyridine (B116444) (collidine) or a weaker base like N-methylmorpholine (NMM).[11][12]

    • Reduce the Amount of Base: Use the minimum amount of base necessary for the reaction to proceed. For some reagents like COMU, using only one equivalent of a less basic base is an effective strategy.[3][7]

    • Base-Free Conditions: For particularly sensitive couplings, such as with Fmoc-Cys(Trt)-OH, a base-free condition using DIC with HOBt or HOAt is a good option.[1]

Possible Cause 3: High Reaction Temperature or Prolonged Reaction Time

  • Diagnosis: The coupling reaction is performed at elevated temperatures, or the reaction time is unnecessarily long.

  • Solution:

    • Lower the Reaction Temperature: Perform the coupling at a lower temperature, such as 0°C, especially for amino acids prone to epimerization.[7]

    • Minimize Pre-activation and Coupling Time: Avoid prolonged pre-activation of the carboxylic acid.[9] Add the coupling reagent to the carboxylic acid and base, and then add the amine component shortly after. Monitor the reaction progress and stop it once the coupling is complete to avoid prolonged exposure to conditions that favor epimerization.

Possible Cause 4: Inappropriate Solvent

  • Diagnosis: You are using a highly polar solvent like DMF for a particularly sensitive coupling.

  • Solution:

    • Consider Less Polar Solvents: While solvent choice can be limited by solubility and resin swelling, exploring less polar solvents or solvent mixtures may reduce epimerization. For example, replacing DMF with solvents like 2-MeTHF has been investigated to reduce racemization potential.[13]

Quantitative Data on Epimerization

The following table summarizes the percentage of epimerization observed under various coupling conditions for different amino acids. This data is compiled from multiple studies and is intended for comparative purposes. The exact levels of epimerization can vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentAdditiveBase (equiv.)SolventAmino Acid% EpimerizationReference
EDCHOAt--Gly-Phe-Pro-NH229.8%[2]
EDC-HClHOAt--Gly-Phe-Pro-NH224.1%[2]
DICHOAt--Gly-Phe-Pro-NH24.2%[2]
HATU/HOAtDIPEA (7.2)DMFFmoc-Ser(Ac3GalNAca)0.8%[6]
HATU/HOAtDIPEA (7.2)DMFFmoc-Ser(Ac4GaIb1-3Ac2GaINAca)-OH65.6%[6]
HATU/HOAtNMM (8.8)DMFFmoc-Ser(Trt)-OHHigh[6]
HATUDIPEA--MeSer(Me) coupling28% (diastereomer excess 72:28)[2]
DICHOAtNone-MeSer(Me) couplingNot observed[2]
BOPVarious--Phenylalanine13-67%[2]
--DIEADMF-DCMPhenylalanine15%[2]
--CollidineDMF-DCMPhenylalanine33%[2]
--DIEADMFPhenylalanine13%[2]

Experimental Protocols

Protocol 1: General Procedure for DIC/HOAt Mediated Coupling (Low Epimerization)

This protocol is designed to minimize epimerization, particularly for sensitive amino acids.

  • Resin Preparation: Swell the resin with the N-terminal deprotected peptide in an appropriate solvent like DMF or DCM.

  • Amino Acid and Additive Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents) and HOAt (2-5 equivalents) in DMF.

  • Coupling: Add the amino acid/HOAt solution to the swollen resin.

  • Initiation: Add Diisopropylcarbodiimide (DIC) (2-5 equivalents) to the reaction mixture.

  • Reaction: Agitate the mixture at room temperature. Monitor the reaction progress using a qualitative method like the Kaiser test. The reaction is typically complete within 1-4 hours.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

Protocol 2: Standard Protocol for HATU/DIPEA Coupling

HATU is a highly efficient coupling reagent, but the base and activation time should be carefully controlled to minimize epimerization.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Ensure the N-terminal Fmoc group is removed and the resin is washed thoroughly.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents) and HATU (1.9-4.5 equivalents) in DMF. Add DIPEA (4-10 equivalents).

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction completion with a Kaiser test.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

Protocol 3: COMU Coupling with a Sterically Hindered Base

This protocol utilizes the efficient and safer coupling reagent COMU with a base less prone to causing epimerization.

  • Resin Preparation: Swell the N-terminal deprotected peptide-resin in DMF.

  • Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), COMU (3 equivalents), and 2,4,6-trimethylpyridine (TMP) (3-6 equivalents) in DMF.

    • Briefly pre-activate for 1 minute.

    • Add the solution to the resin.

  • Reaction: Allow the coupling to proceed for 10-30 minutes at room temperature (or longer for sterically hindered amino acids).

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF.

Visualizations

Epimerization_Mechanisms cluster_oxazolone Oxazolone Pathway cluster_direct Direct Enolization Pathway Activated_AA_L Activated L-Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA_L->Oxazolone Intramolecular Cyclization end_L end_L Activated_AA_L->end_L Enolate Planar Enolate Oxazolone->Enolate -H+ (Base) Enolate->Activated_AA_L +H+ (Retention) Enolate->Oxazolone +H+ Activated_AA_D Activated D-Amino Acid Enolate->Activated_AA_D +H+ (Inversion) end_D end_D Activated_AA_D->end_D Activated_AA_L2 Activated L-Amino Acid Enolate2 Planar Enolate Activated_AA_L2->Enolate2 Direct Proton Abstraction (Base) end_L2 end_L2 Activated_AA_L2->end_L2 Enolate2->Activated_AA_L2 +H+ (Retention) Activated_AA_D2 Activated D-Amino Acid Enolate2->Activated_AA_D2 +H+ (Inversion) end_D2 end_D2 Activated_AA_D2->end_D2 start start->Activated_AA_L start->Activated_AA_L2

Caption: Primary mechanisms of epimerization in peptide synthesis.

Troubleshooting_Workflow Start Epimerization Detected CheckReagent Check Coupling Reagent and Additives Start->CheckReagent CheckBase Review Base Choice and Concentration CheckReagent->CheckBase [Reagent/Additive OK] UseAdditive Use Additive (HOAt/Oxyma) or Switch Reagent (COMU) CheckReagent->UseAdditive [Inappropriate] CheckConditions Assess Temperature and Reaction Time CheckBase->CheckConditions [Base OK] ChangeBase Use Weaker/Hindered Base (Collidine/NMM) or Reduce Equivalents CheckBase->ChangeBase [Incorrect/Excess] CheckSolvent Evaluate Solvent CheckConditions->CheckSolvent [Conditions OK] ModifyConditions Lower Temperature (0°C) Minimize Pre-activation CheckConditions->ModifyConditions [Too High/Long] ChangeSolvent Consider Less Polar Solvent (e.g., 2-MeTHF) CheckSolvent->ChangeSolvent [Suboptimal] End Epimerization Minimized CheckSolvent->End [Solvent OK] UseAdditive->CheckBase ChangeBase->CheckConditions ModifyConditions->CheckSolvent ChangeSolvent->End

Caption: Troubleshooting workflow for addressing epimerization issues.

References

Technical Support Center: Mass Spectrometry Artifacts with Fmoc-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common mass spectrometry (MS) artifacts encountered when working with Fmoc-protected peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts I should expect to see in the mass spectrum of my Fmoc-protected peptide?

A1: When analyzing synthetic peptides by mass spectrometry, especially with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), it is common to observe adduct ions. These are formed when your peptide molecule associates with other ions present in the sample. The most frequently observed adducts are sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1][2] These cations are ubiquitous in laboratory environments and can originate from glassware, solvents, and even the researchers themselves.[3][4]

Q2: I see peaks at [M+23]⁺ and [M+39]⁺ in my mass spectrum. What are they?

A2: These peaks correspond to sodium and potassium adducts of your peptide. A peak at [M+23]⁺ represents your peptide with a sodium ion, and a peak at [M+39]⁺ indicates an adduct with a potassium ion.[2] In some cases, the protonated molecule [M+H]⁺ may be weak or entirely absent, with the metal adducts being the predominant species.[3]

Q3: My peptide has a C-terminal cysteine, and I see a +51 Da mass addition. What is this artifact?

A3: A mass increase of +51 Da on a peptide with a C-terminal cysteine is characteristic of the formation of 3-(1-piperidinyl)alanine.[2] This side reaction occurs during Fmoc deprotection when piperidine (B6355638), the deprotecting base, catalyzes the elimination of the cysteine's protected sulfhydryl group to form a dehydroalanine (B155165) intermediate. Piperidine then acts as a nucleophile and adds to this intermediate.[2]

Q4: What are dibenzofulvene (DBF) adducts and how do they appear in the mass spectrum?

A4: Dibenzofulvene (DBF) is a byproduct of the Fmoc-deprotection step.[5] The base used for deprotection, typically piperidine, reacts with the released Fmoc group to form a DBF-piperidine adduct.[6][7] While this adduct is generally washed away during synthesis, residual amounts can sometimes be detected in the mass spectrum. The mass of the DBF-piperidine adduct itself can be observed, and in some cases, DBF can react with the peptide, leading to unexpected mass additions.

Q5: I observe a mass addition of +96 Da in my peptide mass spectrum after cleavage. What could be the cause?

A5: A mass addition of +96 Da can sometimes be observed after trifluoroacetic acid (TFA) cleavage, particularly in peptides containing serine or threonine residues. This corresponds to the formation of a TFA ester on the side chain of these amino acids.

Troubleshooting Guides

Issue 1: High Abundance of Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts

Potential Causes:

  • Contamination from glassware.[3]

  • Impurities in solvents and reagents (e.g., water, acetonitrile).[4]

  • Leaching from plasticware.[3]

  • High salt concentration in the biological sample itself.[3]

  • Contamination from handling with ungloved hands.[3]

Troubleshooting Workflow:

Troubleshooting Sodium and Potassium Adducts start High [M+Na]+ / [M+K]+ Adducts Observed check_glassware Switch to Polypropylene (B1209903) Tubes and Vials start->check_glassware check_solvents Use High-Purity, LC-MS Grade Solvents check_glassware->check_solvents check_sample_prep Optimize Sample Desalting Protocol check_solvents->check_sample_prep modify_mobile_phase Add Competing Ions or Acid Modifiers check_sample_prep->modify_mobile_phase check_instrument Clean the Ion Source modify_mobile_phase->check_instrument solution Reduced or Eliminated Adduct Peaks check_instrument->solution

Caption: Troubleshooting workflow for minimizing sodium and potassium adducts.

Experimental Protocol: Minimizing Sodium and Potassium Adducts

  • Glassware and Plasticware:

    • Whenever possible, use certified low-density polyethylene (B3416737) (LDPE) or polypropylene containers instead of glassware, as salts can leach from glass.[3]

    • If glassware must be used, rinse thoroughly with high-purity water and a solvent like isopropanol (B130326) before use.

  • Solvents and Reagents:

    • Use high-purity, LC-MS grade solvents (e.g., water, acetonitrile, formic acid).

    • Prepare fresh mobile phases daily to minimize the leaching of contaminants.

  • Sample Preparation:

    • Incorporate a desalting step using C18 spin columns or pipette tips. Ensure the sample is acidified with formic or trifluoroacetic acid to a pH <3 before loading onto the C18 material to ensure binding.[8]

    • For native mass spectrometry, consider adding "supercharging" reagents like m-NBA or sulfolane, which have been shown to reduce sodium adduction.[9] Alternatively, adding volatile buffers like ammonium (B1175870) acetate (B1210297) at high concentrations can also be effective.[9][10]

  • Mobile Phase Modification:

    • Adding a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase can enhance protonation of the peptide, which competes with the formation of metal adducts.[4]

Issue 2: Presence of Piperidinylalanine Adduct (+51 Da) in C-Terminal Cysteine Peptides

Potential Causes:

  • Use of a base-labile cysteine side-chain protecting group.

  • The type of resin used can influence the rate of this side reaction.

  • Standard piperidine concentration and deprotection times may be too harsh for sensitive sequences.[2]

Logical Relationship for Minimizing Piperidinylalanine Formation:

Minimizing Piperidinylalanine Formation start Synthesis of C-Terminal Cysteine Peptide protecting_group Choose Sterically Hindered Cys Protecting Group (e.g., Trt) start->protecting_group resin_choice Select Appropriate Resin (e.g., 2-Chlorotrityl) start->resin_choice deprotection_conditions Modify Fmoc Deprotection Conditions start->deprotection_conditions result Reduced Piperidinylalanine Formation protecting_group->result resin_choice->result base_choice Use a Bulkier or Less Nucleophilic Base (e.g., 4-Methylpiperidine) deprotection_conditions->base_choice additives Add an Acidic Additive (e.g., OxymaPure) deprotection_conditions->additives base_choice->result additives->result

Caption: Strategies to minimize piperidinylalanine formation.

Experimental Protocol: Recommended Fmoc Deprotection for C-Terminal Cysteine Peptides

  • Reagent Preparation: Prepare a deprotection solution consisting of 30% (v/v) 4-methylpiperidine (B120128) and 0.5 M OxymaPure in high-purity DMF.[2]

  • Resin Swelling: Swell the resin-bound peptide in DMF.

  • Deprotection: Drain the DMF and add the freshly prepared deprotection solution. Allow the reaction to proceed for the standard deprotection time (e.g., 2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts.

  • Analysis: After completing the synthesis and cleaving the peptide, analyze a small aliquot by LC-MS to verify the reduction or absence of the +51 Da adduct.[2]

Issue 3: Low Peptide Identification Rate

Potential Causes:

  • Suboptimal enzymatic digestion.[11]

  • Inefficient fragmentation of precursor ions.[1]

  • Incorrect assignment of precursor ion charge state.[1]

  • Sample loss during preparation.[1]

  • Instrument malfunction or need for calibration.[8]

Troubleshooting Workflow for Low Peptide Identification:

Troubleshooting Low Peptide Identification start Low Peptide Identification Rate check_digestion Optimize Digestion Protocol (Time, Enzyme) start->check_digestion check_ms_params Optimize MS Fragmentation Parameters check_digestion->check_ms_params check_charge_state Verify Precursor Charge State Assignment check_ms_params->check_charge_state check_sample_prep Review Sample Prep for Potential Loss check_charge_state->check_sample_prep check_instrument Calibrate and Tune Mass Spectrometer check_sample_prep->check_instrument solution Improved Peptide Identification check_instrument->solution

Caption: Workflow for troubleshooting low peptide identification rates.

Data Presentation

Table 1: Common Adducts and Modifications in Peptide Mass Spectrometry

Adduct/ModificationMass Change (Da)Common Source/Cause
Protonation ([M+H]⁺)+1.0078Standard ionization in positive mode
Sodium Adduct ([M+Na]⁺)+22.9898Glassware, solvents, reagents[3][4]
Potassium Adduct ([M+K]⁺)+38.9637Glassware, solvents, reagents[3][4]
Piperidinylalanine+51Reaction of piperidine with C-terminal Cys[2]
TFA Ester+96Reaction of TFA with Ser/Thr during cleavage
Dibenzofulvene-Piperidine Adduct+251.17Byproduct of Fmoc deprotection[6][7]

Mandatory Visualizations

Fmoc Deprotection Mechanism

Fmoc Deprotection Mechanism cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination cluster_2 Step 3: DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine Piperidine Piperidine Piperidine_2 Piperidine Intermediate1_2 Carbanion Intermediate DBF Dibenzofulvene (DBF) Intermediate1_2->DBF Elimination Peptide_Amine H2N-Peptide DBF->Peptide_Amine + CO2 DBF_2 Dibenzofulvene (DBF) DBF_Adduct DBF-Piperidine Adduct DBF_2->DBF_Adduct + Piperidine

Caption: The three-step mechanism of Fmoc deprotection by piperidine.[5]

References

Validation & Comparative

Comparative Guide to Purity Analysis of Fmoc-Phe-Lys(Boc)-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of Fmoc-Phe-Lys(Boc)-PAB. This compound is a crucial dipeptide linker, frequently utilized in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] The purity of this linker is paramount as impurities can lead to the formation of undesired side-products, reduced conjugation efficiency, and compromised final product integrity.[3]

Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the most common method for assessing the purity of synthetic peptides and their derivatives.[4] The technique separates the target compound from its impurities based on hydrophobicity.

Experimental Protocol: RP-HPLC

A generalized protocol for the analysis of this compound is provided below. This method is based on standard procedures for Fmoc-protected peptides.[5][6]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[5][6]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN).[5][6]

  • Gradient: A typical linear gradient would be 10% to 90% Mobile Phase B over 20-30 minutes.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 214 nm (for peptide bonds) and 265 nm (for the Fmoc group).[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude or purified peptide linker in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of 1 mg/mL.[5]

Data Presentation: HPLC Purity Analysis

The following table summarizes hypothetical purity results for two different batches of this compound, as determined by the HPLC protocol described.

ParameterBatch ABatch B
Product Retention Time (min) 15.215.2
Purity by Area % (265 nm) 98.5%95.2%
Major Impurity 1 (Area %) 0.8% (at 14.8 min)2.1% (at 14.8 min)
Major Impurity 2 (Area %) 0.3% (at 16.1 min)1.5% (at 12.5 min)
Total Other Impurities 0.4%1.2%

Common Impurities: During the synthesis of Fmoc-protected amino acids and their coupling, several impurities can arise. These include dipeptides from side reactions, β-alanine derivatives formed from the rearrangement of the Fmoc reagent, and deletion or truncated sequences.[7][8] Rigorous quality control of the starting materials is essential to minimize these impurities.[3][7]

Workflow for HPLC Purity Analysis

The following diagram illustrates the typical workflow for analyzing the purity of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Solvent (ACN/H2O) p1->p2 p3 Filter Sample (0.45 µm) p2->p3 a1 Inject Sample into HPLC System p3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (214/265 nm) a2->a3 d1 Integrate Peaks in Chromatogram a3->d1 d2 Calculate Area % d1->d2 d3 Generate Purity Report d2->d3

A typical workflow for HPLC-based purity analysis.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods like Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages.

  • Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC): This technology is an evolution of HPLC that uses columns with smaller particle sizes (typically <2 µm) and operates at much higher pressures (up to 15,000 psi).[9][10] This results in significantly faster analysis times and improved resolution, allowing for better separation of closely eluting impurities.[9][11][12] The peak capacity in UHPLC can be almost double that of conventional HPLC for complex peptide samples.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[13][14] While HPLC with UV detection identifies peaks based on retention time and absorbance, LC-MS provides the mass-to-charge ratio of the eluting compounds.[15] This offers unambiguous confirmation of the target product's identity and allows for the structural characterization of unknown impurities, which is invaluable for process optimization and quality control.[15][16]

Comparative Summary of Analytical Techniques

The table below provides an objective comparison of HPLC, UPLC, and LC-MS for peptide purity analysis.

FeatureHPLC (High-Performance LC)UPLC/UHPLC (Ultra-High-Performance LC)LC-MS (LC-Mass Spectrometry)
Principle Separation by hydrophobicityEnhanced separation using smaller particles and higher pressureSeparation by hydrophobicity, detection by mass
Speed Standard (e.g., 20-30 min)Fast (e.g., 2-10 min)[9]Speed is determined by the LC method (can be HPLC or UPLC)
Resolution GoodExcellent, higher peak capacity[9][12]Same as the coupled LC method
Sensitivity GoodVery Good, due to reduced band broadening[9][10]Excellent, highly sensitive detection[16]
Information Retention Time & Purity (%)Retention Time & Purity (%)Retention Time, Purity (%), and Mass Confirmation
Cost LowerHigher initial instrument cost[9]Highest initial and operational cost
Primary Use Routine quality control, purity checksHigh-throughput screening, complex mixture analysis[10]Impurity identification, identity confirmation[15]
Relationship Between Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, balancing the need for speed, resolution, and detailed structural information.

Tech_Comparison cluster_LC Liquid Chromatography (Separation) cluster_Detect Detection Method HPLC HPLC (Standard Resolution, Standard Speed) UV UV-Vis Detector (Quantitative Data) HPLC->UV Standard LC-UV MS Mass Spectrometer (Structural & Quantitative Data) HPLC->MS LC-MS UPLC UPLC / UHPLC (High Resolution, High Speed) UPLC->UV High-Throughput LC-UV UPLC->MS UPLC-MS (High Resolution & ID)

References

A Comparative Guide to the Mass Spectrometry Characterization of Phe-Lys-PAB and Val-Cit-PAB ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, directly influencing its stability, efficacy, and safety profile. Among the variety of cleavable linkers, dipeptide linkers such as Phenylalanine-Lysine (Phe-Lys) and Valine-Citrulline (Val-Cit) coupled with a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer are frequently employed. This guide provides an objective comparison of the mass spectrometry characterization of the Phe-Lys-PAB linker and its widely used alternative, the Val-Cit-PAB linker, supported by available experimental data.

Comparative Analysis of Linker Stability and Cleavage

The stability of the linker in systemic circulation is paramount to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. In comparative studies, the Val-Cit-PAB linker has demonstrated significantly higher stability in human plasma compared to the Phe-Lys-PAB linker.[1] This increased stability is a key reason for the widespread adoption of the Val-Cit-PAB linker in many clinically approved and investigational ADCs.

Conversely, the Phe-Lys dipeptide has been shown to be more rapidly cleaved by lysosomal proteases like cathepsin B.[1] This faster cleavage could potentially lead to a more rapid release of the payload within the target tumor cell, a desirable characteristic for potent and efficient cell killing.

A study analyzing the stability of various linker-payloads in human liver S9 fractions and lysosomes provides insights into their relative cleavage rates. While not a direct comparison of Phe-Lys-PAB, the study design offers a framework for evaluating linker lability in relevant biological matrices.[2] The Val-Cit linker, for instance, showed over 80% digestion within 30 minutes in human liver lysosomes.[2]

Mass Spectrometry Fragmentation Analysis

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is an indispensable tool for the detailed characterization of ADCs, including the determination of the drug-to-antibody ratio (DAR), identification of conjugation sites, and elucidation of linker-payload fragmentation patterns.[1][3][4]

For the commonly used payload, monomethyl auristatin E (MMAE), characteristic fragment ions have been identified. For instance, when the sodium adduct of MMAE ([M+Na]⁺ at m/z 740.4) is used as the precursor ion, a specific MS/MS fragment at m/z 496.3 is observed.[5]

The following table summarizes hypothetical and reported mass spectrometry data for linkers conjugated to MMAE.

ParameterPhe-Lys-PAB-MMAEVal-Cit-PAB-MMAEData Source
Precursor Ion (m/z) [M+H]⁺ (Calculated)~1319.8 (Observed for MC-VC-PAB-MMAE)Hypothetical /[6]
Primary Cleavage Site Amide bond between Lys and PABAmide bond between Cit and PAB[7]
Key Fragment Ion 1 Phe-Lys dipeptide fragmentVal-Cit dipeptide fragmentHypothetical
Key Fragment Ion 2 PAB-MMAE fragmentPAB-MMAE fragmentHypothetical
MMAE-specific Fragment (from [M+Na]⁺) 496.3496.3[5]

Note: The precursor ion mass for Phe-Lys-PAB-MMAE is calculated based on its chemical formula and is presented as a hypothetical value for comparison. The observed mass for MC-VC-PAB-MMAE is from a patent and includes a maleimidocaproyl spacer.

Experimental Protocols

Detailed characterization of ADC linkers by mass spectrometry involves several key steps, from sample preparation to data analysis. The following is a generalized protocol that can be adapted for the analysis of Phe-Lys-PAB and Val-Cit-PAB linkers.

Sample Preparation
  • Enzymatic Digestion (for peptide mapping): The ADC is typically denatured, reduced, and alkylated, followed by digestion with a protease such as trypsin. This process generates smaller peptides, some of which will contain the linker-payload conjugated to a specific amino acid residue.[8]

  • Intact Mass Analysis: For DAR determination, the ADC can be analyzed intact or at the subunit level (e.g., light chain and heavy chain) after reduction.[1]

  • Released Payload Analysis: To study linker cleavage, the ADC can be incubated in a relevant biological matrix (e.g., plasma, lysosomal fractions), and the released payload can be extracted and analyzed.[2][9]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used to separate the peptides or intact protein subunits before they enter the mass spectrometer. A C4 or C8 column is often employed for larger molecules, while a C18 column is suitable for smaller peptides. The mobile phases typically consist of water and acetonitrile (B52724) with a small amount of formic acid.[3][10]

  • Mass Spectrometry: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is used for analysis.[11][12]

    • MS1 Scan (Full Scan): This is used to determine the mass-to-charge ratio (m/z) of the intact peptides or protein subunits, allowing for the calculation of their molecular weights and the determination of DAR.

    • MS/MS Scan (Fragmentation): In this mode, a specific precursor ion (e.g., a peptide with the linker-payload) is selected and fragmented. The resulting fragment ions provide information about the sequence of the peptide and the structure of the linker-payload. Higher-energy collisional dissociation (HCD) is a common fragmentation technique.[13]

Data Analysis

Specialized software is used to process the mass spectrometry data. For peptide mapping, the MS/MS spectra are searched against a database containing the antibody sequence to identify the peptides and the site of conjugation. For intact mass analysis, the raw data is deconvoluted to determine the mass of the different ADC species and calculate the average DAR.[9]

Visualization of Linker Cleavage and Fragmentation

The following diagrams illustrate the key processes involved in the enzymatic cleavage of a dipeptide linker and the subsequent fragmentation in a mass spectrometer.

Enzymatic Cleavage of a Dipeptide-PAB Linker ADC Antibody-Drug Conjugate (Antibody-Dipeptide-PAB-Payload) Lysosome Lysosome (Cathepsin B) ADC->Lysosome Internalization Cleavage Proteolytic Cleavage Lysosome->Cleavage Released_Payload Released Payload (Payload-PAB-Dipeptide) Cleavage->Released_Payload Releases Self_Immolation Self-Immolation of PAB Released_Payload->Self_Immolation Free_Payload Free Payload Self_Immolation->Free_Payload Releases

Caption: Workflow of ADC internalization and payload release.

Hypothetical MS/MS Fragmentation of a Linker-Payload Precursor Precursor Ion [Peptide-Dipeptide-PAB-Payload+H]+ Fragmentation MS/MS Fragmentation (e.g., HCD) Precursor->Fragmentation Fragment1 Fragment Ion 1 [Peptide-Dipeptide+H]+ Fragmentation->Fragment1 Fragment2 Fragment Ion 2 [PAB-Payload+H]+ Fragmentation->Fragment2 Fragment3 Payload-specific Fragments Fragmentation->Fragment3

Caption: Mass spectrometry fragmentation of a linker-payload.

Conclusion

The choice between a Phe-Lys-PAB and a Val-Cit-PAB linker for an ADC depends on the desired balance between plasma stability and the rate of payload release within the tumor cell. While Val-Cit-PAB offers superior stability in circulation, Phe-Lys-PAB may provide a faster payload release. Mass spectrometry is a critical analytical tool for characterizing these linkers, providing essential information on DAR, conjugation sites, and linker stability. Although direct comparative fragmentation data is limited in the public literature, the established methodologies for ADC analysis allow for a thorough characterization of these and other linker technologies, enabling informed decisions in the drug development process.

References

A Comparative Guide to the NMR Spectroscopy of Dipeptide Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload plays a pivotal role in determining the efficacy, stability, and overall therapeutic index of the conjugate. A thorough understanding of the linker's structural integrity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this characterization. This guide provides a comparative analysis of the NMR spectroscopic features of two prominent dipeptide linkers: Fmoc-Phe-Lys(Boc)-PAB and a widely used alternative, Fmoc-Val-Cit-PAB-OH .

The selection of a dipeptide linker is often dictated by the desired cleavage mechanism at the target cell. The this compound linker is designed for cleavage by lysosomal proteases that recognize the Phe-Lys motif, while the Fmoc-Val-Cit-PAB-OH linker is susceptible to cleavage by cathepsin B, an enzyme often overexpressed in tumor cells. Understanding their distinct NMR profiles is crucial for identity confirmation, purity assessment, and stability studies during the development of ADCs.

Comparative NMR Data Analysis

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and Fmoc-Val-Cit-PAB-OH. The data for this compound is estimated based on the analysis of structurally related compounds containing Fmoc, Phenylalanine, Boc-protected Lysine, and p-aminobenzyl (PAB) moieties. The data for Fmoc-Val-Cit-PAB-OH is compiled from literature reports on analogous structures. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)

Assignment This compound (Estimated) Fmoc-Val-Cit-PAB-OH (Literature-based) Key Differences & Rationale
Fmoc Protons
Aromatic7.85 (d), 7.65 (d), 7.40 (t), 7.30 (t)7.77 (d), 7.59 (d), 7.41 (t), 7.32 (t)Minor shifts due to subtle differences in the electronic environment.
CH4.25 (t)4.22 (t)The chemical environment of the fluorenyl methine proton is largely unaffected by the dipeptide sequence.
CH₂4.40 (d)4.38 (d)Similar to the CH proton, the methylene (B1212753) protons of the Fmoc group show consistent chemical shifts.
Amino Acid Protons
Phe α-CH~4.5-The α-proton of Phenylalanine is expected in this region.
Phe β-CH₂~3.1 (m), ~2.9 (m)-The diastereotopic β-protons of Phenylalanine.
Phe Aromatic~7.2 (m)-Aromatic protons of the Phenylalanine side chain.
Lys α-CH~4.2-The α-proton of Lysine.
Lys β, γ, δ-CH₂~1.8-1.4 (m)-Aliphatic protons of the Lysine side chain.
Lys ε-CH₂~3.0 (m)-The ε-methylene protons adjacent to the Boc-protected amine.
Val α-CH-~4.1The α-proton of Valine.
Val β-CH-~2.1The β-proton of Valine.
Val γ-CH₃-~0.9 (d)The diastereotopic methyl groups of Valine.
Cit α-CH-~4.3The α-proton of Citrulline.
Cit β, γ-CH₂-~1.9-1.6 (m)Aliphatic protons of the Citrulline side chain.
Cit δ-CH₂-~3.1 (m)The δ-methylene protons adjacent to the ureido group.
PAB Protons
Aromatic~7.4 (d), ~7.2 (d)~7.5 (d), ~7.2 (d)The para-substituted aromatic protons of the PAB linker.
CH₂OH~4.5~4.5The benzylic methylene protons.
Boc Protons
C(CH₃)₃~1.4 (s)-The characteristic singlet of the nine equivalent tert-butyl protons.

Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)

Assignment This compound (Estimated) Fmoc-Val-Cit-PAB-OH (Literature-based) Key Differences & Rationale
Fmoc Carbons
C=O~156.5~156.3The carbamate (B1207046) carbonyl of the Fmoc group.
Aromatic~144.0, ~141.3, ~127.7, ~127.0, ~125.1, ~120.0~143.8, ~141.3, ~127.8, ~127.1, ~125.3, ~120.0Consistent aromatic carbon signals of the fluorenyl group.
CH~47.2~47.3The methine carbon of the Fmoc group.
CH₂~67.0~66.8The methylene carbon of the Fmoc group.
Amino Acid Carbons
Phe C=O~172.0-The amide carbonyl of Phenylalanine.
Phe α-C~55.0-The α-carbon of Phenylalanine.
Phe β-C~38.0-The β-carbon of Phenylalanine.
Phe Aromatic~137.0, ~129.0, ~128.5, ~126.5-Aromatic carbons of the Phenylalanine side chain.
Lys C=O~173.0-The amide carbonyl of Lysine.
Lys α-C~54.0-The α-carbon of Lysine.
Lys β, γ, δ, ε-C~40.0, ~32.0, ~29.0, ~22.0-Aliphatic carbons of the Lysine side chain.
Val C=O-~171.5The amide carbonyl of Valine.
Val α-C-~60.0The α-carbon of Valine.
Val β-C-~30.5The β-carbon of Valine.
Val γ-C-~19.0, ~18.0The diastereotopic methyl carbons of Valine.
Cit C=O-~172.8The amide carbonyl of Citrulline.
Cit α-C-~53.5The α-carbon of Citrulline.
Cit β, γ, δ-C-~29.5, ~27.0, ~40.0Aliphatic carbons of the Citrulline side chain.
Cit Ureido C=O-~159.0The carbonyl of the ureido group in Citrulline.
PAB Carbons
Aromatic~137.0, ~132.0, ~128.0, ~120.0~137.5, ~131.5, ~128.5, ~120.5Aromatic carbons of the PAB linker.
CH₂OH~64.0~64.5The benzylic methylene carbon.
Boc Carbons
C=O~156.0-The carbamate carbonyl of the Boc group.
C(CH₃)₃~79.0-The quaternary carbon of the Boc group.
C(CH₃)₃~28.5-The methyl carbons of the Boc group.

Experimental Protocols

A standardized protocol is essential for obtaining reproducible NMR data for these dipeptide linkers.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the dipeptide linker and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic molecules and to allow for the observation of exchangeable amide protons.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (B1202638) (TMS) can be used as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex spin systems in these molecules.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: A spectral width of approximately 16 ppm is generally adequate.

    • Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: A spectral width of around 220 ppm is necessary to cover the full range of carbon chemical shifts.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

  • 2D NMR Spectroscopy (for full structural elucidation):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same amino acid residue.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, aiding in the definitive assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments of the molecule.

Visualization of Key Structural Features and NMR Logic

The following diagrams, generated using Graphviz, illustrate the chemical structures and the logical workflow for NMR analysis.

Fmoc_Phe_Lys_Boc_PAB cluster_Fmoc Fmoc Group cluster_Phe Phenylalanine cluster_Lys Lysine (Boc) cluster_PAB PAB Linker Fmoc Fmoc Phe Phe Fmoc->Phe H_NMR ¹H NMR Lys Lys(Boc) Phe->Lys PAB PAB Lys->PAB Structure Structural Elucidation H_NMR->Structure C_NMR ¹³C NMR C_NMR->Structure TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->Structure

Caption: Chemical structure and NMR analysis workflow for this compound.

Fmoc_Val_Cit_PAB_OH cluster_Fmoc Fmoc Group cluster_Val Valine cluster_Cit Citrulline cluster_PAB PAB Linker Fmoc Fmoc Val Val Fmoc->Val H_NMR ¹H NMR Cit Cit Val->Cit PAB PAB-OH Cit->PAB Structure Structural Confirmation H_NMR->Structure C_NMR ¹³C NMR C_NMR->Structure TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->Structure

Caption: Chemical structure and NMR analysis workflow for Fmoc-Val-Cit-PAB-OH.

A Comparative Guide to the Stability of Fmoc-Phe-Lys(Boc)-PAB and Val-Cit-PAB ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical determinant in the design of effective and safe Antibody-Drug Conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while efficiently cleaving to release the cytotoxic agent upon internalization into target tumor cells. This guide provides an objective comparison of two prominent dipeptide linkers: Fmoc-Phe-Lys(Boc)-PAB and Val-Cit-PAB, focusing on their stability profiles supported by experimental data.

Overview of Dipeptide Linkers

Both Phe-Lys-PAB and Val-Cit-PAB are enzymatically cleavable linkers designed for selective release of payloads within the lysosomal compartment of cancer cells.[1] The cleavage is primarily mediated by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor tissues.[2] The mechanism involves the cleavage of the dipeptide sequence, leading to the self-immolation of the p-aminobenzyl carbamate (B1207046) (PAB) spacer and the subsequent release of the unmodified payload.[1][3]

Comparative Plasma Stability

The stability of the linker in plasma is a crucial parameter for predicting the therapeutic window of an ADC. Premature cleavage in circulation can lead to systemic toxicity and reduced efficacy. The following table summarizes the available quantitative data on the plasma stability of Phe-Lys-PAB and Val-Cit-PAB linkers.

LinkerSpeciesParameterValueReference
Phe-Lys-PABC HumanHalf-life (t½)30 days[4]
MouseHalf-life (t½)12.5 hours[4]
Val-Cit-PABC HumanHalf-life (t½)230 days[4]
MouseHalf-life (t½)80 hours[4]

Key Observations:

  • In human plasma, the Val-Cit-PAB linker demonstrates significantly higher stability with a half-life of 230 days compared to 30 days for the Phe-Lys-PAB linker.[4]

  • Conversely, in mouse plasma, the Val-Cit-PAB linker shows greater stability (t½ = 80 hours) than the Phe-Lys-PAB linker (t½ = 12.5 hours).[4] It is important to note that the Val-Cit linker is known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), which contributes to its lower stability in murine models compared to human plasma.[5][6]

Enzymatic Cleavage and Specificity

The intended mechanism of action for both linkers relies on cleavage by lysosomal proteases. However, their susceptibility to other enzymes can influence their overall stability and potential for off-target effects.

Val-Cit-PAB:

  • Cathepsin B: Efficiently cleaved by Cathepsin B within the acidic environment of the lysosome.[2]

  • Carboxylesterase 1C (Ces1C): Susceptible to cleavage by rodent Ces1C, leading to lower stability in mouse and rat plasma.[5][6] This is a critical consideration for preclinical studies in these species.

  • Neutrophil Elastase: Can be cleaved by human neutrophil elastase, which has been suggested as a potential contributor to off-target toxicities like neutropenia.[5][7]

Phe-Lys-PAB:

  • Cathepsin B: Also designed to be a substrate for Cathepsin B.[] Studies have shown that model molecules with the Phe-Lys dipeptide exhibit excellent stability in human plasma and are effectively cleaved by Cathepsin B.[] The rate of cleavage can be influenced by the steric hindrance of the conjugated payload.[]

  • Other Enzymes: There is less specific data available in the public domain regarding the susceptibility of the Phe-Lys-PAB linker to other enzymes like carboxylesterases or neutrophil elastase.

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol provides a general framework for assessing the stability of ADCs in plasma.

Objective: To determine the rate of linker cleavage and payload release of an ADC in plasma from different species.

Materials:

  • Test ADC (with either Phe-Lys-PAB or Val-Cit-PAB linker)

  • Control ADC (with a known stable linker, if available)

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system

  • Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction)

Procedure:

  • Incubation: Dilute the test ADC to a final concentration (e.g., 10-100 µg/mL) in the plasma of the desired species. Prepare a control sample in PBS.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, 96, 120, 144, 168 hours), collect aliquots and immediately freeze them at -80°C to halt any further reaction.[4]

  • Sample Preparation:

    • For Released Payload Analysis: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free payload.

    • For Intact ADC Analysis (DAR measurement): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A/G beads).

  • LC-MS/MS Analysis: Analyze the processed samples by LC-MS/MS to quantify the amount of released payload or the change in the drug-to-antibody ratio (DAR) over time.[4][9]

  • Data Analysis: Plot the concentration of the released payload or the average DAR against time. Calculate the half-life (t½) of the linker in plasma.[4]

G cluster_workflow Experimental Workflow: In Vitro Plasma Stability Assay cluster_prep Sample Preparation Options A ADC Incubation in Plasma (37°C) B Time-Point Sampling (e.g., 0-168h) A->B C Sample Quenching (-80°C) B->C D Sample Preparation C->D E LC-MS/MS Analysis D->E D1 Protein Precipitation (for Free Payload) D->D1 D2 Immunoaffinity Capture (for Intact ADC/DAR) D->D2 F Data Analysis (Half-life Calculation) E->F

General workflow for an in vitro ADC plasma stability assay.
Cathepsin B Cleavage Assay

This assay determines the susceptibility of the linker to its intended cleavage enzyme.

Objective: To measure the rate of payload release from an ADC upon incubation with Cathepsin B.

Materials:

  • Test ADC

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

  • Incubator at 37°C

  • HPLC or LC-MS/MS system

Procedure:

  • Enzyme Activation: Pre-activate Cathepsin B in the assay buffer according to the manufacturer's instructions.

  • Reaction Initiation: In a microcentrifuge tube, combine the test ADC with the assay buffer. Initiate the reaction by adding the activated Cathepsin B.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points, take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a protease inhibitor or by immediate freezing).

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

G cluster_pathway Linker Cleavage and Payload Release Pathway ADC Antibody-Drug Conjugate (in Lysosome) Cleavage Dipeptide Cleavage ADC->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Intermediate Unstable PAB Intermediate Cleavage->Intermediate SelfImmolation 1,6-Self-Immolation Intermediate->SelfImmolation Payload Free Cytotoxic Payload SelfImmolation->Payload Byproducts CO2 + Aza-quinone Methide SelfImmolation->Byproducts

Mechanism of payload release via Cathepsin B cleavage.

Conclusion

Both this compound and Val-Cit-PAB are effective cathepsin-cleavable linkers for ADCs. The choice between them may depend on the specific requirements of the therapeutic application.

  • The Val-Cit-PAB linker offers exceptional stability in human plasma, making it an excellent candidate for ADCs with a long circulating half-life to maximize tumor accumulation. However, its instability in rodent plasma necessitates careful consideration and potentially the use of specialized animal models for preclinical evaluation. Its susceptibility to neutrophil elastase may also be a factor to consider in safety assessments.

  • The Phe-Lys-PAB linker, while exhibiting lower stability in human plasma compared to Val-Cit-PAB, still possesses a substantial half-life of 30 days.[4] This level of stability may be sufficient for many ADC applications. Further investigation into its susceptibility to a broader range of proteases would provide a more complete understanding of its in vivo behavior.

Ultimately, the optimal linker choice will depend on a comprehensive evaluation of the ADC's overall properties, including the antibody, the payload, and the target indication, with in-depth stability studies being a cornerstone of the selection process.

References

A Comparative Guide to Dipeptide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), bridging the antibody and the cytotoxic payload. Its chemical properties dictate the stability of the ADC in circulation and the efficiency of payload release within the target tumor cell, thereby influencing the overall therapeutic index.[1] Among the various types of linkers, enzyme-cleavable dipeptide linkers have become a cornerstone of modern ADC design, utilized in a majority of clinically approved and investigational ADCs.[2][]

This guide provides an objective comparison of the most common dipeptide linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in linker selection and ADC design.

Common Dipeptide Linkers and Their Properties

The most prevalent dipeptide linkers are Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala).[4] These sequences are designed to be substrates for lysosomal proteases, such as Cathepsin B, which are highly active within cancer cells.[5] This enzymatic cleavage is the primary mechanism for releasing the cytotoxic payload at the target site.[4]

Valine-Citrulline (Val-Cit):

  • Prevalence: Val-Cit is the most widely used dipeptide linker in ADCs, featured in approved drugs like Adcetris® and Polivy®.[6]

  • Cleavage: It is efficiently cleaved by several lysosomal proteases, including Cathepsin B, K, and L.[] This broad sensitivity ensures robust payload release.[]

  • Stability: Val-Cit linkers demonstrate good plasma stability, which is crucial for minimizing off-target toxicity.[6][8]

  • Limitations: The hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PABC) spacer can lead to ADC aggregation, particularly at high drug-to-antibody ratios (DAR).[6][9] This can negatively impact the ADC's pharmacokinetic properties.[10]

Valine-Alanine (Val-Ala):

  • Properties: Val-Ala is another effective dipeptide linker with comparable stability and cellular activity to Val-Cit.[4]

  • Advantages: It possesses lower hydrophobicity compared to Val-Cit, which can be advantageous when working with lipophilic payloads like PBD dimers.[6] ADCs with Val-Ala linkers have been shown to achieve high DARs (up to 7.4) with limited aggregation.[4][6]

  • Performance: In some studies with non-internalizing antibodies, Val-Ala has demonstrated better performance compared to Val-Cit, Val-Lys, and Val-Arg analogs.[11]

Other Dipeptide Linkers:

  • Phenylalanine-Lysine (Phe-Lys): While also a substrate for Cathepsin B, Phe-Lys linkers have shown substantially lower stability in human plasma compared to Val-Cit.[2][8]

  • Valine-Lysine (Val-Lys) and Valine-Arginine (Val-Arg): These linkers have generally exhibited weaker in vivo anticancer activity compared to Val-Ala and Val-Cit in certain models.[11]

Quantitative Data Comparison

The following tables summarize key performance data for different dipeptide linkers based on published studies.

Table 1: In Vitro and In Vivo Performance Comparison

LinkerADC ExampleIn Vitro Potency (IC50)In Vivo Efficacy (Tumor Model)Key Findings
Val-Cit F16-MMAENot specifiedCurative at 7 mg/kgShowed similar metabolic profiles and MMAE loss rate to Val-Ala.[11]
Val-Ala F16-MMAENot specifiedBest tumor growth inhibition at 3 mg/kgExhibited better performance than Val-Cit, Val-Lys, and Val-Arg at suboptimal doses.[11]
Val-Lys F16-MMAENot specifiedShowed anticancer activityLess effective than Val-Ala and Val-Cit.[11]
Val-Arg F16-MMAENot specifiedWeakest anticancer activityLeast effective among the four tested dipeptides.[11]
Val-Cit Anti-HER2 ADCNot specifiedNot specifiedProne to aggregation at high DAR.[6]
Val-Ala Anti-HER2 ADCNot specifiedNot specifiedAllows for high DAR with limited aggregation.[6]

Table 2: Stability and Cleavage Efficiency

LinkerPlasma StabilityCathepsin B Cleavage EfficiencyNotes
Val-Cit Good stability in human plasma.[8]Efficiently cleaved.[]Broadly sensitive to multiple cathepsins.[]
Val-Ala Similar buffer stability to Val-Cit.[]Similar to Val-Cit.[]Better hydrophilicity than Val-Cit.[12]
Phe-Lys Substantially less stable than Val-Cit in human plasma.[8]Efficiently cleaved.[2]
cBu-Cit Not specifiedHighly selective for Cathepsin B.[]Designed for improved selectivity over Val-Cit.[]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: The ADC is incubated in human or animal plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[13]

  • Sample Collection: At each time point, an aliquot of the plasma-ADC mixture is collected.

  • Quantification of Intact ADC: The concentration of the intact ADC can be measured using methods like ELISA.[14]

  • Quantification of Free Payload:

    • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma samples to precipitate proteins.[1]

    • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

    • LC-MS/MS Analysis: The supernatant, containing the released payload, is collected and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the free drug.[1]

Protocol 2: Enzymatic Cleavage Assay

Objective: To measure the rate and efficiency of linker cleavage by a specific protease (e.g., Cathepsin B).

Methodology:

  • Reaction Setup: The ADC or a model peptide-payload conjugate is incubated with purified Cathepsin B in an appropriate assay buffer (typically pH 5.0-6.0 with a reducing agent like DTT) at 37°C.[5]

  • Time-Course Analysis: Aliquots are taken at different time points.

  • Reaction Quenching: The enzymatic reaction is stopped, often by adding a protease inhibitor or by protein precipitation.

  • Analysis: The samples are analyzed by HPLC or LC-MS/MS to quantify the amount of released payload and remaining intact conjugate over time.[15]

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against cancer cell lines.

Methodology:

  • Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and free payload for a set duration (e.g., 72-96 hours).

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

  • Data Analysis: The results are used to generate dose-response curves and calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

ADC Mechanism of Action and Linker Cleavage

The following diagram illustrates the general mechanism of action for an ADC with a protease-cleavable dipeptide linker.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_lysosome Lysosome (Low pH) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding ADC_Internalized Internalized ADC Antigen->ADC_Internalized 2. Internalization (Endocytosis) CathepsinB Cathepsin B ADC_Internalized->CathepsinB 3. Trafficking to Lysosome Payload Released Cytotoxic Payload CathepsinB->Payload 4. Linker Cleavage Nucleus Nucleus Payload->Nucleus 5. Payload Action (e.g., DNA Damage) Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis 6. Cell Killing

Caption: General mechanism of action for an ADC with a protease-cleavable linker.

Experimental Workflow for Linker Stability Analysis

This diagram outlines the workflow for comparing the stability of different dipeptide linkers.

Linker_Stability_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis start Start: Synthesize ADCs with Different Dipeptide Linkers (Val-Cit, Val-Ala, etc.) plasma_stability Plasma Stability Assay (Incubate in plasma) start->plasma_stability enzyme_cleavage Enzymatic Cleavage Assay (Incubate with Cathepsin B) start->enzyme_cleavage pk_study Pharmacokinetic (PK) Study (Animal Model) start->pk_study efficacy_study Efficacy Study (Tumor Xenograft Model) start->efficacy_study lcms LC-MS/MS Analysis (Quantify free payload) plasma_stability->lcms enzyme_cleavage->lcms pk_study->lcms elisa ELISA (Quantify intact ADC) pk_study->elisa tumor_growth Measure Tumor Volume efficacy_study->tumor_growth data_comp Compare Linker Performance: - Stability - Cleavage Rate - Efficacy - Therapeutic Window lcms->data_comp elisa->data_comp tumor_growth->data_comp

Caption: Workflow for the comparative evaluation of ADC dipeptide linkers.

References

A Comparative Guide to In-Vitro Cleavage Assays for Phe-Lys Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Phenylalanine-Lysine (Phe-Lys) dipeptide linker, a critical component in the design of antibody-drug conjugates (ADCs), against other common linker technologies. We present detailed experimental protocols, comparative performance data, and visualizations to assist researchers in the selection and evaluation of linkers for targeted therapeutic delivery.

Introduction to Phe-Lys Linkers

Enzyme-cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload upon internalization into target tumor cells.[1][2][] The Phe-Lys dipeptide linker is a well-established substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[][5] Upon cleavage of the amide bond by Cathepsin B, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often triggered to spontaneously release the active drug.[2][6] The Phe-Lys linker has demonstrated a favorable balance of plasma stability and efficient intracellular cleavage, making it a valuable tool in ADC development.[1][6]

Experimental Protocol: In-Vitro Cathepsin B Cleavage Assay

This protocol details a fluorometric assay to determine the susceptibility and kinetics of a Phe-Lys linker conjugated to a fluorophore.

1. Materials and Reagents

  • Recombinant Human Cathepsin B

  • Phe-Lys linker conjugated to a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

  • Cathepsin B Inhibitor (e.g., CA-074) for negative control

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission ~380/460 nm for AMC)

2. Procedure

a. Reagent Preparation:

  • Prepare Assay Buffer and Activation Buffer.
  • Thaw recombinant Cathepsin B on ice. Dilute to a working concentration (e.g., 2X the final desired concentration) in Activation Buffer. Incubate for 15 minutes at room temperature to activate the enzyme.
  • Prepare the Phe-Lys-fluorophore substrate solution. Dissolve the substrate in DMSO to create a stock solution and then dilute to a working concentration (e.g., 2X the final desired concentration) in Assay Buffer.
  • For the negative control, pre-incubate a portion of the activated Cathepsin B solution with a Cathepsin B inhibitor for 15 minutes at room temperature.

b. Assay Plate Setup (50 µL final volume per well):

  • Test Wells: Add 25 µL of activated Cathepsin B solution and 25 µL of the Phe-Lys-fluorophore substrate solution.
  • Negative Control Wells: Add 25 µL of the inhibitor-treated Cathepsin B solution and 25 µL of the substrate solution.
  • Blank (Substrate Only) Wells: Add 25 µL of Activation Buffer and 25 µL of the substrate solution.

c. Incubation:

  • Incubate the plate at 37°C. For an endpoint assay, incubate for a fixed time (e.g., 60 minutes). For a kinetic assay, take fluorescence readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

d. Measurement:

  • Measure the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

3. Data Analysis

  • Subtract the average fluorescence of the Blank wells from all other wells.

  • The rate of cleavage is proportional to the increase in fluorescence over time.

  • For kinetic analysis, plot fluorescence units versus time. The initial velocity (V₀) can be determined from the linear portion of the curve.

  • Kinetic parameters (Km and kcat) can be determined by measuring the initial velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[7][8]

G prep Reagent Preparation (Enzyme Activation, Substrate Dilution) setup Assay Plate Setup (Enzyme + Substrate) prep->setup Add to 96-well plate incubate Incubation (37°C) setup->incubate Transfer to incubator measure Fluorescence Measurement (Plate Reader) incubate->measure Read at intervals (Kinetic) or Endpoint analyze Data Analysis (Subtract Blank, Calculate Rate) measure->analyze Export data G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space cluster_lysosome Lysosome (pH ~4.8) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Cleavage Cathepsin B cleaves Phe-Lys Linker Drug Released Payload Cleavage->Drug 4. Drug Release Endosome->Cleavage 3. Trafficking Target Intracellular Target (e.g., DNA, Microtubules) Drug->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

References

A Comparative Guide to Validating ADC Conjugation: Fmoc-Phe-Lys(Boc)-PAB vs. Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the stability and cleavage characteristics of its linker. The validation of the conjugation process is therefore a pivotal step in ADC development. This guide provides an objective comparison of ADCs conjugated with the protease-cleavable Fmoc-Phe-Lys(Boc)-PAB linker against other common linker technologies. The comparison is based on key performance indicators: Drug-to-Antibody Ratio (DAR), aggregation propensity, in vitro cytotoxicity, and plasma stability, supported by experimental data from various studies.

Performance Comparison of ADC Linkers

The selection of a linker technology significantly impacts the therapeutic window of an ADC. The following tables summarize quantitative data from multiple sources to facilitate a comparative analysis of different linker types. It is important to note that these values are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: Drug-to-Antibody Ratio (DAR) and Aggregation

Linker TypeTypical DARAggregation (%)Comments
Phe-Lys ~4Data not availableA protease-cleavable dipeptide linker.
Val-Cit 3-4Can be significant, especially at high DARA widely used cathepsin B-cleavable linker. Aggregation can be a challenge with hydrophobic payloads.[1]
Val-Ala Up to 7.4<10% (at high DAR)Exhibits lower hydrophobicity and less aggregation at high DAR compared to Val-Cit.[1]
Non-cleavable (e.g., SMCC) ~3.5Generally lowOffers high plasma stability but relies on antibody degradation for payload release.

Table 2: In Vitro Cytotoxicity (IC50)

Linker TypePayloadCell LineIC50
Phe-Lys AuristatinVariousData not available
Val-Cit MMAEVariousPotent, often in the low nM range
Val-Ala MMAEVariousPotent, with similar or slightly better performance than Val-Cit in some models.[2]
Val-Lys MMAEA431Less potent than Val-Ala and Val-Cit[2]
Val-Arg MMAEA431Least potent among the tested dipeptides[2]

Table 3: Plasma Stability

Linker TypeSpeciesParameterValueReference
Phe-Lys-PABC HumanHalf-life (t1/2)30 days[3]
Phe-Lys-PABC MouseHalf-life (t1/2)12.5 hours[3]
Val-Cit-PABC HumanHalf-life (t1/2)230 days[3]
Val-Cit-PABC MouseHalf-life (t1/2)80 hours[3]

The data suggests that while both Phe-Lys and Val-Cit are effective protease-cleavable linkers, Val-Cit exhibits significantly greater stability in both human and mouse plasma.[3] The choice between different dipeptide linkers can also impact the ADC's potency, with Val-Ala showing promise as a potent and less aggregation-prone alternative to Val-Cit.[1][2]

Experimental Protocols for ADC Validation

Accurate and reproducible validation of ADC conjugation is essential for quality control and preclinical development. Below are detailed methodologies for key experiments.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that influences both the efficacy and toxicity of an ADC.

a) Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload.

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Gradient: A linear gradient from high to low salt concentration.

  • Detection: UV absorbance at 280 nm.

  • Procedure:

    • Equilibrate the column with Mobile Phase A.

    • Inject the ADC sample.

    • Run a linear gradient to 100% Mobile Phase B over 20-30 minutes.

    • Peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) will elute at different retention times.

    • Calculate the average DAR by determining the weighted average of the peak areas.

b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC can also be used to determine DAR, often after reduction of the ADC.

  • Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from low to high acetonitrile concentration.

  • Detection: UV absorbance at 280 nm and/or mass spectrometry (LC-MS).

  • Procedure:

    • (Optional) Reduce the ADC sample with a reducing agent like DTT to separate light and heavy chains.

    • Inject the sample onto the equilibrated column.

    • Run a suitable gradient to separate the different species.

    • If using LC-MS, the mass of the light and heavy chains with different numbers of conjugated drugs can be determined to calculate the DAR.

Analysis of ADC Aggregation

Aggregation is a critical quality attribute as it can affect efficacy, pharmacokinetics, and immunogenicity.

Size Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their hydrodynamic radius.

  • Column: A size exclusion column with an appropriate pore size for antibodies (e.g., 300 Å).

  • Mobile Phase: A physiological buffer such as phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: Isocratic flow, typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Inject the ADC sample.

    • Monitor the elution profile. Monomeric ADC will elute as the main peak, while aggregates will elute earlier as high molecular weight (HMW) species.

    • Quantify the percentage of aggregates by integrating the peak areas.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

MTT/XTT Assay

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

  • Materials:

    • Target cancer cell line (expressing the antigen of interest).

    • Complete cell culture medium.

    • ADC samples at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.

    • Solubilization buffer (for MTT assay).

  • Procedure:

    • Seed the target cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC and control antibodies.

    • Incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

    • Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

    • If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing the Validation Workflow

To provide a clear overview of the experimental process for validating ADC conjugation, the following workflow diagram has been generated using Graphviz (DOT language).

ADC_Validation_Workflow cluster_conjugation ADC Conjugation cluster_validation Validation Assays cluster_results Performance Metrics Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker_Payload Linker_Payload Linker_Payload->Conjugation Purification Purification Conjugation->Purification DAR_Analysis DAR Analysis (HIC/RP-HPLC) Purification->DAR_Analysis Characterize Drug Loading Aggregation_Analysis Aggregation Analysis (SEC-HPLC) Purification->Aggregation_Analysis Assess Physical Stability Cytotoxicity_Assay In Vitro Cytotoxicity Assay Purification->Cytotoxicity_Assay Determine Potency DAR_Value DAR_Value DAR_Analysis->DAR_Value Aggregation_Percentage Aggregation_Percentage Aggregation_Analysis->Aggregation_Percentage IC50_Value IC50_Value Cytotoxicity_Assay->IC50_Value

Caption: Workflow for ADC conjugation and validation.

This comprehensive approach to validating ADC conjugation, incorporating rigorous analytical techniques and a thorough understanding of linker properties, is essential for the successful development of safe and effective antibody-drug conjugates.

References

Comparative Plasma Stability of Peptide Linkers for Antibody-Drug Conjugates: A Focus on Phe-Lys-PAB

Author: BenchChem Technical Support Team. Date: December 2025

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both safety and efficacy. An ideal linker must remain intact in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced therapeutic effect. Upon reaching the target tumor cells, the linker should then be efficiently cleaved to release the drug.[1] This guide provides a comparative analysis of the plasma stability of the Phenylalanine-Lysine (Phe-Lys) self-immolative p-aminobenzyl (PAB) linker and other commonly used dipeptide linkers in ADC development.

While the query specified Fmoc-Phe-Lys(Boc)-PAB, it is important to note that the Fmoc and Boc groups are protecting groups used during synthesis. In the final ADC construct, these are removed to allow conjugation of the antibody and the payload. Therefore, the plasma stability of the core Phe-Lys-PAB linker is the relevant focus for researchers, scientists, and drug development professionals.

Comparative Plasma Stability Data

Dipeptide linkers are designed to be cleaved by proteases, such as cathepsin B, which are highly active within the lysosomes of tumor cells.[1][2] The stability of these linkers can vary significantly between different peptide sequences and across species, a crucial consideration for preclinical evaluation. The following table summarizes available quantitative data on the plasma stability of Phe-Lys and other cleavable ADC linkers.

LinkerSpeciesMetricValueReference
Phe-Lys-PABC HumanHalf-life (t1/2)~30 days[1]
Phe-Lys-PABC MouseHalf-life (t1/2)~20 hours[1]
Val-Cit-PABCHumanHalf-life (t1/2)Stable[2][3][4]
Val-Cit-PABCMouseHalf-life (t1/2)~80 hours[1]
Val-Cit-PABCMouseStability IssueSusceptible to Carboxylesterase 1C (Ces1C)[2][5][6]
EVCit-PABCMouseHalf-life (t1/2)~12 days[7][8]
Val-Ala-PABCNot SpecifiedStabilityGood systemic stability[9]

Note: Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, ADC constructs, and analytical methods.

The Val-Cit linker is a widely used, well-established linker that demonstrates excellent stability in human plasma.[1][2] However, it is known to be less stable in rodent plasma due to its susceptibility to the enzyme carboxylesterase 1C (Ces1C), which can complicate preclinical assessment.[2][5][6] The Phe-Lys linker also shows good stability in human plasma but is more rapidly cleaved in mouse plasma compared to the Val-Cit linker.[1] To address the stability issues in rodent models, next-generation linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, have been developed, showing dramatically improved half-life in mice.[7][8]

Experimental Protocol: In Vitro ADC Plasma Stability Assay

The following is a generalized protocol for assessing the in vitro plasma stability of an ADC. Specific parameters may need to be optimized based on the specific ADC and the analytical method used.

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.

Materials:

  • Test ADC (e.g., containing Phe-Lys-PAB linker)

  • Control ADC (with a known stable linker, if available)

  • Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator with gentle shaking

  • Analytical instrumentation (e.g., LC-MS, ELISA)

  • Reagents for sample processing (e.g., affinity capture beads like Protein A, reagents for payload extraction)

Procedure:

  • ADC Incubation:

    • Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species.[1]

    • Prepare a control sample by diluting the ADC in PBS to the same concentration.

    • Incubate all samples at 37°C with gentle shaking.[1]

  • Time-Point Sampling:

    • Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 4, 24, 48, 72, 96, 144, 168 hours).[1][10]

    • Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.[1]

  • Sample Analysis:

    • To measure intact ADC (Drug-to-Antibody Ratio - DAR):

      • Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A magnetic beads).[1][11]

      • Wash the beads with PBS to remove unbound plasma proteins.

      • Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[1][12] A decrease in DAR over time indicates linker cleavage or payload loss.

    • To measure released payload:

      • Extract the free payload from the plasma samples using an appropriate method (e.g., protein precipitation followed by solid-phase extraction).

      • Quantify the amount of free payload using LC-MS.[13] An increase in free payload over time corresponds to linker cleavage.

Visualizations

The following diagrams illustrate the experimental workflow for assessing plasma stability and the structure of the Phe-Lys-PAB linker.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis A ADC in Plasma C Incubate at 37°C A->C B ADC in PBS (Control) B->C D Collect Aliquots at Time Points (0, 24, 48h...) C->D Gentle Shaking E Immunoaffinity Capture (e.g., Protein A) D->E G Payload Extraction D->G F LC-MS Analysis of Intact ADC (DAR) E->F H LC-MS Analysis of Free Payload G->H

Caption: Workflow for in vitro plasma stability assay of ADCs.

G cluster_linker Phe-Lys-PAB Linker Structure cluster_cleavage Antibody Antibody Phe Phe Antibody->Phe Conjugation Lys Lys Phe->Lys PAB PAB Lys->PAB Cleavage Plasma Protease Cleavage Site Payload Payload PAB->Payload Self-immolation Cleavage->PAB Cleavage

Caption: Structure of the Phe-Lys-PAB linker and the protease cleavage site.

References

A Comparative Performance Analysis of PAB and Other Self-Immolative Spacers in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance characteristics of p-aminobenzyl (PAB) self-immolative spacers in comparison to other prevalent linker technologies, supported by experimental data and methodologies.

Self-immolative spacers are critical components in the design of advanced drug delivery systems, particularly in antibody-drug conjugates (ADCs). They are designed to remain stable in circulation and then, upon a specific triggering event, undergo a spontaneous cascade of electronic rearrangements to release a therapeutic payload. The p-aminobenzyl (PAB) group is a widely utilized self-immolative spacer, but a variety of other systems have been developed, each with distinct performance characteristics. This guide provides a comprehensive comparison of PAB with other self-immolative spacers, focusing on key performance metrics such as cleavage kinetics, stability, and the resulting bystander effect.

Data Presentation: A Quantitative Comparison

The efficacy of a self-immolative spacer is largely determined by its cleavage kinetics and stability. The following tables summarize the available quantitative data for PAB and other common self-immolative spacers.

Table 1: Comparison of Cleavage Kinetics of Self-Immolative Spacers

Self-Immolative SpacerTriggering MechanismPayload/ReporterHalf-life (t½)Experimental ConditionsReference
p-Aminobenzyl Carbamate (PABC) Enzymatic (Penicillin G Amidase)7-hydroxycoumarin6 minNot specified[1]
PABC-Cyclization Hybrid Enzymatic (Penicillin G Amidase)7-hydroxycoumarin< 10 min (complete release)Not specified[1]
Valine-Citrulline-PABC (vc-PABC) Enzymatic (Cathepsin B)Doxorubicin~150 minPurified cathepsin B, pH 4.5[2]
Imine-based (double PABC) Acidic pHNot specified>20 hours (at pH 7.4)pH 7.4 buffer[3]
Esterase-triggered Enzymatic (Esterase)Umbelliferone5 minNot specified[4]
Dextran-based (H₂O₂ sensitive) Chemical (H₂O₂)Ovalbumin36 ± 1 minNot specified[4]

Table 2: Comparative Bystander Effect of ADCs with Different Self-Immolative Linkers

The bystander effect, where the released payload can kill neighboring antigen-negative tumor cells, is a crucial attribute for ADCs. The efficiency of this effect is influenced by the linker's ability to release a membrane-permeable drug.

ADC (Linker-Payload)Target Cell Line (Antigen+)Bystander Cell Line (Antigen-)IC50 (Bystander Cells)Experimental ConditionsReference
Trastuzumab-vc-PABC-MMAE KPL-4 (HER2+)MDA-MB-468 (HER2-)>10,000 pM5-day co-culture[5]
DS-8201a (GGFG-PABC-DXd) KPL-4 (HER2+)MDA-MB-468 (HER2-)109.7 pM5-day co-culture[5]
cAC10-vc-PABC-MMAE Karpas 299 (CD30+)Karpas-35R (CD30-)Not specified (potent killing observed)In vivo admixed tumor model[1]
cAC10-vc-PABC-MMAF Karpas 299 (CD30+)Karpas-35R (CD30-)Not specified (no bystander effect)In vivo admixed tumor model[1]

Mandatory Visualization: Mechanisms of Self-Immolation

The following diagrams, generated using the DOT language, illustrate the signaling pathways of PAB-based 1,6-elimination and a common cyclization-based self-immolation mechanism.

PAB_1_6_Elimination Trigger Trigger Activation (e.g., Enzyme Cleavage) UnmaskedAmine Unmasked p-Aminobenzyl Amine Trigger->UnmaskedAmine Reveals Amine ElectronCascade 1,6-Elimination (Electron Cascade) UnmaskedAmine->ElectronCascade QuinoneMethide Quinone Methide Intermediate ElectronCascade->QuinoneMethide PayloadRelease Payload Released ElectronCascade->PayloadRelease CO2 CO2 QuinoneMethide->CO2

Caption: Mechanism of p-aminobenzyl (PAB) 1,6-elimination.

Cyclization_Elimination Trigger Trigger Activation (e.g., pH change) UnmaskedNucleophile Unmasked Nucleophile (e.g., Amine) Trigger->UnmaskedNucleophile Reveals Nucleophile IntramolecularAttack Intramolecular Cyclization UnmaskedNucleophile->IntramolecularAttack CyclicProduct Stable Cyclic Product IntramolecularAttack->CyclicProduct PayloadRelease Payload Released IntramolecularAttack->PayloadRelease

Caption: Mechanism of a cyclization-based self-immolative spacer.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data.

Protocol for Determining Self-Immolative Linker Cleavage Kinetics

This protocol outlines a general method for measuring the rate of payload release from a self-immolative linker triggered by a specific stimulus.

  • Preparation of the Conjugate: Synthesize the drug-linker conjugate with the desired self-immolative spacer.

  • Incubation: Incubate the conjugate at a specific concentration in a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4, or an acidic buffer to mimic lysosomal conditions) at 37°C.

  • Initiation of Cleavage: Introduce the trigger for self-immolation. This could be a specific enzyme (e.g., Cathepsin B for vc-PABC linkers), a change in pH, or a reducing agent.

  • Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture.

  • Quenching the Reaction: Immediately quench the reaction in the collected aliquots, for example, by adding a strong acid or an organic solvent.

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of released payload and the remaining intact conjugate.

  • Data Analysis: Plot the concentration of the released payload or the disappearance of the conjugate over time. The data can be fitted to a first-order kinetic model to determine the half-life (t½) of the cleavage reaction.

Protocol for In Vitro Co-Culture Bystander Effect Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Cell Line Preparation:

    • Select an antigen-positive (Ag+) cancer cell line that expresses the target of the ADC's antibody.

    • Select an antigen-negative (Ag-) cancer cell line that is sensitive to the ADC's payload but does not express the target antigen. To distinguish between the two cell lines, the Ag- cells are often transfected with a fluorescent protein (e.g., Green Fluorescent Protein, GFP).

  • Co-Culture Seeding: Seed the Ag+ and Ag- cells together in various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) in a 96-well plate. Also include monocultures of each cell line as controls.

  • ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures and monocultures with a range of ADC concentrations. Include an untreated control. The ADC concentration should be chosen to be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.

  • Incubation: Incubate the plates for a period of 48 to 144 hours.

  • Viability Assessment:

    • For fluorescently labeled Ag- cells, quantify their viability by measuring the fluorescence intensity at appropriate wavelengths.

    • Total cell viability can be assessed using assays such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate the percentage of viable Ag- cells in the co-cultures compared to the untreated co-culture control.

    • The IC50 value for the bystander effect can be determined by plotting the viability of the Ag- cells against the ADC concentration. A lower IC50 value indicates a more potent bystander effect.[6][7]

Protocol for Assessing ADC Stability in Plasma

This protocol is used to determine the stability of an ADC and the rate of premature payload release in a biologically relevant matrix.

  • Plasma Preparation: Obtain plasma from the desired species (e.g., human, mouse, rat).

  • ADC Incubation: Incubate the ADC at a defined concentration in the plasma at 37°C.

  • Time-Course Sampling: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Sample Preparation: Process the plasma samples to isolate the ADC and any released payload. This can involve protein precipitation, immunocapture using protein A/G beads, or size-exclusion chromatography.

  • LC-MS Analysis: Analyze the processed samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Intact ADC Analysis: To determine the drug-to-antibody ratio (DAR) over time, the intact or partially deglycosylated ADC can be analyzed. A decrease in the average DAR indicates payload release.

    • Released Payload Quantification: To measure the concentration of prematurely released payload, a specific LC-MS/MS method is developed for the payload molecule.

  • Data Analysis: Plot the average DAR or the concentration of released payload as a function of time. The half-life of the ADC in plasma can be calculated from these data, providing a quantitative measure of its stability.

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-Phe-Lys(Boc)-PAB: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) and Handling:

ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Ventilation Chemical fume hoodHandle the solid compound and all solutions within a fume hood to prevent inhalation of dust or vapors.

In Case of Exposure:

  • Skin Contact: Wash the affected area immediately with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Rinse mouth with water.

In all cases of exposure, seek medical attention if irritation or other symptoms persist.

Disposal of Unused or Expired Solid Fmoc-Phe-Lys(Boc)-PAB

Solid, unused, or expired this compound should be disposed of as hazardous chemical waste.

Step-by-Step Procedure:

  • Containerization: Keep the compound in its original, clearly labeled container. If the original container is damaged, transfer the contents to a new, sealable, and chemically compatible container.

  • Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name, "this compound," and the words "Hazardous Waste."

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.

  • Disposal Request: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.

Disposal of Liquid Waste from Experimental Procedures

Liquid waste generated from experiments involving this compound, such as deprotection steps, must also be treated as hazardous waste. This includes solutions containing solvents like dimethylformamide (DMF), piperidine (B6355638) (for Fmoc removal), or trifluoroacetic acid (TFA) (for Boc removal).

Step-by-Step Procedure:

  • Waste Collection: Use a dedicated, properly labeled, and sealed container for liquid waste. Do not mix incompatible waste streams.

  • Labeling: Clearly label the liquid waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations (e.g., "this compound, DMF, Piperidine").

  • Storage and Disposal: Store the sealed container in a designated hazardous waste area. Follow your institution's procedures for the disposal of hazardous liquid waste.

Key Experimental Protocols Leading to Waste Generation:

  • Fmoc Deprotection: This process typically involves treating the compound with a 20-50% solution of piperidine in DMF. The resulting waste will contain the Fmoc-piperidine adduct, residual piperidine, and DMF.

  • Boc Deprotection: The Boc group is commonly removed using a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). This waste stream will be acidic and contain the cleaved Boc group byproducts.

Below is a diagram illustrating the decision-making process for the proper disposal of this compound and its associated waste streams.

This compound Disposal Workflow start Start: this compound Disposal waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused/Expired) waste_type->solid_waste Solid liquid_waste Liquid Waste (From Experiments) waste_type->liquid_waste Liquid containerize_solid Containerize and Label as Hazardous Waste solid_waste->containerize_solid collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid store_solid Store in Designated Hazardous Waste Area containerize_solid->store_solid disposal Arrange for Disposal via EHS store_solid->disposal identify_constituents Identify All Chemical Constituents collect_liquid->identify_constituents store_liquid Store in Designated Hazardous Waste Area identify_constituents->store_liquid store_liquid->disposal

Caption: Disposal workflow for this compound.

Regulatory Compliance

It is imperative to adhere to all federal, state, and local regulations concerning hazardous waste disposal. Chemical waste generators are responsible for correctly classifying and disposing of waste. Always consult your institution's EHS department for specific guidance and to ensure full compliance.

Disclaimer: The information provided here is a guide based on the handling and disposal of similar chemical compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers must consult their institution's Environmental Health and Safety (EHS) department for disposal procedures specific to their location and facilities.

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